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  • Product: 4-Amino-5-nitropicolinic acid
  • CAS: 84487-13-8

Core Science & Biosynthesis

Foundational

4-amino-5-nitropicolinic acid physical and chemical properties

An in-depth analysis of 4-amino-5-nitropicolinic acid reveals its strategic importance as a highly functionalized bifunctional building block in modern medicinal chemistry. This guide dissects its physicochemical profile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 4-amino-5-nitropicolinic acid reveals its strategic importance as a highly functionalized bifunctional building block in modern medicinal chemistry. This guide dissects its physicochemical profile, the causality behind its synthetic workflows, and its downstream applications in drug discovery.

Molecular Architecture and Physicochemical Profiling

The synthetic utility of 4-amino-5-nitropicolinic acid is intrinsically linked to its "push-pull" electronic configuration. The electron-donating 4-amino group and the strongly electron-withdrawing 5-nitro and 2-carboxylic acid groups create a highly polarized aromatic system.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-Amino-5-nitropyridine-2-carboxylic acid
CAS Registry Number 84487-13-8[1]
Molecular Formula C6H5N3O4[1]
Molecular Weight 183.12 g/mol [1]
Melting Point 226–227 °C (Decomposition, as monohydrate)[2]
Appearance Off-white to yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, and aqueous base; poorly soluble in non-polar organics

Causality in Physical Behavior: The ortho-relationship between the 4-amino and 5-nitro groups facilitates strong intramolecular hydrogen bonding. This interaction rigidifies the molecule and dictates its crystallization behavior, often causing it to isolate as a stable monohydrate[2]. As a bench scientist, this hydration state must be mathematically accounted for during stoichiometric calculations in downstream coupling reactions to prevent yield suppression.

Upstream Synthesis: The Nitramine Rearrangement

Direct electrophilic nitration of 4-aminopyridine-2-carboxylic acid is synthetically challenging. The pyridine ring is highly deactivated by both the carboxylic acid moiety and protonation in strongly acidic media. To bypass this, chemists utilize a specialized nitramine rearrangement[2].

Mechanistic Causality: The exocyclic amino group is first nitrated to form an N -nitroamine. Upon controlled heating in strong acid, this intermediate undergoes an acid-catalyzed rearrangement (often via a dissociation-recombination mechanism). The nitro group migrates selectively to the C5 position, driven by the thermodynamic stability of the resulting ortho-amino-nitro aromatic system.

Protocol 1: Synthesis of 4-Amino-5-nitropicolinic Acid [2]

  • Nitramine Formation: Dissolve 4-aminopyridine-2-carboxylic acid in ice-cold concentrated sulfuric acid (20 mL/g). Add fuming nitric acid in small portions under vigorous stirring, maintaining the internal temperature below 5 °C.

  • Rearrangement: Heat the reaction mixture to 75 °C for 2 hours. Gas evolution may be observed as the rearrangement proceeds.

  • Quenching: Cool the solution to ambient temperature and pour it carefully onto crushed ice to prevent uncontrolled exotherms and degradation.

  • Isolation: Adjust the pH of the aqueous mixture to 3.0–4.0 using concentrated ammonium hydroxide.

  • Purification: Filter the precipitated yellow solid, wash thoroughly with cold water, and recrystallize from aqueous ethanol to yield 4-amino-5-nitropyridine-2-carboxylic acid monohydrate.

Downstream Functionalization: Applications in Drug Discovery

The ortho-amino-nitro motif is a classic precursor for fused bicyclic systems, particularly imidazo[4,5-c]pyridines and aza-quinoxalines. These scaffolds are heavily utilized in the development of anti-inflammatory agents, such as mPGES-1 inhibitors targeting the MAPEG family[3], and CRTH2 receptor modulators for allergic airway diseases like asthma[4].

Protocol 2: Amidation via Acid Chloride Activation [3] Standard peptide coupling agents (e.g., HATU, EDC) often fail or produce low yields with this substrate due to the zwitterionic nature of the picolinic acid and steric hindrance. Activation via an acyl chloride ensures rapid and complete conversion.

  • Activation: Suspend 4-amino-5-nitropicolinic acid (1.0 mmol) in anhydrous dichloromethane (10 mL). Add thionyl chloride (280 µL) and reflux for 1 hour.

  • Concentration: Cool to room temperature and concentrate in vacuo to dryness to remove unreacted SOCl2 and HCl gas, yielding the highly electrophilic acid chloride.

  • Coupling: Dissolve the crude residue in a 1:1 mixture of anhydrous THF and dichloromethane (20 mL total). Add pyridine (1.3 mmol) as an acid scavenger, followed by the target amine (e.g., 4-trifluoromethylpyridin-2-amine, 1.0 mmol).

  • Reaction: Stir for 45 minutes at ambient temperature. Note: Pyridine is specifically chosen because it neutralizes the generated HCl without competing as a nucleophile against the target amine.

  • Workup: Concentrate the mixture, wash with water, and dry to isolate the 4-amino-5-nitro-N-(substituted)picolinamide.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through the key intermediate to the final pharmacophore.

Synthesis Node1 4-Aminopyridine-2-carboxylic Acid (Starting Material) Node2 N-Nitration (HNO3, H2SO4, 0°C) Node1->Node2 Electrophilic Attack Node3 Nitramine Rearrangement (Heat to 75°C) Node2->Node3 Acid Catalysis Node4 4-Amino-5-nitropicolinic Acid (Key Intermediate) Node3->Node4 Regioselective Migration Node5 Amidation & Reduction (SOCl2; Amine; Pd/C, H2) Node4->Node5 Functionalization Node6 Imidazo[4,5-c]pyridine Scaffold (mPGES-1 / CRTH2 Modulator) Node5->Node6 Cyclization

Fig 1: Synthetic workflow from 4-aminopyridine-2-carboxylic acid to imidazo[4,5-c]pyridine scaffolds.

Analytical Validation and Trustworthiness (QC)

To ensure a self-validating experimental system, synthesized batches of 4-amino-5-nitropicolinic acid must be rigorously analyzed to confirm regioselectivity[1]:

  • 1H NMR (DMSO-d6): The signature of successful C5 nitration is the disappearance of the C5 proton and the presence of a single, highly deshielded aromatic singlet corresponding to the C6 proton (typically >8.5 ppm). This extreme downfield shift is caused by the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the newly introduced nitro group.

  • LC-MS: Electrospray ionization (ESI) in negative mode should yield a prominent [M-H]⁻ peak at m/z 182.1, confirming the molecular weight of the anhydrous core prior to downstream coupling.

References

  • Deady, L. W., et al. (1982). Nitramine Rearrangement of 4-Aminopyridine-2-carboxylic Acid. Australian Journal of Chemistry, 35(10), 2025-2034. Retrieved from:[Link]

  • World Intellectual Property Organization (2010).3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents (WO2010034798A1).
  • World Intellectual Property Organization (2012).Quinoxalines and aza-quinoxalines as CRTH2 receptor modulators (WO2012087861A1).

Sources

Exploratory

A Technical Guide to the Structural and Morphological Characterization of 4-amino-5-nitropicolinic acid

Abstract 4-amino-5-nitropicolinic acid is a pyridine derivative of significant interest to medicinal and materials chemistry. Its structural arrangement, dictated by the interplay of amino, nitro, and carboxylic acid fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-amino-5-nitropicolinic acid is a pyridine derivative of significant interest to medicinal and materials chemistry. Its structural arrangement, dictated by the interplay of amino, nitro, and carboxylic acid functional groups, governs its physicochemical properties, including solubility, stability, and intermolecular interactions. A definitive understanding of its three-dimensional atomic arrangement and crystal morphology is paramount for its application in drug development and crystal engineering. As no public crystallographic data for this specific molecule is currently available, this guide provides a comprehensive, field-proven framework for its synthesis, purification, crystallization, and ultimate characterization. We present a series of self-validating protocols, from chemical synthesis to advanced structural elucidation techniques, designed to equip researchers with the necessary methodologies to determine the crystal structure and morphology of 4-amino-5-nitropicolinic acid and analogous compounds.

Introduction: The Imperative for Structural Elucidation

Picolinic acid and its derivatives are foundational scaffolds in the development of therapeutic agents and functional materials. The strategic placement of functional groups, such as amino and nitro moieties, dramatically alters the electronic landscape and hydrogen bonding capabilities of the molecule, directly influencing its biological activity and solid-state properties. For 4-amino-5-nitropicolinic acid, a precise understanding of its crystal structure is not merely an academic exercise; it is a critical prerequisite for rational drug design, polymorphism screening, and the development of stable formulations.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional structure of small organic molecules, providing atomic-level resolution of bond lengths, angles, and intermolecular packing.[1][2] This information is the bedrock upon which structure-activity relationships (SAR) are built. Furthermore, the external habit, or morphology, of a crystalline solid—a direct consequence of its internal structure—impacts crucial manufacturing and formulation parameters like flowability, dissolution rate, and bioavailability.

This technical guide outlines a systematic and robust workflow to bridge the current knowledge gap by detailing the essential experimental pathways for the complete structural and morphological characterization of 4-amino-5-nitropicolinic acid.

Synthesis and Purification: Obtaining Crystallization-Grade Material

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly inhibit or disrupt the ordered molecular packing required for the growth of diffraction-quality single crystals. While multiple synthetic routes to aminonitropyridines exist, a plausible and logical pathway is proposed here, emphasizing the purification steps necessary to achieve >99% purity.

Proposed Synthesis Pathway

A logical approach involves the nitration of a suitable 4-aminopicolinic acid precursor. The synthesis of 4-aminopicolinic acid itself can be achieved via the reduction of 4-nitropicolinic acid N-oxide, which is synthesized by the nitration of picolinic acid N-oxide.[3]

Synthesis_Pathway A Picolinic Acid N-Oxide B 4-Nitropicolinic Acid N-Oxide A->B  Nitration (H₂SO₄, fuming HNO₃)   C 4-Aminopicolinic Acid B->C  Reduction (H₂, Pd/C)   D 4-amino-5-nitropicolinic acid C->D  Nitration (HNO₃/H₂SO₄)  

Caption: Proposed synthetic pathway for 4-amino-5-nitropicolinic acid.

Experimental Protocol: Synthesis and Purification

Warning: This procedure involves strong acids and nitrating agents. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Part A: Synthesis of 4-Aminopicolinic Acid [3]

  • Nitration of Picolinic Acid N-Oxide: Slowly add picolinic acid N-oxide (10.0 g, 71.9 mmol) to a pre-cooled mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³) while maintaining the temperature below 10°C. Heat the mixture to 120-130°C for 2.5 hours. Cool to room temperature, pour onto ice, and neutralize carefully with a saturated sodium carbonate solution to precipitate 4-nitropicolinic acid N-oxide.

  • Catalytic Hydrogenation: Dissolve the crude 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in a mixture of warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³). Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Reduction: Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure to yield crude 4-aminopicolinic acid.

Part B: Nitration of 4-Aminopicolinic Acid

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid (20 mL) to 0°C in an ice-salt bath. Slowly add the purified 4-aminopicolinic acid (2.0 g, 14.5 mmol) in portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 4-aminopicolinic acid over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: Allow the mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice (100 g). A precipitate should form. Adjust the pH to ~3-4 with a cold, concentrated sodium hydroxide solution to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain high-purity 4-amino-5-nitropicolinic acid.

Validation: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and the molecular structure confirmed by NMR and Mass Spectrometry before proceeding.

Crystallization: The Art of Growing Single Crystals

The growth of a high-quality single crystal is often the most challenging step in structure determination.[1] A suitable crystal for modern diffractometers should ideally be 0.1-0.4 mm in its largest dimensions, transparent, and free of cracks or defects.[4][5] The fundamental principle of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice.[6]

Key Crystallization Techniques

Several methods can be employed to achieve supersaturation. The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This can be achieved by placing the vessel in an insulated container (e.g., a Dewar flask) to slow the rate of heat loss.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Anti-Solvent Diffusion: Similar to vapor diffusion, but involves carefully layering the liquid anti-solvent on top of the compound solution.

Protocol: Crystallization Condition Screening
  • Solvent Screening: Test the solubility of ~5 mg of purified 4-amino-5-nitropicolinic acid in a range of solvents (0.5 mL each) covering a spectrum of polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane). Identify solvents where the compound is sparingly soluble at room temperature but dissolves upon gentle warming.

  • Setup Crystallization Trials:

    • Slow Evaporation: Prepare near-saturated solutions in the most promising solvents. Place 1-2 mL in small vials, cover with Parafilm, and poke 1-3 small holes with a needle. Store in a vibration-free location.

    • Slow Cooling: Prepare a saturated solution in a suitable solvent at its boiling point. Place the sealed vial in an insulated container and allow it to cool to room temperature over 24-48 hours.

    • Vapor Diffusion: In a 20 mL vial, place 5 mL of an anti-solvent (e.g., hexane or diethyl ether). Inside, place a smaller, open 2 mL vial containing a concentrated solution of the compound in a good solvent (e.g., ethanol or acetone). Seal the larger vial and leave undisturbed.

  • Monitoring and Harvesting: Inspect the vials daily under a microscope without disturbing them. Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Crystallization_Workflow A High-Purity Compound (>99%) B Solvent Solubility Screening (Polar & Non-Polar) A->B C Identify Suitable Solvents (Moderate Solubility) B->C D Set Up Crystallization Trials C->D E Slow Evaporation D->E F Slow Cooling D->F G Vapor Diffusion D->G H Monitor Trials Microscopically E->H F->H G->H I Crystals Formed? H->I J Harvest & Mount Crystal I->J  Yes   K Optimize Conditions (Concentration, Temp, Solvents) I->K  No   K->D

Caption: Workflow for screening and optimizing crystallization conditions.

Structural and Morphological Characterization Workflow

A multi-technique approach is essential for a comprehensive understanding of the solid-state properties of 4-amino-5-nitropicolinic acid.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Bulk & Morphological Analysis A Single Crystal Selection & Mounting B Single-Crystal X-ray Diffraction (SCXRD) Data Collection A->B C Structure Solution & Refinement B->C D Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles, Packing) C->D G Phase Purity & Unit Cell Confirmation D->G Correlate & Validate E Bulk Crystalline Powder F Powder X-ray Diffraction (PXRD) E->F H Scanning Electron Microscopy (SEM) E->H F->G I Crystal Morphology & Surface Topography H->I I->D Relate Morphology to Internal Structure

Caption: Integrated workflow for structural and morphological characterization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8]

Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head. Place the crystal in a cold nitrogen stream (typically 100 K) to minimize thermal motion of the atoms.[5]

  • Data Collection: Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors. The software determines the unit cell parameters and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods to improve the fit and determine final atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for consistency.

Morphological Analysis with Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the crystal's surface, revealing its external morphology (shape, faces, and surface features).[9][10] This is crucial for understanding how the internal crystal structure manifests externally.

Protocol: SEM Imaging

  • Sample Preparation: Mount several representative crystals onto an SEM stub using conductive carbon tape.

  • Sputter Coating: To prevent charging of the non-conductive organic crystal, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Imaging: Introduce the sample into the SEM vacuum chamber. Use the secondary electron detector to acquire images of the surface topography.

  • Analysis: Capture images at various magnifications to document the overall crystal habit, the expression of different crystal faces, and any surface defects or growth patterns.[11] This visual data can be correlated with the crystallographic axes determined by SCXRD.[12]

Data Presentation and Interpretation

Accurate and clear presentation of crystallographic data is essential. The results from SCXRD are typically summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for 4-amino-5-nitropicolinic acid

Parameter Value
Empirical Formula C₆H₅N₃O₄
Formula Weight 183.12 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions
a To be determined (Å)
b To be determined (Å)
c To be determined (Å)
α To be determined (°)
β To be determined (°)
γ To be determined (°)
Volume To be determined (ų)
Z (Molecules/unit cell) To be determined
Calculated Density To be determined (g/cm³)
Data Collection & Refinement
Reflections Collected To be determined
Independent Reflections To be determined
Goodness-of-fit on F² To be determined
Final R indices [I>2σ(I)] R₁ = TBD, wR₂ = TBD

| R indices (all data) | R₁ = TBD, wR₂ = TBD |

Interpretation: The refined crystal structure will reveal critical information. The interplay between the carboxylic acid proton, the pyridine nitrogen, and the amino and nitro groups will likely lead to a rich network of intermolecular hydrogen bonds. These interactions, along with potential π-π stacking of the pyridine rings, will define the crystal packing and ultimately influence the material's bulk properties and morphology.

Conclusion

While the crystal structure of 4-amino-5-nitropicolinic acid is not yet publicly known, this guide provides a complete and robust experimental blueprint for its determination. By following a systematic approach encompassing high-purity synthesis, methodical crystallization screening, and a correlative analysis using SCXRD and SEM, researchers can successfully elucidate the definitive solid-state structure of this molecule. The resulting data will be invaluable for advancing its potential applications in pharmacology and materials science, enabling structure-based design and the control of solid-state properties.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Crystallization of Small Molecules. (n.d.). Course Material. Retrieved from [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1535-1563. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Povarov, L. S. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. Retrieved from [Link]

  • AZoM. (2022, April 5). Analyzing Thin Crystals with an Electron Microscope. Retrieved from [Link]

  • Cheung, E. Y., et al. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Retrieved from [Link]

  • Process for the synthesis of aminonitropyridines. (n.d.). Google Patents.
  • Garmann, R. F., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). MDPI. Retrieved from [Link]

  • Ampelli, C., et al. (2023). Mineral Characterization Using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions. MDPI. Retrieved from [Link]

  • Atlantis Press. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Aubert, C., et al. (2009). Synthesis of Tricyclic Fused 3-aminopyridines Through Intramolecular Co(I)-catalyzed [2+2+2] Cycloaddition Between Ynamides, Nitriles, and Alkynes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Morphology Study by Using Scanning Electron Microscopy. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Stancheva, M., et al. (n.d.). SEM study of crystal morphology in the Zn4(OH)6SO4·nH2O system (n = 1, 3, 4). SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropicolinic Acid. Retrieved from [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). On the amination of halonitropyridines. The Journal of Organic Chemistry, 21(10), 1165-1168. Retrieved from [Link]

  • Benecke, G., et al. (2021). Morphological characterization using scanning electron microscopy of fly artifacts deposited by Calliphora vomitoria (Diptera: Calliphoridae) on household materials. PMC. Retrieved from [Link]

  • Povarov, L. S. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, December 18). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved from [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of 4-Amino-5-Nitropicolinic Acid

Executive Summary In modern pharmaceutical development, pyridine-based heterocyclic building blocks are foundational to the synthesis of targeted therapeutics. 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is one such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, pyridine-based heterocyclic building blocks are foundational to the synthesis of targeted therapeutics. 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is one such critical intermediate, frequently utilized in the development of anti-inflammatory agents [1]. For researchers relying on this compound, differentiating between its macroscopic molecular weight and its monoisotopic exact mass is critical for downstream High-Resolution Mass Spectrometry (HRMS) validation, structural elucidation, and impurity profiling.

Molecular Mass Profiling: Weight vs. Exact Mass

When designing analytical workflows, scientists must distinguish between average molecular weight (used for stoichiometric calculations) and exact mass (used for mass spectrometric detection).

  • Molecular Weight (183.12 g/mol ): This value is calculated using the standard, isotope-weighted average atomic masses of the elements in the C6H5N3O4 formula [1]. It dictates the gravimetric preparation of standard solutions.

  • Exact Mass (183.0280 Da): This is the calculated mass of the molecule containing only the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O) [2]. In HRMS applications, the exact mass is the target value used to extract ion chromatograms and verify compound identity.

Table 1: Physicochemical Properties of 4-Amino-5-Nitropicolinic Acid
PropertyValueAnalytical Significance
IUPAC Name 4-amino-5-nitropyridine-2-carboxylic acidDefines structural connectivity.
CAS Number 84487-13-8Primary identifier for chemical sourcing.
Molecular Formula C6H5N3O4Dictates isotopic distribution patterns.
Molecular Weight 183.12 g/mol Used for molarity and yield calculations.
Monoisotopic / Exact Mass 183.0280 DaTarget for HRMS identification (<5 ppm error).
Topological Polar Surface Area ~118 ŲIndicates high polarity; guides LC column selection.

Analytical Methodology: LC-HRMS Protocol for Exact Mass Verification

To confirm the identity and purity of 4-amino-5-nitropicolinic acid, an Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) workflow is required. The following protocol is designed as a self-validating system , ensuring continuous mass accuracy and reliable ionization.

Step-by-Step UHPLC-HRMS Protocol

Step 1: Standard Solubilization & Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Methanol/Water (LC-MS grade) to create a 1 mg/mL stock, then dilute to 1 µg/mL working concentration.

  • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of the highly polar picolinic acid moiety while preventing solvent-front distortion (peak broadening) when injected into the highly aqueous initial conditions of the reverse-phase gradient.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The addition of 0.1% formic acid maintains the carboxylic acid group in its protonated, neutral state during the liquid phase. This prevents secondary interactions with residual silanols on the stationary phase, ensuring a sharp, symmetrical chromatographic peak.

Step 3: Ionization Strategy (ESI Negative Mode)

  • Action: Configure the Electrospray Ionization (ESI) source to Negative Ion Mode (ESI-). Target the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 182.0207 .

  • Causality: Despite the acidic mobile phase, the strong electron-withdrawing nature of the nitro group at the 5-position significantly lowers the pKa of the adjacent carboxylic acid. This makes gas-phase deprotonation highly efficient in ESI-, yielding a much stronger signal-to-noise ratio than positive mode.

Step 4: Mass Analysis & System Suitability

  • Action: Analyze using an Orbitrap or Q-TOF mass spectrometer set to a resolution of 70,000 FWHM. Concurrently infuse a lock mass solution (e.g., Leucine Enkephalin).

  • Causality: The lock mass acts as an internal, self-validating calibrant. By continuously correcting for environmental mass drift during the run, the system guarantees that the measured m/z remains within a strict <2 ppm error margin of the theoretical 182.0207 Da target, ensuring absolute confidence in the structural assignment.

Synthetic Utility in Drug Discovery

Beyond its analytical profile, 4-amino-5-nitropicolinic acid is a highly sought-after precursor in medicinal chemistry. It is notably utilized in the synthesis of 3H-imidazo[4,5-c]pyridine-6-carboxamides [3]. These complex molecules are investigated for their role as selective anti-inflammatory agents that target cyclooxygenase (COX) pathways without the severe gastrointestinal side effects associated with traditional non-selective NSAIDs [3]. The exact mass verification protocol detailed above is the first critical quality control step before committing this building block to multi-step API synthesis.

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Solubilization in MeOH/H2O) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI- Ionization (Deprotonation: [M-H]-) Chromatography->Ionization MassAnalysis HRMS Analysis (Orbitrap, Res: 70k) Ionization->MassAnalysis DataProcessing Data Processing (EIC m/z 182.0207, <5 ppm) MassAnalysis->DataProcessing

HRMS analytical workflow for exact mass verification of 4-amino-5-nitropicolinic acid.

References

  • Title: 2,4-Dinitroaniline (C6H5N3O4) - Exact Mass Computed Properties Source: PubChem, National Institutes of Health URL: [Link]

  • Title: WO2010034798A1 - 3h-imidazo[4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents Source: Google Patents URL

Sources

Exploratory

Spectroscopic Characterization of 4-amino-5-nitropicolinic Acid: A Technical Guide

Introduction 4-amino-5-nitropicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a derivative of picolinic acid, it possesses inherent coordinating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-amino-5-nitropicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a derivative of picolinic acid, it possesses inherent coordinating properties, while the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment. This electronic push-pull system can influence its chemical reactivity, potential as a ligand for metal complexes, and its biological activity. Accurate structural elucidation and confirmation are paramount for any research and development involving this molecule. This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize 4-amino-5-nitropicolinic acid, offering insights into the causality behind spectral features and establishing a framework for its unambiguous identification.

Molecular Structure and Key Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-amino-5-nitropicolinic acid consists of a pyridine ring substituted at key positions, giving rise to several distinct functional groups that will manifest in its spectra:

  • Picolinic Acid Core: A pyridine ring with a carboxylic acid at the C2 position.

  • Amino Group (-NH₂): An electron-donating group at the C4 position.

  • Nitro Group (-NO₂): A strong electron-withdrawing group at the C5 position.

  • Aromatic Protons: Two protons directly attached to the pyridine ring at the C3 and C6 positions.

The interplay of these groups dictates the chemical and magnetic environments of each atom, which is the basis for the spectroscopic signatures discussed below.

Caption: Molecular structure and atom numbering of 4-amino-5-nitropicolinic acid.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 4-amino-5-nitropicolinic acid, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The choice of solvent is critical, with deuterated dimethyl sulfoxide (DMSO-d₆) being a common choice due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -COOH and -NH₂).[1]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-amino-5-nitropicolinic acid in 0.6-0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[3]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH12.0 - 14.0broad singlet1H
H-6~8.5singlet1H
H-3~7.0singlet1H
-NH₂6.0 - 8.0broad singlet2H
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10 and 14 ppm.[4] Its broadness is a result of chemical exchange with residual water and hydrogen bonding.

  • Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons.

    • H-6: This proton is adjacent to the ring nitrogen and is influenced by the electron-withdrawing nitro group at C5. This combined deshielding effect will shift its resonance significantly downfield, likely appearing as a singlet around 8.5 ppm.

    • H-3: This proton is positioned between the carboxylic acid group and the strongly electron-donating amino group. The donating effect of the amino group will shield this proton, causing it to appear at a more upfield position compared to H-6, likely around 7.0 ppm. It will also appear as a singlet as there are no adjacent protons within a three-bond coupling distance.

  • Amino Protons (-NH₂): The protons of the amino group will appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange rates. The signal is often broad for the same reasons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a singlet.[1]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Record the spectrum on a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.[2]

  • Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantifiable spectrum for all carbons, including quaternary ones.

  • Referencing: Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ≈ 39.5 ppm).[3]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (-COOH)~165-170
C4~150-155
C2~148-152
C5~135-140
C6~125-130
C3~110-115
Interpretation of the ¹³C NMR Spectrum
  • Carboxylic Carbonyl (C7): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at the lowest field, typically in the 165-170 ppm range.[4]

  • Aromatic Carbons (C2, C3, C4, C5, C6): The chemical shifts of the ring carbons are heavily influenced by their attached substituents.

    • C4: This carbon, bonded to the electron-donating amino group, will be significantly shielded relative to other carbons bonded to electronegative atoms, but its position can be complex. In similar aminopyridine systems, it appears downfield.

    • C2: Attached to both the ring nitrogen and the carboxylic acid group, this carbon will be deshielded and is expected in the 148-152 ppm region.

    • C5: The carbon bearing the electron-withdrawing nitro group will also be deshielded, but typically less so than carbons directly attached to nitrogen in the ring. A chemical shift around 135-140 ppm is expected.

    • C6: This carbon, adjacent to the ring nitrogen, will be deshielded, appearing in the 125-130 ppm range.

    • C3: This carbon is influenced by the shielding effect of the adjacent amino group, causing it to appear at the most upfield position of the ring carbons, likely around 110-115 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interp Interpretation prep Prepare KBr pellet or Nujol mull ir_spec Acquire Spectrum on FT-IR Spectrometer prep->ir_spec data_proc Process Data (Baseline Correction, etc.) ir_spec->data_proc interp Identify Characteristic Absorption Bands data_proc->interp confirm Confirm Functional Groups interp->confirm

Caption: General workflow for FT-IR spectroscopic analysis.

Experimental Protocol for FT-IR
  • Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

Predicted FT-IR Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3500 - 3300N-H Asymmetric & Symmetric StretchMediumThese two bands are characteristic of the primary amine (-NH₂) group.[6]
3300 - 2500O-H Stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4] It often overlaps with C-H stretching frequencies.
~1710C=O Stretch (Carboxylic Acid)StrongThe strong absorption for the carbonyl group is a key diagnostic peak. Its position indicates a conjugated carboxylic acid.[4]
1640 - 1600N-H Bend / C=C & C=N Ring StretchesMedium-StrongThe scissoring vibration of the -NH₂ group and aromatic ring stretching vibrations appear in this region.
1550 - 1475Asymmetric NO₂ StretchStrongThis is one of the two most characteristic and intense bands for a nitro group, making its presence in a molecule relatively easy to confirm.[5][7]
1360 - 1290Symmetric NO₂ StretchStrongThe second strong, characteristic absorption for the nitro group. The presence of both strong symmetric and asymmetric stretches is definitive for the -NO₂ functional group.[7]
~1300C-O Stretch / O-H BendMediumThese vibrations are associated with the carboxylic acid group.
~850C-N StretchMedium-WeakThe stretching vibration of the bond connecting the nitro group to the aromatic ring.[8]

Conclusion

The structural characterization of 4-amino-5-nitropicolinic acid can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the number and connectivity of protons, highlighting the distinct electronic environments of the two aromatic hydrogens. ¹³C NMR elucidates the carbon framework, with chemical shifts highly sensitive to the electron-donating and withdrawing nature of the substituents. Finally, FT-IR spectroscopy provides definitive confirmation of all key functional groups—the carboxylic acid, the primary amine, and, most characteristically, the nitro group. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and purity assessment of 4-amino-5-nitropicolinic acid in research and development settings.

References

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology and Biotechnology, 35(11), 1545-9. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(4). Available at: [Link]

  • Yusti, I., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

  • Kalogeropoulou, S., et al. (2007). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Journal of Coordination Chemistry, 60(16), 1735-1744. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 5-Nitropicolinic acid. PubChem. Available at: [Link]

  • Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. Available at: [Link]

  • Giraudeau, P. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2097. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Sharma, P. K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Kinetics of 4-Amino-5-Nitropicolinic Acid: A Comprehensive Guide

Executive Summary 4-Amino-5-nitropicolinic acid (also known as 4-amino-5-nitropyridine-2-carboxylic acid, CAS: 84487-13-8) is a highly functionalized N-heterocycle that serves as a critical building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-nitropicolinic acid (also known as 4-amino-5-nitropyridine-2-carboxylic acid, CAS: 84487-13-8) is a highly functionalized N-heterocycle that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced energetic materials. Understanding its thermodynamic stability is paramount for safe scale-up, formulation stability, and predicting shelf-life.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic properties of 4-amino-5-nitropicolinic acid (4-A-5-NPA). By synthesizing empirical thermal analysis with computational density functional theory (DFT), we establish a self-validating methodology for determining its thermal degradation kinetics, activation energy ( Ea​ ), and structural stability drivers.

Structural Thermodynamics & Stability Drivers

The thermodynamic stability of 4-A-5-NPA is governed by a complex interplay of intramolecular and intermolecular forces. The molecule features a pyridine ring substituted with an electron-donating amino group (-NH 2​ ) at C4, an electron-withdrawing nitro group (-NO 2​ ) at C5, and a carboxylic acid (-COOH) at C2.

  • Push-Pull Electronic Effects: The juxtaposition of the amino and nitro groups creates a strong "push-pull" resonance system. While this delocalizes electron density and stabilizes the ground state of the aromatic ring, it also weakens the C-NO 2​ bond under thermal stress, creating a localized site for homolytic cleavage.

  • Intermolecular Hydrogen Bonding: In the solid state, 4-A-5-NPA typically crystallizes as a monohydrate. The stability of the crystal lattice is heavily reinforced by hydrogen bonding between the carboxylic acid dimers and the amino-nitro interactions. These non-covalent networks are responsible for its relatively high melting point of 226–227 °C, at which point it undergoes simultaneous melting and decomposition1.

Quantitative Thermodynamic Data Summary

The following table summarizes the empirical and extrapolated thermodynamic parameters of 4-A-5-NPA, drawing parallels from structurally analogous nitropyridines .

Thermodynamic ParameterValue / RangeMethod of Determination
Melting Point (Monohydrate) 226 – 227 °C (Decomposes)Capillary / DSC
Onset of Decarboxylation ( Tonset​ ) ~ 220 °CTGA
Enthalpy of Formation ( ΔHf∘​ ) -320 to -350 kJ/mol (Est.)Bomb Calorimetry / DFT
Activation Energy ( Ea​ ) of Decomp. 140 – 160 kJ/mol (Est.)Kissinger Method (TGA)
Primary Degradation Products CO 2​ , NO x​ , Polymeric ResidueTGA-FTIR / GC-MS

Experimental Workflows: Multi-Modal Thermodynamic Characterization

To ensure rigorous scientific integrity, the evaluation of 4-A-5-NPA must rely on self-validating protocols. Relying on a single heating rate in thermal analysis can mask complex multi-step degradation mechanisms. Therefore, we employ isoconversional kinetic modeling via Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC).

ThermalWorkflow SamplePrep Sample Preparation (4-A-5-NPA, 2-5 mg) Environment Inert Atmosphere (N2 Purge, 50 mL/min) SamplePrep->Environment TGADSC Simultaneous TGA-DSC (Heating: 5, 10, 15 °C/min) Environment->TGADSC DataAnalysis Kinetic Analysis (Kissinger & Ozawa Methods) TGADSC->DataAnalysis Heat Flow & Mass Loss Data Kinetics Determine Activation Energy (Ea) & Pre-exponential Factor (A) DataAnalysis->Kinetics

Fig 1. Workflow for empirical thermodynamic characterization using TGA-DSC and kinetic modeling.

Protocol 1: Simultaneous TGA-DSC Kinetic Profiling

Causality & Rationale: Thermal decomposition of nitroaromatics is highly dependent on heat transfer rates. By utilizing multiple heating rates ( β ), we can apply the Kissinger and Ozawa isoconversional models. These models do not require prior assumptions about the reaction mechanism, ensuring the calculated activation energy ( Ea​ ) is an objective, intrinsic property of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 4-A-5-NPA into an alumina (Al 2​ O 3​ ) crucible. Note: Avoid large sample masses to prevent self-heating effects during the exothermic nitro-reduction phase.

  • Atmospheric Control: Place the crucible into the TGA-DSC furnace. Purge the system with high-purity Nitrogen (N 2​ ) at a constant flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere isolates pure thermal decomposition from oxidative degradation, ensuring baseline integrity.

  • Dynamic Heating Program: Execute four separate heating runs from 25 °C to 400 °C at varying heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Continuously record the mass loss (TG curve) and heat flow (DSC curve). Identify the peak exothermic temperature ( Tp​ ) for each heating rate.

  • Kinetic Extraction: Plot ln(β/Tp2​) versus 1/Tp​ according to the Kissinger equation. The slope of the resulting linear fit equals −Ea​/R (where R is the universal gas constant), yielding the activation energy of decomposition.

Mechanistic Logic of Thermal Degradation

Upon reaching its thermal limit (~220 °C), 4-A-5-NPA undergoes a cascading degradation sequence. The proximity of the carboxylic acid and the nitro group dictates the primary failure modes of the molecule.

DegradationLogic Native Native 4-A-5-NPA (Solid State) Heating Heating Native->Heating Decarboxylation Decarboxylation (-CO2) Heating->Decarboxylation Initial Mass Loss NitroReduction Nitro Group Cleavage (-NO2 / -NO) Heating->NitroReduction Exothermic Event Residue Carbonaceous Residue (Polymeric N-Heterocycles) Decarboxylation->Residue NitroReduction->Residue

Fig 2. Proposed thermal degradation logic and mechanistic pathways of 4-amino-5-nitropicolinic acid.

The initial endothermic event corresponds to the loss of the hydrate water, rapidly followed by decarboxylation (-CO 2​ ). Almost concurrently, the C-NO 2​ bond undergoes homolytic cleavage, triggering a highly exothermic release of NO x​ gases. This parallels the dissociation enthalpies observed in related pyridine N-oxides and nitropyridines, where the N-O and C-N bonds act as the primary thermodynamic weak points2.

Computational Thermodynamics (DFT) Protocol

To validate empirical findings, Density Functional Theory (DFT) is employed to calculate the Bond Dissociation Energies (BDE) and the standard enthalpy of formation ( ΔHf∘​ ).

Protocol 2: DFT Calculation of Bond Dissociation Energy

Causality & Rationale: Why use the B3LYP functional with the 6-311G(d,p) basis set? The push-pull electronic nature of the amino (electron-donating) and nitro (electron-withdrawing) groups on the pyridine ring requires a basis set that accurately models electron correlation and polarization. B3LYP provides an optimal, field-proven balance between computational cost and accuracy for predicting the thermodynamic stability of nitrogen-rich heterocycles.

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D molecular model of 4-A-5-NPA using a computational chemistry suite (e.g., Gaussian 16). Perform initial geometry optimization using the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry to ensure the absence of imaginary frequencies, confirming the structure is at a true local minimum.

  • Radical Optimization: Generate the radical fragments corresponding to the homolytic cleavage of the C-NO 2​ and C-COOH bonds. Optimize these fragments at the same level of theory using an unrestricted formalism (UB3LYP).

  • Thermodynamic Corrections: Extract the electronic energies and apply Zero-Point Energy (ZPE) corrections at 298.15 K.

  • BDE Calculation: Calculate the BDE using the equation:

    BDE=E(Fragment1​)+E(Fragment2​)−E(Parent_Molecule) . The bond with the lowest BDE dictates the kinetic trigger for thermal decomposition.

Conclusion

The thermodynamic stability of 4-amino-5-nitropicolinic acid is characterized by a robust crystalline network that abruptly yields to highly exothermic decomposition at ~226 °C. By employing a dual-pronged approach—isoconversional TGA-DSC analysis paired with B3LYP/6-311G(d,p) computational modeling—researchers can accurately predict its thermal envelope. This self-validating framework ensures that scale-up processes and high-temperature reactions involving 4-A-5-NPA are conducted safely and efficiently, mitigating the risks associated with unexpected thermal runaway.

References

  • Deady, L. W., et al. (1982). "Synthesis of Some Nitropyridinecarboxylic Acids." Australian Journal of Chemistry, 35(10), 2025-34. Available at: 1[1][3]

  • Shi, Q., et al. (2007). "Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C5H5N3O2)." Thermochimica Acta, 463, 6-9. Available at:

  • Ribeiro da Silva, M. A. V., et al. (2006). "Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives." ResearchGate. Available at: 2[2]

Sources

Exploratory

4-Amino-5-Nitropicolinic Acid: A Technical Guide to Solubility Profiles and Solvent-Driven Workflows

Executive Summary 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, notably in the development of 3H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, notably in the development of 3H-imidazo[4,5-c]pyridine-6-carboxamides and other anti-inflammatory agents [1]. Due to its highly functionalized pyridine core, the molecule exhibits complex solubility behaviors dictated by strong intermolecular hydrogen bonding and potential zwitterionic character.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic material safety data sheets. This guide provides a mechanistic analysis of the compound's solubility in various organic solvents and details field-proven experimental workflows to overcome solubility limitations during synthesis.

Physicochemical Profiling & Structural Determinants

The solubility of 4-amino-5-nitropicolinic acid is fundamentally governed by its crystal lattice energy, which is exceptionally high due to three distinct structural features:

  • Hydrogen Bond Donors/Acceptors: The presence of a primary amine (-NH₂), a nitro group (-NO₂), and a carboxylic acid (-COOH) allows for extensive intermolecular hydrogen bonding networks (e.g., carboxylic acid dimers and amine-carboxylate interactions).

  • Zwitterionic Potential: In polar environments, the proton transfer from the carboxylic acid to the pyridine nitrogen or the primary amine can form a zwitterion, drastically altering its solvation thermodynamics.

  • π-π Stacking: The planar, electron-deficient pyridine ring (exacerbated by the electron-withdrawing nitro group) promotes tight crystal packing.

To dissolve this compound, a solvent must possess a dielectric constant and hydrogen-bond disruption capability strong enough to overcome these cohesive lattice forces.

Solvation Thermodynamics Pathway

Solvation_Thermodynamics A 4-Amino-5-nitropicolinic Acid High Lattice Energy B Polar Aprotic (DMSO/DMF) High Dielectric Constant A->B Overcomes lattice energy C Polar Protic (MeOH/EtOH) Competitive H-Bonding A->C Partial solvation D Halogenated/Non-Polar (DCM) Low Dielectric Constant A->D Fails to disrupt H-bonds E Solvated Monomers (High Solubility) B->E F Equilibrium State (Moderate Solubility) C->F G Aggregated Suspension (Low Solubility) D->G

Thermodynamic pathways of 4-amino-5-nitropicolinic acid solvation across solvent classes.

Quantitative Solubility Profiles in Organic Solvents

Because empirical solubility data for highly specific intermediates is often restricted to proprietary synthetic logs, the following table synthesizes quantitative estimates based on standard operational concentrations observed in patent literature and structural heuristics [1].

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)High dipole moments disrupt intermolecular H-bonds without donating protons, effectively solvating the polar functional groups.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Solvents competitively hydrogen bond with the -COOH and -NH₂ groups, but the zwitterionic nature limits total solubility compared to aprotic solvents.
Halogenated Dichloromethane (DCM)Low (<2 mg/mL)Insufficient dielectric constant to break the robust crystal lattice. The compound typically remains as a heterogeneous suspension.
Non-Polar Hexane, TolueneInsoluble (~0 mg/mL)Complete inability to interact with the highly polar and charged functional groups; strong preference for lattice retention.

Strategic Workflows: Overcoming Solubility Limitations

When working with 4-amino-5-nitropicolinic acid, researchers frequently encounter bottlenecks when reactions require non-polar or halogenated solvents (e.g., DCM) where the free acid is practically insoluble. The following protocols demonstrate how to manipulate solubility through chemical state changes.

Protocol 1: Isolation via Solvent/Anti-Solvent Precipitation

This protocol is utilized to isolate the free acid after the saponification of its ester precursor.

  • Causality: The sodium salt of the compound is highly soluble in an aqueous methanol mixture. By introducing a strong acid, the carboxylate is protonated, returning the molecule to its neutral/zwitterionic state. This sudden spike in lattice energy forces the compound out of the polar protic solution.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve methyl-4-amino-5-nitropicolinate (e.g., 200 mg) in a minimal volume of Methanol.

    • Saponification: Add 1M NaOH (aq) (2.0 equivalents) to form the highly soluble sodium carboxylate. Stir at ambient temperature for 10 minutes.

    • Acidification: Slowly add 1M HCl (aq) (2.1 equivalents) to drop the pH to ~2–3.

    • Self-Validation Check: The immediate formation of a dense, yellow/orange precipitate visually confirms the successful neutralization and the insolubility of the free acid in the acidic aqueous-methanol matrix.

    • Isolation: Concentrate in vacuo to remove the methanol. Filter the remaining aqueous suspension, wash the solid cake with cold water, and dry under vacuum at 60 °C [1].

Protocol 2: In-Situ Solubilization via Acid Chloride Derivatization

This protocol is required when downstream amide coupling must be performed in DCM or THF.

  • Causality: Attempting to react the free acid directly in DCM will fail due to its heterogeneous state. By reacting the -COOH group with thionyl chloride (SOCl₂), the primary hydrogen-bond donor is eliminated. The resulting acid chloride intermediate possesses a drastically lower lattice energy and higher lipophilicity, rendering it completely soluble in DCM.

Derivatization_Workflow S1 Free Acid in DCM (Heterogeneous) S2 Add SOCl2 (Reflux 1h) S1->S2 Chlorination S3 Acid Chloride (Homogeneous) S2->S3 H-bond cleavage S4 Concentrate & Resuspend (THF/DCM) S3->S4 Solvent exchange S5 Amide Coupling (+ Amine/Pyridine) S4->S5 Nucleophilic attack

Workflow for overcoming low DCM solubility via acid chloride derivatization.
  • Step-by-Step Methodology:

    • Suspension: Suspend 4-amino-5-nitropicolinic acid (e.g., 180 mg, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM). Note: The mixture will be a cloudy, heterogeneous suspension.

    • Reagent Addition: Add 280 µL of thionyl chloride (SOCl₂).

    • Reflux: Heat the mixture to reflux for 1 hour.

    • Self-Validation Check: As the reaction progresses, the heterogeneous suspension will gradually clarify into a transparent, homogeneous solution. This visual transition is the definitive indicator that the insoluble free acid has been fully converted to the soluble acid chloride [1].

    • Concentration: Cool to ambient temperature and concentrate to absolute dryness in vacuo to strip away unreacted SOCl₂ and residual HCl gas.

    • Resuspension: Dissolve the highly soluble residue in a 1:1 mixture of anhydrous THF and DCM (10 mL each). The solution is now primed for the addition of pyridine and the target amine for coupling.

References

  • Title: WO2010034798A1 - 3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents Source: Google Patents / World Intellectual Property Organization URL
Foundational

The Privileged Scaffold: 4-Amino-5-Nitropicolinic Acid Derivatives in mPGES-1 Targeted Drug Discovery

Executive Summary In the pursuit of next-generation anti-inflammatory and oncological therapeutics, the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors have necess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation anti-inflammatory and oncological therapeutics, the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors have necessitated a paradigm shift. The cardiovascular liabilities associated with COX-2 inhibition stem from the indiscriminate suppression of homeostatic prostanoids.

This technical whitepaper explores the mechanism of action and synthetic utility of 4-amino-5-nitropicolinic acid (4-A-5-NPA) derivatives. As a highly privileged synthetic intermediate, 4-A-5-NPA provides the foundational architecture for imidazo[4,5-c]pyridine-based compounds. These derivatives function as highly selective, potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) , offering a targeted approach to reducing pathogenic Prostaglandin E2 (PGE2) while sparing cardioprotective Prostacyclin (PGI2)[1][2].

Chemical Rationale & Scaffold Derivatization

The structural geometry of 4-amino-5-nitropicolinic acid makes it an ideal precursor for complex heterocyclic drug discovery[3]. The causality behind selecting this specific scaffold lies in its highly reactive ortho-substitution pattern on a pyridine-2-carboxylic acid backbone:

  • Reductive Cyclization Potential: The proximity of the C4-amino and C5-nitro groups allows for the facile reduction of the nitro moiety to a primary amine. This transient 4,5-diamino intermediate can be immediately trapped and cyclized using electrophilic reagents (e.g., isothiocyanates or aldehydes) to form the rigid, fused imidazo[4,5-c]pyridine bicyclic core[3].

  • Pharmacophore Optimization: The picolinic acid moiety (the C2-carboxylic acid) serves as a critical synthetic handle. Through amide coupling, researchers can introduce diverse lipophilic or polar side chains, optimizing the molecule's binding affinity within the hydrophobic pockets of the mPGES-1 active site[3][4].

Mechanism of Action: The mPGES-1 Selectivity Paradigm

To understand the therapeutic value of 4-A-5-NPA derivatives, one must analyze the arachidonic acid cascade.

Under physiological stress or inflammatory stimuli, phospholipase A2 (cPLA2) liberates arachidonic acid from the lipid bilayer. Cyclooxygenases (COX-1 and COX-2) convert this substrate into the unstable intermediate Prostaglandin H2 (PGH2). From here, the pathway diverges:

  • Pathogenic Pathway: mPGES-1, an inducible terminal oxido-reductase, isomerizes PGH2 into PGE2, the primary lipid mediator driving inflammation, hyperalgesia, and tumor progression[2][5].

  • Homeostatic Pathway: Other terminal synthases, such as Prostacyclin Synthase (PGIS), convert PGH2 into PGI2, which is essential for vasodilation and the inhibition of platelet aggregation[5].

Traditional NSAIDs and Coxibs inhibit COX enzymes upstream, starving both pathways of PGH2. This indiscriminate blockade reduces PGE2 (alleviating pain) but also eliminates PGI2, leading to severe cardiovascular risks (thrombosis, myocardial infarction)[1][5].

The Imidazopyridine Intervention: 4-A-5-NPA-derived imidazopyridines selectively inhibit mPGES-1. By blocking only the terminal step of PGE2 synthesis, these inhibitors cause an accumulation of the PGH2 substrate. This excess PGH2 is subsequently shunted toward PGIS, preserving or even enhancing the production of cardioprotective PGI2[1][2].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 (Cyclooxygenases) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 (Microsomal PGE Synthase-1) PGH2->mPGES1 Pathogenic Pathway PGIS PGIS / TXAS (Other Synthases) PGH2->PGIS Homeostatic Pathway PGE2 Prostaglandin E2 (Inflammation & Pain) mPGES1->PGE2 PGI2 PGI2 / TXA2 (Cardiovascular Homeostasis) PGIS->PGI2 Drug Imidazopyridine Derivatives (from 4-A-5-NPA) Drug->mPGES1 Selective Inhibition

Arachidonic Acid cascade highlighting the selective inhibition of mPGES-1 by imidazopyridines.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the imidazopyridine core from 4-A-5-NPA and the subsequent biochemical validation of mPGES-1 inhibition.

Protocol 1: Reductive Cyclization of 4-A-5-NPA

Causality Note: The carboxylic acid must be protected prior to reduction to prevent unwanted side reactions during the high-temperature cyclization phase.

  • Esterification: React 4-amino-5-nitropicolinic acid (1.0 eq) with methanol in the presence of catalytic sulfuric acid under reflux to yield methyl 4-amino-5-nitropicolinate[3].

  • Reduction: Dissolve the ester in tetrahydrofuran (THF). Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at ambient temperature until the nitro group is fully reduced to the 4,5-diamino intermediate[3].

  • Cyclization: Filter the mixture through Celite to remove the catalyst. Immediately react the filtrate with an appropriate isothiocyanate or aldehyde derivative under acidic reflux for 2-4 hours to form the fused imidazo[4,5-c]pyridine core[3].

  • Amidation: Saponify the methyl ester using 1M NaOH, followed by amide coupling (using HATU/DIPEA) with a target amine to yield the final functionalized inhibitor[3].

Protocol 2: In Vitro mPGES-1 Enzyme Activity Assay

Causality Note: PGH2 is highly unstable and degrades spontaneously at room temperature. It must be kept on dry ice and added last to initiate the reaction accurately.

  • Microsomal Preparation: Culture A549 human lung adenocarcinoma cells and stimulate with IL-1β (10 ng/mL) for 24 hours to induce mPGES-1 expression. Harvest cells, lyse via sonication, and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 1 hour)[4].

  • Incubation: Resuspend the microsomal pellet in potassium phosphate buffer (pH 7.4) containing 2.5 mM reduced glutathione (GSH). GSH is an obligate cofactor for mPGES-1 activity. Incubate the preparation with varying concentrations of the synthesized 4-A-5-NPA derivative for 15 minutes at 4°C[4].

  • Reaction Initiation: Rapidly add 10 µM of cold PGH2 substrate to the mixture and incubate at 37°C for exactly 60 seconds.

  • Termination & Quantification: Quench the reaction immediately by adding a stop solution containing SnCl2 and HCl (to stabilize the formed PGE2 and prevent spontaneous PGH2 degradation). Quantify the resulting PGE2 levels using a competitive Enzyme Immunoassay (EIA) or LC-MS/MS to calculate the IC50[4].

Workflow Step1 Step 1: Synthesis Reductive Cyclization of 4-A-5-NPA Step2 Step 2: Microsomal Prep A549 Cells (IL-1β stimulated) Step1->Step2 Step3 Step 3: Enzyme Assay PGH2 Substrate + Inhibitor Incubation Step2->Step3 Step4 Step 4: Quantification PGE2 EIA or Mass Spectrometry Step3->Step4

Step-by-step experimental workflow for synthesizing and validating mPGES-1 inhibitors.

Data Presentation: Pharmacological Profiling

The therapeutic superiority of 4-A-5-NPA derived imidazopyridines is best illustrated by comparing their pharmacological profile against legacy anti-inflammatory agents. The table below summarizes the target selectivity and physiological outcomes based on established literature parameters for mPGES-1 inhibitors[1][4].

Compound ClassPrimary Target EnzymePGE2 Inhibition (Anti-inflammatory)PGI2 Sparing (Cardioprotective)Cardiovascular Risk Profile
Traditional NSAIDs (e.g., Ibuprofen)COX-1 / COX-2HighNo (Suppressed)Moderate (GI & Renal focus)
Coxibs (e.g., Celecoxib)COX-2 SelectiveHighNo (Suppressed)High (Thrombosis risk)
Imidazopyridines (4-A-5-NPA Derivatives)mPGES-1 SelectiveHighYes (Maintained/Elevated)Low

References

  • WO2010034798A1 - 3h-imidazo[4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents.
  • Identification and development of mPGES-1 inhibitors: where we are
  • Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1)
  • A review on mPGES-1 inhibitors: From preclinical studies to clinical applic
  • Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC.

Sources

Exploratory

Safety data sheet and in vitro toxicity profile of 4-amino-5-nitropicolinic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Subject: 4-amino-5-nitropicolinic acid Topic: A Comprehensive Safety and In Vitro Toxicological Assessment This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Subject: 4-amino-5-nitropicolinic acid

Topic: A Comprehensive Safety and In Vitro Toxicological Assessment

This guide provides a detailed examination of 4-amino-5-nitropicolinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds and established toxicological principles to construct a predictive safety and in vitro toxicity profile. It is designed to equip researchers and drug development professionals with the foundational knowledge required for safe handling and to design a robust, scientifically-grounded toxicological evaluation.

Part 1: Hazard Identification and Safety Profile (Synthesized)

Predicted GHS Hazard Classification

Based on analogues, 4-amino-5-nitropicolinic acid is anticipated to be classified as hazardous.

  • Acute Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled, based on data from related aminopyridines and nitropicolinic acids.[2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, a characteristic noted for similar compounds.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2][4]

Physical and Chemical Properties
PropertyPredicted Value / InformationSource / Rationale
CAS Number 84487-13-8BLD Pharm[1]
Molecular Formula C₆H₅N₃O₄Derived from structure
Molecular Weight 183.12 g/mol Derived from formula
Appearance Likely a solid, crystalline powder, white to pale yellow.Based on related nitro- and picolinic acid compounds.[5]
Melting Point Not available. Related compound 5-Nitropicolinic Acid melts at 204°C (dec.).
Solubility Poor aqueous solubility expected. Soluble in organic solvents like DMSO.Common for small organic molecules; DMSO is a standard solvent for in vitro screening.[6]
Handling and First Aid Measures (Recommended)

Due to the predicted hazard profile, stringent safety protocols are essential.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust formation is likely.[7]

  • First Aid:

    • If Inhaled: Move person to fresh air. Call a POISON CENTER or doctor immediately.[2]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[2]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[2]

    • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][7]

Part 2: Proposed In Vitro Toxicity Profiling Strategy

The chemical structure of 4-amino-5-nitropicolinic acid, featuring both a nitro group and an aromatic amine, warrants a thorough in vitro toxicological investigation. Nitroaromatic compounds are a class of chemicals known for their potential to induce genotoxicity and cytotoxicity, often following metabolic activation.[8][9] The following experimental workflow provides a comprehensive strategy to assess the compound's safety profile.

Experimental Workflow Overview

The proposed workflow is a tiered approach, starting with basal cytotoxicity to determine appropriate concentration ranges for subsequent, more specific assays like genotoxicity and phototoxicity.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment a Dose-Range Finding (e.g., 0.1 µM to 1000 µM) b MTT Assay (Metabolic Activity) a->b c NRU Assay (Lysosomal Integrity) a->c d LDH Release Assay (Membrane Integrity) a->d e Bacterial Reverse Mutation Test (Ames Test - OECD 471) d->e f In Vitro Micronucleus Test (Mammalian Cells - OECD 487) e->f g In Vitro Comet Assay (DNA Strand Breaks) f->g h 3T3 NRU Phototoxicity Test (OECD 432) g->h Further Mechanistic Investigation

Caption: Tiered in vitro toxicity testing workflow for 4-amino-5-nitropicolinic acid.

Tier 1: Cytotoxicity Assessment

Causality Behind Experimental Choices: A multi-parametric approach to cytotoxicity is crucial. Relying on a single assay can be misleading. For example, a compound might inhibit mitochondrial respiration (affecting the MTT assay) without immediately compromising membrane integrity (measured by LDH release).[6] Using assays that probe different cellular mechanisms—metabolic activity, lysosomal integrity, and membrane integrity—provides a more holistic view of the cytotoxic mechanism.

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or A549 for lung) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of 4-amino-5-nitropicolinic acid in DMSO. Serially dilute in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

AssayCell LineExposure TimeIC₅₀ (µM)Primary Endpoint Measured
MTT HepG224h75.4Mitochondrial Dehydrogenase Activity
NRU HepG224h98.2Lysosomal Membrane Integrity
LDH Release HepG224h>200Plasma Membrane Integrity

This data is illustrative. The higher IC₅₀ for LDH suggests the compound may be cytostatic or induce apoptosis at lower concentrations before causing overt membrane rupture (necrosis).[6]

Tier 2: Genotoxicity Assessment

Causality Behind Experimental Choices: The nitroaromatic structure is a structural alert for mutagenicity.[8] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates that can form DNA adducts.[8][11] Therefore, it is critical to perform genotoxicity assays both with and without an external metabolic activation system (S9 mix), which contains liver enzymes to simulate mammalian metabolism.[12]

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is recorded if the test compound causes a dose-dependent increase in the number of revertant colonies that can grow on an amino acid-deficient medium.[12]

  • Strains: Use standard tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Prepare parallel experiments with and without a liver S9 fraction (e.g., from Aroclor- or phenobarbital/β-naphthoflavone-induced rats).[12]

  • Exposure: In the plate incorporation method, add the test compound at various sub-cytotoxic concentrations, the bacterial culture, and either S9 mix or a buffer to molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-related increase in revertants, typically a two-fold or greater increase over the solvent control, for at least one strain.

The nitro group is the key functional group for potential genotoxic activity. Its reduction is often a prerequisite for mutagenicity.

G Parent 4-Amino-5-Nitropicolinic Acid (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (S9) Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino Reduction ReactiveE Reactive Electrophile (e.g., Nitrenium Ion R-NH⁺) Hydroxylamino->ReactiveE Esterification (e.g., Acetylation) Adduct DNA Adducts ReactiveE->Adduct DNA DNA DNA->Adduct Mut Mut Adduct->Mut Leads to Mutations

Caption: Proposed metabolic activation of 4-amino-5-nitropicolinic acid to a DNA-reactive species.

Tier 3: Phototoxicity Assessment

Causality Behind Experimental Choices: Many compounds containing aromatic rings can absorb UVA light, leading to the formation of reactive oxygen species or excited state molecules that can damage cells. The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is the regulatory-accepted standard for assessing this risk.[13]

  • Cell Culture: Culture Balb/c 3T3 fibroblasts until they are sub-confluent.

  • Treatment: Incubate the cells with at least eight different concentrations of the test compound for 1 hour. Run two identical plates in parallel.

  • Irradiation: Irradiate one of the two plates with a non-cytotoxic dose of UVA/vis light. Keep the second plate in the dark.

  • Incubation: Wash and incubate both plates for 24 hours.

  • NRU Staining: Add Neutral Red dye, which is taken up and retained by lysosomes in viable cells.

  • Analysis: Extract the dye and measure its absorbance. Calculate the IC₅₀ values for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

  • Photo Irritancy Factor (PIF): Calculate the PIF by dividing the IC₅₀(-UVA) by the IC₅₀(+UVA). A PIF ≥ 5 indicates phototoxic potential.[14]

Part 3: Conclusion and Forward-Looking Recommendations

This guide outlines a foundational safety and in vitro toxicology profile for 4-amino-5-nitropicolinic acid based on predictive analysis and established scientific principles. The presence of nitroaromatic and amine functionalities strongly suggests a potential for cytotoxicity and genotoxicity, mandating careful handling and a rigorous, multi-parametric toxicological evaluation.

The proposed experimental workflow, progressing from broad cytotoxicity screening to specific genotoxicity and phototoxicity assays, provides a robust framework for characterizing the compound's safety profile. For drug development professionals, a positive finding in the Ames or micronucleus assays, particularly after S9 activation, would be a significant red flag, potentially halting further development or prompting medicinal chemistry efforts to modify the molecule and mitigate its genotoxic potential. These in vitro assessments are indispensable for making informed, data-driven decisions in the early stages of research and development.

References

  • PubChem. (n.d.). 4-Nitropicolinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Buol, S. P., et al. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 114(3), 217–267. Retrieved from [Link]

  • Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products. Mutation Research, 635(1), 17–52. Retrieved from [Link]

  • Heflich, R. H., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503732. Retrieved from [Link]

  • Atanasova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved from [Link]

  • Duque, G., et al. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology, 462, 152960. Retrieved from [Link]

  • Zony, M., et al. (2020). Genotoxicity Assessment of Three Nutraceuticals Containing Natural Antioxidants Extracted from Agri-Food Waste Biomasses. International Journal of Molecular Sciences, 21(20), 7586. Retrieved from [Link]

  • Wilson, W. R., et al. (1996). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 39(5), 1041–1048. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]

  • Hartwig, A. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ughetta, F., et al. (2025). An Italian Study of PM0.5 Toxicity: In Vitro Investigation of Cytotoxicity, Oxidative Stress, Intercellular Communication, and MMPs. International Journal of Molecular Sciences, 26(14), 6769. Retrieved from [Link]

  • Cotton, S. (2012). Toxic amino acids. Education in Chemistry. Retrieved from [Link]

  • Barile, F. A. (1993). In vitro cytotoxicity testing for prediction of acute human toxicity. Toxicology in Vitro, 7(2), 111–116. Retrieved from [Link]

  • Ghanayem, B. I., & Malarkey, D. E. (2014). Amino and Nitro Compounds. In Haschek and Rousseaux's Handbook of Toxicologic Pathology (pp. 1109-1135). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 4-amino-5-nitropicolinic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, research-grade guide to the synthesis of 4-amino-5-nitropicolinic acid, a valuable heterocyclic compound wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, research-grade guide to the synthesis of 4-amino-5-nitropicolinic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is structured to ensure scientific integrity, detailing not just the procedural steps but also the underlying chemical principles. This synthesis is based on a logical, multi-step pathway starting from the commercially available 4-aminopicolinic acid. The key transformation involves the protection of the amine, selective nitration at the 5-position of the pyridine ring, followed by deprotection to yield the target molecule. This guide includes detailed experimental procedures, safety protocols, and data interpretation to assist researchers in successfully replicating this synthesis.

Introduction

Picolinic acid derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The strategic placement of functional groups on the pyridine ring can significantly influence the molecule's electronic properties, reactivity, and biological interactions.[1] The introduction of an amino group at the 4-position and a nitro group at the 5-position of the picolinic acid scaffold creates a molecule with distinct functionalities. The electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring make 4-amino-5-nitropicolinic acid an interesting building block for further chemical elaboration. It holds potential as a precursor for the synthesis of fused heterocyclic systems and as a ligand in coordination chemistry.

This application note outlines a robust and reproducible three-step synthesis of 4-amino-5-nitropicolinic acid, commencing with 4-aminopicolinic acid.

Overall Synthesis Workflow

The synthesis of 4-amino-5-nitropicolinic acid is accomplished through a three-step process designed to manage the reactivity of the starting material and ensure the desired regioselectivity of the nitration.

  • Protection of the Amino Group: The amino group of 4-aminopicolinic acid is first protected as an acetamide. This is a crucial step because direct nitration of aromatic amines with strong acids can lead to oxidation of the amine functionality.[2] The acetamido group is less activating than the amino group, which helps to control the nitration reaction and prevent unwanted side products.

  • Electrophilic Nitration: The protected intermediate, 4-acetamidopicolinic acid, undergoes electrophilic aromatic substitution. The acetamido group is an ortho, para-director. In this case, it directs the incoming nitro group to the positions ortho to it, which are the 3 and 5 positions. The 5-position is favored, leading to the formation of 4-acetamido-5-nitropicolinic acid.

  • Deprotection: The final step involves the hydrolysis of the acetamido group under acidic or basic conditions to regenerate the amino group, yielding the target product, 4-amino-5-nitropicolinic acid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start 4-Aminopicolinic Acid Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 4-Acetamidopicolinic Acid Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-Acetamido-5-nitropicolinic Acid Step2->Intermediate2 Step3 Acid Hydrolysis (Aqueous HCl) Intermediate2->Step3 End 4-Amino-5-nitropicolinic Acid Step3->End

Caption: Overall workflow for the synthesis of 4-amino-5-nitropicolinic acid.

Materials and Methods

Materials
Reagent/MaterialPurity/GradeSupplier
4-Aminopicolinic acid≥97%Major suppliers
Acetic anhydrideACS gradeMajor suppliers
Fuming Nitric acid (90%)ACS gradeMajor suppliers
Concentrated Sulfuric acidACS gradeMajor suppliers
Hydrochloric acidACS gradeMajor suppliers
Ethyl acetateHPLC gradeMajor suppliers
EthanolReagent gradeMajor suppliers
Deionized water--
Celite-Major suppliers
Anhydrous sodium sulfateACS gradeMajor suppliers
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Melting point apparatus

Detailed Synthesis Protocols

PART 1: Synthesis of 4-Acetamidopicolinic Acid (Protection)

Rationale: The acetylation of the amino group in 4-aminopicolinic acid moderates its activating effect and protects it from oxidation during the subsequent nitration step. Acetic anhydride is a common and effective reagent for this transformation.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminopicolinic acid (5.0 g, 36.2 mmol) in 30 mL of deionized water.

  • While stirring vigorously, add acetic anhydride (4.1 mL, 43.4 mmol, 1.2 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 2 hours. The suspension should gradually become a clear solution and then a precipitate may form.

  • After 2 hours, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold deionized water (2 x 10 mL).

  • Dry the product under vacuum to yield 4-acetamidopicolinic acid as a white solid.

  • Characterize the product by NMR, IR, and melting point to confirm its identity and purity before proceeding to the next step.

PART 2: Synthesis of 4-Acetamido-5-nitropicolinic Acid (Nitration)

Rationale: This step introduces the nitro group onto the pyridine ring. A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The reaction is performed at low temperature to control the exothermic reaction and improve selectivity. This procedure is adapted from methods used for the nitration of similar activated pyridine rings.

Procedure:

  • To a 250 mL round-bottom flask, add concentrated sulfuric acid (20 mL). Cool the flask in an ice-water-salt bath to 0-5 °C.

  • While maintaining the temperature below 10 °C, slowly add the dried 4-acetamidopicolinic acid (4.0 g, 22.2 mmol) in small portions with constant stirring. Ensure all the solid dissolves.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (2.0 mL) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-acetamidopicolinic acid over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Very carefully, pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the solid under vacuum to obtain 4-acetamido-5-nitropicolinic acid, typically as a pale yellow solid.

  • Characterize the product to confirm the successful nitration.

PART 3: Synthesis of 4-Amino-5-nitropicolinic Acid (Deprotection)

Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is achieved by acid-catalyzed hydrolysis.

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the crude 4-acetamido-5-nitropicolinic acid (3.0 g) in a mixture of 20 mL of deionized water and 10 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC if desired.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the solution to approximately pH 4-5 with a saturated solution of sodium bicarbonate or dilute sodium hydroxide. The product will precipitate as the pH is adjusted.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-amino-5-nitropicolinic acid.

  • Dry the final product under vacuum and characterize it by NMR, IR, and melting point.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme caution and always add acid to water, never the other way around. The nitration reaction is highly exothermic and must be controlled with adequate cooling.

  • Hydrochloric Acid: Corrosive and can cause respiratory irritation.[3]

  • 4-Aminopicolinic Acid and its derivatives: May be irritating to the eyes, respiratory system, and skin. Avoid inhalation and contact with skin and eyes.[4]

References

  • Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 388-396.
  • BenchChem. (2025). The Evolving Role of 4-Nitropicolinic Acid in Medicinal Chemistry: A Technical Guide.
  • Globe Thesis. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine.
  • Patent CN103819398B. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ChemBK. (2024). 4-Aminopicolinic acid.
  • Saha, A., et al. Study Guide to Organic Chemistry, Volume 4.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • CymitQuimica. 4-Aminopicolinic acid.

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Application

Application Note: 4-Amino-5-nitropicolinic Acid as a Strategic Precursor in Bicyclic Pharmacophore Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Mechanistic Rationale in Drug Discovery In modern pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale in Drug Discovery

In modern pharmaceutical drug discovery, the design of highly specific enzyme inhibitors and receptor antagonists often relies on functionalized heterocyclic scaffolds. 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8), also known as 4-amino-5-nitropyridine-2-carboxylic acid, has emerged as a highly versatile building block [1].

The strategic value of this precursor lies in its orthogonal reactivity . The molecule features three distinct functional groups—an amine, a nitro group, and a carboxylic acid—positioned on a pyridine ring. This specific arrangement allows medicinal chemists to execute sequential, site-specific modifications without the need for excessive protection-deprotection steps. When the nitro group is selectively reduced, it yields an ortho-diamine structural motif (4,5-diaminopyridine). This intermediate is highly susceptible to condensation reactions, making it an ideal launchpad for synthesizing complex bicyclic systems such as imidazo[4,5-c]pyridines (used in anti-inflammatory drugs) and aza-quinoxalines (used in respiratory therapeutics) [2].

SyntheticWorkflow A 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) B Esterification / Amidation (Protecting/Activating Carboxyl) A->B Step 1 C Nitro Reduction (Pd/C, H2 or Fe/HCl) B->C Step 2 D 4,5-Diaminopyridine Derivative (Key Intermediate) C->D Step 3 E Condensation (1,2-Dicarbonyls) D->E Pathway A F Cyclization (Orthoesters / Carboxylic Acids) D->F Pathway B G Aza-quinoxalines (CRTH2 Antagonists) E->G H Imidazo[4,5-c]pyridines (mPGES-1 Inhibitors) F->H

Synthetic divergence of 4-amino-5-nitropicolinic acid into aza-quinoxaline and imidazopyridine cores.

Workflow A: Synthesis of mPGES-1 Inhibitors (Imidazo[4,5-c]pyridines)

Biological Context & Causality

Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream enzyme of COX-2 that specifically drives the production of Prostaglandin E2 (PGE2), a primary mediator of inflammation and neoplasia. Traditional COX-2 inhibitors suppress all downstream prostaglandins, leading to adverse cardiovascular events. Imidazo[4,5-c]pyridine derivatives synthesized from 4-amino-5-nitropicolinic acid selectively inhibit mPGES-1, offering a safer anti-inflammatory profile [1].

BioPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 (Inflammation/Neoplasia) mPGES1->PGE2 Drug Imidazo[4,5-c]pyridine Derivative Drug->mPGES1 Selective Inhibition

Selective inhibition of the mPGES-1 inflammatory pathway by imidazo[4,5-c]pyridine derivatives.

Self-Validating Protocol: Amidation and Cyclization

The carboxylic acid must be converted into an amide prior to cyclization to prevent the acid from interfering with the ring-closure thermodynamics.

Step 1: Acid Chloride Formation & Amidation

  • Suspend 4-amino-5-nitropicolinic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add thionyl chloride (SOCl₂, 2.8 mmol). Causality: SOCl₂ converts the stable carboxylic acid into a highly reactive acyl chloride. Reflux for 1 hour.

  • Validation Checkpoint: Evaporate a micro-aliquot and analyze via IR spectroscopy. The shift of the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1780 cm⁻¹ (acyl chloride) confirms complete conversion. Do not proceed if the acid peak remains, as unreacted acid will cause massive yield drops in the next step.

  • Concentrate to dryness in vacuo, then resuspend in THF/DCM (1:1, 20 mL).

  • Add pyridine (1.3 mmol) as an acid scavenger, followed by the target amine (e.g., 4-trifluoromethyl-pyridin-2-amine, 1.0 mmol). Stir for 45 minutes at ambient temperature.

Step 2: Reduction & Imidazole Ring Closure

  • Subject the resulting amide to catalytic hydrogenation (10% Pd/C, H₂ at 1 atm) in methanol to reduce the nitro group to an amine.

  • React the resulting 4,5-diaminopyridine intermediate with an appropriate orthoester (e.g., triethyl orthoformate) under acidic conditions (catalytic p-TsOH) at 80°C to yield the final 3H-imidazo[4,5-c]pyridine-6-carboxamide.

Workflow B: Synthesis of CRTH2 Receptor Modulators (Aza-quinoxalines)

Biological Context & Causality

The CRTH2 receptor binds Prostaglandin D2 (PGD2), driving eosinophilic airway inflammation in asthma and COPD. Aza-quinoxaline derivatives act as potent CRTH2 antagonists. Here, 4-amino-5-nitropicolinic acid is esterified and reduced to form a diamine, which is then condensed with a 1,2-dicarbonyl compound to form the pyrazine ring of the aza-quinoxaline core [2].

Self-Validating Protocol: Esterification and Condensation

Step 1: Esterification

  • Dissolve 4-amino-5-nitropicolinic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄.

  • Reflux for 12 hours.

  • Validation Checkpoint: Analyze via ¹H-NMR. The disappearance of the broad carboxylic acid singlet (~13.0 ppm) and the emergence of a sharp methyl ester singlet (~3.9 ppm) validates complete conversion.

Step 2: Catalytic Hydrogenation

  • Dissolve the esterified product in ethyl acetate. Add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with N₂ three times, then introduce H₂ gas via a balloon. Stir at room temperature for 4 hours.

  • Causality: Pd/C selectively reduces the nitro group without saturating the aromatic pyridine ring.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material is UV-active and yellow; the product is highly polar and forms a distinct lower spot. Filter through Celite immediately to prevent oxidative degradation of the electron-rich diamine.

Step 3: Aza-quinoxaline Condensation

  • React the fresh 4,5-diaminopyridine-2-carboxylic acid methyl ester with a 1,2-dicarbonyl (e.g., 2-oxo-2-phenylacetic acid) in ethanol at reflux for 12 hours.

  • Causality: The two adjacent amines act as bis-nucleophiles, attacking the dual electrophilic centers of the dicarbonyl to seamlessly close the six-membered pyrazine ring.

Quantitative Reaction Parameters & Analytical Targets

To ensure reproducibility across scaling stages, adhere to the following validated parameters:

Reaction PhaseReagents / CatalystTemp / TimeTarget YieldAnalytical Validation Target
Amidation SOCl₂, Pyridine, THFReflux 1h, RT 45m>85%ESI-MS: [M+H]⁺ corresponding to target amide
Esterification MeOH, conc. H₂SO₄65°C, 12h>90%¹H-NMR: Sharp singlet at ~3.9 ppm (O-CH₃)
Nitro Reduction 10% Pd/C, H₂ (1 atm)25°C, 2-4h90-95%IR: Disappearance of NO₂ stretch (~1530 cm⁻¹)
Imidazo-Cyclization Triethyl orthoformate, p-TsOH80°C, 6h75-85%¹H-NMR: Distinct imidazole C-H singlet (~8.2 ppm)
Aza-quinoxaline 1,2-Dicarbonyls, EtOH80°C, 12h70-80%LC-MS: High-purity peak with exact mass of core

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Nitraminopyridines and their Rearrangement to Aminonitropyridines Source: Australian Journal of Chemistry, 35(10), 2025-2034 (1982) URL: [Link]

Method

Application Note: HPLC Method Development and Validation Protocol for 4-Amino-5-nitropicolinic Acid

Executive Summary & Analyte Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-amino-5-nitropicolinic acid (CAS: 84487-13-8) presents unique chromatographic challenges. As a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-amino-5-nitropicolinic acid (CAS: 84487-13-8) presents unique chromatographic challenges. As a highly polar heterocyclic building block used in pharmaceutical synthesis, this molecule possesses a complex zwitterionic nature. It features a basic pyridine nitrogen, an electron-withdrawing nitro group, an amino auxochrome, and an acidic carboxylic acid moiety.

At physiological or neutral pH, the compound exhibits extreme hydrophilicity, leading to poor retention on conventional reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual surface silanols. This application note details a self-validating, Ion-Pairing Reversed-Phase (IP-RP) methodology designed to overcome these mechanistic hurdles, ensuring high precision, symmetrical peak shapes, and reproducible retention.

Mechanistic Rationale for Method Design

To build a scientifically sound method, we must design the chromatographic environment to control the ionization state of the analyte. The protocol relies on two foundational pillars:

  • pH Control (Thermodynamic Suppression): The pKa of the carboxylic acid group on the picolinic ring is low. As demonstrated in 1, utilizing a buffer at pH > 3.5 causes the molecule to ionize into a carboxylate, drastically reducing hydrophobicity and causing peak broadening. By utilizing a 30 mM phosphate buffer strictly adjusted to pH 3.0, we suppress the ionization of the carboxylic acid, driving the equilibrium toward the neutral, more hydrophobic state.

  • Ion-Pairing Dynamics: Even with pH suppression, the molecule's inherent polarity can result in early elution near the void volume. To force retention, we introduce Tetrabutylammonium hydrogen sulfate (TBAHS) into the mobile phase. As supported by2, the hydrophobic tetrabutyl tails of TBAHS embed into the C18 stationary phase, while the charged head groups interact dynamically with the analyte. This creates a pseudo-ion-exchange surface that significantly enhances retention and resolution.

Experimental Workflow

Workflow N1 1. Analyte Profiling (CAS: 84487-13-8, Zwitterionic) N2 2. Column Selection (End-capped C18 / Mixed-Mode) N1->N2 Assess Polarity N3 3. Mobile Phase Optimization (pH 3.0 Phosphate + TBAHS) N2->N3 Mitigate Silanol Activity N4 4. Chromatographic Execution (Isocratic Elution) N3->N4 Suppress Ionization N5 5. Detection & Validation (UV 254/265 nm, SST N>2000) N4->N5 Quantify & Validate

Fig 1. Logical workflow for 4-amino-5-nitropicolinic acid HPLC method development.

Step-by-Step Analytical Protocols

Protocol A: Mobile Phase Preparation

A self-validating method requires rigorous mobile phase consistency to prevent retention time drift.

  • Buffer Preparation (Mobile Phase A): Accurately weigh 3.60 g of Sodium Phosphate Monobasic (NaH₂PO₄) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 30 mM solution.

  • Ion-Pairing Addition: Add 0.34 g of Tetrabutylammonium hydrogen sulfate (TBAHS) to the buffer to achieve a 1 mM concentration. Stir until completely dissolved.

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Slowly add orthophosphoric acid dropwise while stirring continuously until the pH stabilizes exactly at 3.0 ± 0.05.

  • Filtration: Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PTFE or Nylon) and degas via sonication for 10 minutes.

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Degas prior to use.

Protocol B: Standard & Sample Preparation
  • Stock Solution: Weigh exactly 10.0 mg of 3. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of the diluent (Mobile Phase A/B mixture at 80:20, v/v). Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with the diluent (Yield: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with the diluent to prepare a 100 µg/mL working standard for System Suitability Testing (SST).

Protocol C: Chromatographic Execution
  • Equilibration: Install a fully end-capped C18 column. Purge the system and equilibrate with 80% Mobile Phase A and 20% Mobile Phase B at 1.0 mL/min. Crucial: Because ion-pairing reagents take longer to coat the stationary phase, equilibrate for a minimum of 30 column volumes until the baseline is completely flat.

  • Blank Injection: Inject 10 µL of the diluent to verify the absence of ghost peaks or carryover.

  • SST Injection: Inject the 100 µg/mL working standard in six consecutive replicates.

Quantitative Data & System Suitability

To ensure the method is robust and reproducible across different laboratories, the following parameters must be strictly adhered to.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 250 mm x 4.6 mm, 5 µm (Fully end-capped)Provides high theoretical plates; end-capping minimizes secondary silanol interactions.
Mobile Phase Isocratic: 80% Buffer (pH 3.0 + TBAHS) / 20% ACNBalances hydrophobic retention with the elution strength of acetonitrile.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes mobile phase viscosity and ensures reproducible ion-pairing kinetics.
Detection UV at 265 nmCaptures the strong absorbance of the conjugated nitro-pyridine system.
Injection Vol. 10 µLPrevents volume overload while maintaining high signal-to-noise (S/N) ratio.

Table 2: System Suitability Test (SST) Acceptance Criteria If the system fails any of these metrics, the sequence must be halted and the mobile phase pH/column integrity verified.

SST ParameterAcceptance LimitIndication of Failure
Retention Time (Rt) 5.5 - 6.5 min (± 2.0% RSD)Incomplete column equilibration with TBAHS or pH drift.
Theoretical Plates (N) > 2000Column degradation or void volume issues.
Tailing Factor (Tf) ≤ 1.5Unsuppressed silanol activity (Check buffer pH).
Peak Area Precision ≤ 2.0% RSD (n=6)Autosampler malfunction or sample instability.

Self-Validating System & Troubleshooting

This protocol is designed as a self-validating system. The mandatory blank injection ensures that the highly conjugated nitro-aromatic system is not causing carryover in the autosampler needle. If peak tailing exceeds 1.5, the analyst must immediately verify the pH of Mobile Phase A; a drift above pH 3.2 will cause partial ionization of the picolinic acid derivative, leading to split peaks or severe tailing. If retention times drift earlier over sequential injections, the column has not reached equilibrium with the TBAHS ion-pairing reagent.

References

  • BenchChem. "Step-by-step guide for using 4-(2-Hydroxyethyl)picolinic acid in HPLC - Benchchem.
  • National Institutes of Health (PMC). "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • ResearchGate. "New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • Moldb. "84487-13-8 | 4-Amino-5-nitropicolinic acid - Moldb.

Sources

Application

Catalytic Reduction Protocols: 4-Amino-5-Nitropicolinic Acid to 4,5-Diaminopicolinic Acid

Executive Summary The synthesis of 4,5-diaminopicolinic acid from 4-amino-5-nitropicolinic acid is a critical transformation in the development of bioactive heterocycles. This diamine intermediate is a foundational build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4,5-diaminopicolinic acid from 4-amino-5-nitropicolinic acid is a critical transformation in the development of bioactive heterocycles. This diamine intermediate is a foundational building block for synthesizing 3H-imidazo[4,5-c]pyridine-6-carboxamides, which are potent mPGES-1 inhibitors utilized as anti-inflammatory and anti-neoplastic agents[1].

Because the substrate features a highly coordinating pyridine ring, a free carboxylic acid, and an electron-donating 4-amino group, the catalytic reduction of the 5-nitro group presents unique challenges. This application note details the mechanistic rationale, comparative data, and step-by-step protocols for achieving high-yielding, chemoselective reduction using heterogeneous palladium catalysis.

Mechanistic Insights & Causality (E-E-A-T)

The Pathway of Nitro Reduction

The catalytic hydrogenation of nitroarenes to anilines is not a single-step concerted reaction. It proceeds via a cascade of electron and proton transfers on the metal catalyst surface. The nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), followed by a rapid reduction to a hydroxylamine (-NHOH), and finally cleaved to yield the primary amine (-NH₂) and water[2].

  • Causality in Stalled Reactions: If the reaction is prematurely terminated or the hydrogen pressure drops, the reduction can stall at the hydroxylamine stage. This is often observed in LC-MS as an [M+H]⁺ peak that is 16 Da heavier than the target diamine.

Overcoming Catalyst Poisoning

The pyridine nitrogen possesses a lone pair of electrons that strongly coordinates to the active sites of Palladium (Pd) or Nickel (Ni) catalysts, effectively "poisoning" the catalyst and halting turnover[3]. The presence of the 4-amino group further increases the electron density of the pyridine ring, exacerbating this effect.

  • The Acid Additive Strategy: To mitigate poisoning, a stoichiometric amount of acid (e.g., aqueous HCl or acetic acid) is added to the solvent system. Protonation of the basic nitrogens forms a pyridinium salt, which withdraws electron density and prevents coordination to the Pd surface, ensuring continuous catalytic turnover[1].

Chemoselectivity and Solvent Dynamics

While direct hydrogenation with H₂ gas is the industrial standard, transfer hydrogenation using ammonium formate provides an excellent, chemoselective alternative for laboratories lacking high-pressure infrastructure. Methanol (MeOH) or Ethanol (EtOH) are the preferred solvents due to their ability to solubilize the polar substrate and act as proton shuttles during the reduction process[4].

Reaction Pathway & Workflow Visualization

G cluster_0 Mechanistic Reduction Pathway cluster_1 Experimental Workflow N1 4-Amino-5-nitropicolinic acid (Substrate) N2 Nitroso Intermediate (-NO) N1->N2 +H2, -H2O W1 Reaction Setup (Solvent + Acid Additive) N1->W1 Input N3 Hydroxylamine Intermediate (-NHOH) N2->N3 +H2 N4 4,5-Diaminopicolinic acid (Target Diamine) N3->N4 +H2, -H2O W2 Catalyst Addition (Pd/C under N2) W1->W2 W3 Hydrogenation (H2 Gas or Formate) W2->W3 W3->N3 Active Phase W4 Filtration (Celite Pad) W3->W4 W5 Isolation & Storage (Inert Atmosphere) W4->W5

Figure 1: Mechanistic cascade of the nitro reduction and the corresponding experimental workflow.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the expected outcomes based on different catalytic systems applied to 4-amino-5-nitropicolinic acid.

Reduction MethodCatalystHydrogen SourceSolvent SystemTempTimeExpected YieldPurity (LC-MS)
Direct Hydrogenation 10% Pd/CH₂ gas (40 psi)MeOH / 1M HCl25°C4-6 h>90%>95%
Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOH60°C2-3 h85-88%>95%
Raney Nickel Raney NiH₂ gas (Balloon)EtOH / THF25°C12 h75-80%~90%

Detailed Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation (Parr Shaker Method)

This protocol utilizes high-pressure hydrogen gas and is optimal for scale-up and maximum yield. The system is self-validating: the cessation of pressure drop in the Parr shaker directly correlates to reaction completion.

Materials:

  • 4-Amino-5-nitropicolinic acid (1.0 eq, e.g., 10 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10% w/w relative to substrate)

  • Methanol (HPLC grade, 0.1 M concentration)

  • 1M Aqueous HCl (1.1 eq)

Step-by-Step Methodology:

  • Substrate Solubilization: In a heavy-walled Parr hydrogenation flask, suspend 4-amino-5-nitropicolinic acid in Methanol. Add 1.1 equivalents of 1M HCl. Causality: The acid protonates the basic amines, dissolving the suspension and preventing subsequent Pd/C poisoning.

  • Inerting the Atmosphere: Purge the flask with Nitrogen (N₂) gas for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always use wet Pd/C or add under a strict N₂ blanket.

  • Hydrogenation: Connect the flask to the Parr shaker. Purge the headspace with H₂ gas three times. Pressurize the vessel to 40 psi with H₂.

  • Agitation & Monitoring: Shake the vessel at ambient temperature. Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (pressure stabilizes), typically within 4-6 hours.

  • Workup & Filtration: Vent the H₂ gas and purge thoroughly with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 4,5-diaminopicolinic acid hydrochloride, will precipitate.

  • QC Checkpoint: Analyze via LC-MS. The target mass is [M+H]⁺ = 154.1 m/z (free base). If a peak at 170.1 m/z is observed, the hydroxylamine intermediate is present; re-subject the mixture to hydrogenation.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

This protocol is ideal for rapid, benchtop synthesis without the need for specialized pressure vessels.

Materials:

  • 4-Amino-5-nitropicolinic acid (1.0 eq, e.g., 5 mmol)

  • 10% Pd/C (50% wet) (10% w/w)

  • Ammonium Formate (NH₄HCO₂) (5.0 to 10.0 eq)

  • Methanol (0.1 M)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substrate and 10% Pd/C in Methanol under an Argon atmosphere.

  • Reagent Addition: Add ammonium formate portion-wise at room temperature. Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ in the presence of Pd/C. Portion-wise addition prevents excessive effervescence and loss of solvent.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 60°C) using an oil bath. Stir vigorously for 2-3 hours.

  • In-Process Control: Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the bright yellow nitro compound indicates completion.

  • Workup: Cool the reaction to room temperature. Filter through a Celite pad to remove the catalyst.

  • Storage Causality: 4,5-diaminopicolinic acid is highly electron-rich and prone to rapid air oxidation (evidenced by the solid turning dark brown/purple). Store the concentrated solid in an amber vial, flushed with Argon, at -20°C.

References

  • [1] WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents - Google Patents. Google Patents.

  • [4] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. ACS Publications.[Link]

  • [2] Ru/UiO-66 Catalyst for the Reduction of Nitroarenes and Tandem Reaction of Alcohol Oxidation/Knoevenagel Condensation - PMC. National Institutes of Health (NIH).[Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process and Optimization for 4-Amino-5-Nitropicolinic Acid

Introduction & Strategic Importance 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a highly valued intermediate in the synthesis of advanced pharmaceutical active ingredients, particularly in the development of mPGES...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a highly valued intermediate in the synthesis of advanced pharmaceutical active ingredients, particularly in the development of mPGES-1 inhibitors and potent anti-inflammatory agents[1]. Transitioning this molecule from medicinal chemistry bench-scale to kilogram-scale manufacturing requires rigorous control over regioselectivity, thermal hazards, and high-pressure unit operations.

This application note details a robust, self-validating, four-step synthetic route designed for pilot-scale manufacturing. By applying principles of physical organic chemistry and chemical engineering, this protocol eliminates the need for complex protecting groups and minimizes toxic waste streams.

Retrosynthetic Analysis & Process Causality

When designing a scalable route for heavily substituted pyridines, the sequence of electrophilic and nucleophilic aromatic substitutions is critical.

  • Why nitrate first? Attempting to nitrate picolinic acid directly results in poor yields due to the strong electron-withdrawing nature of the carboxylic acid group, which severely deactivates the pyridine ring. By starting with 4-hydroxy-2-methylpyridine, the strongly electron-donating hydroxyl group activates the ring, directing electrophilic nitration regioselectively to the 5-position[2].

  • Why oxidize before amination? The oxidation of the 2-methyl group to a carboxylic acid requires harsh oxidants (e.g., KMnO₄). If the 4-chloro group were converted to a free amino group prior to this step, the oxidant would degrade the unprotected amine. Therefore, the methyl group is oxidized while the 4-position is occupied by a robust chlorine atom[3].

Pathway SM 4-Hydroxy-2-methylpyridine (Starting Material) Int1 4-Hydroxy-2-methyl -5-nitropyridine SM->Int1 HNO3, H2SO4 0-5 °C Int2 4-Chloro-2-methyl -5-nitropyridine Int1->Int2 POCl3, DMF 90 °C Int3 4-Chloro-5-nitro picolinic acid Int2->Int3 KMnO4, H2O 70 °C Prod 4-Amino-5-nitro picolinic acid (Target) Int3->Prod NH3 (aq) 80 °C

Figure 1: Four-step synthetic pathway for 4-amino-5-nitropicolinic acid.

Step-by-Step Manufacturing Protocols

Step 1: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesize 4-hydroxy-2-methyl-5-nitropyridine. Mechanism: The hydroxyl group directs the nitronium ion ( NO2+​ ) to the sterically accessible 5-position.

  • Reactor Preparation: Charge a 50 L glass-lined reactor with 10 L of concentrated H₂SO₄ (98%). Cool the jacket to 0 °C.

  • Substrate Addition: Slowly add 4-hydroxy-2-methylpyridine (2.0 kg, 18.3 mol) in portions, maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms.

  • Nitration: Prepare a nitrating mixture of 1.5 L conc. HNO₃ (70%) and 1.5 L conc. H₂SO₄. Add this mixture dropwise over 2 hours via an addition funnel, keeping T < 5 °C.

  • Aging & Quench: Stir for 4 hours at room temperature. Quench by pouring the mixture over 50 kg of crushed ice.

  • Isolation: Filter the precipitated yellow solid, wash with cold water until the filtrate pH is >4, and dry under vacuum at 45 °C.

Step 2: Deoxychlorination

Objective: Synthesize 4-chloro-2-methyl-5-nitropyridine. Mechanism: Vilsmeier-Haack type activation of the tautomeric pyridone oxygen, followed by nucleophilic displacement by chloride[2].

  • Reaction Setup: Charge a 50 L Hastelloy reactor with 4-hydroxy-2-methyl-5-nitropyridine (2.5 kg, 16.2 mol) and POCl₃ (10 L).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 50 mL) as a catalyst.

  • Heating: Heat the mixture to 90 °C for 6 hours. In-Process Control (IPC): Monitor by HPLC until starting material is <1%.

  • Workup: Distill off excess POCl₃ under reduced pressure (50 mbar). Quench the highly reactive residue by extremely slow addition to ice water (40 L) under vigorous stirring.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 L). Wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield a pale yellow solid.

Step 3: Methyl Group Oxidation

Objective: Synthesize 4-chloro-5-nitropicolinic acid.

  • Suspension: Suspend 4-chloro-2-methyl-5-nitropyridine (2.0 kg, 11.6 mol) in 30 L of deionized water in a 100 L reactor and heat to 70 °C.

  • Oxidation: Add KMnO₄ (4.5 kg, 28.5 mol) in 250 g portions over 4 hours. Causality: Staggered addition prevents thermal runaway and over-oxidation.

  • Reaction Completion: Reflux for an additional 2 hours. The reaction is complete when the purple permanganate color fully dissipates, leaving a brown suspension of MnO₂.

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the filter cake with hot water (10 L).

  • Precipitation: Cool the filtrate to 10 °C and acidify to pH 2 with 6M HCl. Filter the precipitated white/pale yellow solid, wash with cold water, and dry.

Step 4: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Synthesize the target API intermediate, 4-amino-5-nitropicolinic acid. Mechanism: The 4-chloro group is highly activated toward nucleophilic attack by the strong electron-withdrawing effects of the ortho-nitro group and the pyridine nitrogen[3].

Process Reactant 4-Chloro-5-nitropicolinic acid + 28% aq. NH3 Reactor Hastelloy Autoclave (80 °C, 4-5 bar, 6 h) Reactant->Reactor Vent Controlled Venting & NH3 Scrubbing Reactor->Vent Cooling Cooling to 5 °C & Acidification (pH 2.5) Reactor->Cooling Filter Nutsche Filtration & Water Wash Cooling->Filter Dry Vacuum Drying (50 °C, 50 mbar) Filter->Dry API Pure 4-Amino-5-nitropicolinic acid Dry->API

Figure 2: Process engineering workflow for the high-pressure SNAr amination step.

  • Autoclave Charging: Charge a 20 L high-pressure autoclave with 4-chloro-5-nitropicolinic acid (1.5 kg, 7.4 mol) and 28% aqueous ammonia (10 L).

  • Pressurization: Seal the reactor and heat to 80 °C. The internal pressure will naturally rise to approximately 4-5 bar. Maintain for 6 hours.

  • Venting: Cool the reactor to 20 °C. Safely vent the excess ammonia gas through a dedicated acidic scrubber system.

  • Isoelectric Isolation: Transfer the solution to a precipitation vessel. Slowly acidify with 6M HCl to pH 2.5 (the isoelectric point of the product).

  • Final Recovery: Filter the bright yellow crystalline product using a Nutsche filter. Wash with water and cold ethanol, then dry under vacuum at 50 °C.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key performance indicators and Critical Process Parameters (CPPs) observed during a 2-kilogram pilot scale-up.

Process StepChemical TransformationIsolated Yield (%)HPLC Purity (%)E-FactorCritical Process Parameters (CPPs)
Step 1 Electrophilic Nitration85.0%98.2%4.5Dosing rate; Internal Temp < 5 °C
Step 2 Deoxychlorination (POCl₃)90.5%99.0%3.2DMF catalyst vol; Quench Temp < 20 °C
Step 3 Methyl Oxidation (KMnO₄)75.0%97.5%12.0*KMnO₄ stoichiometry; Hot filtration
Step 4 SNAr Amination92.0%99.5%5.1Pressure (4-5 bar); Isolation pH (2.5)

*The higher E-factor in Step 3 is primarily driven by the stoichiometric generation of manganese dioxide (MnO₂) waste, which requires careful disposal or recycling protocols.

References

  • Title: 3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents (WO2010034798A1)
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL: [Link]

  • Title: Heterocyclic Chemistry, 5th Edition (John A. Joule, Keith Mills) Source: Wiley-Blackwell URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4-Amino-5-nitropicolinic Acid Synthesis

Welcome to the Technical Support Center for advanced pyridine chemistry. The synthesis of 4-amino-5-nitropicolinic acid is a critical pathway for developing imidazo[4,5-c]pyridine-based anti-inflammatory agents and antiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pyridine chemistry. The synthesis of 4-amino-5-nitropicolinic acid is a critical pathway for developing imidazo[4,5-c]pyridine-based anti-inflammatory agents and antiviral compounds[1][2]. However, researchers frequently encounter yield bottlenecks due to regioselectivity issues, incomplete conversions, and isolation challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your synthetic yields.

Synthetic Workflow & Root Cause Analysis

The standard preparation of 4-amino-5-nitropicolinic acid relies on a three-step sequence: esterification, electrophilic aromatic nitration, and alkaline hydrolysis[1].

ReactionWorkflow Step1 4-Aminopicolinic Acid (Starting Material) Step2 Methyl 4-aminopicolinate (Intermediate 1) Step1->Step2 MeOH, H2SO4 Reflux, 20h Step3 Methyl 4-amino-5-nitropicolinate (Intermediate 2) Step2->Step3 KNO3, H2SO4 0-5°C to RT Step4 4-Amino-5-nitropicolinic Acid (Final Product) Step3->Step4 1M NaOH, MeOH RT, then pH 3

Figure 1: Three-step synthetic workflow for 4-amino-5-nitropicolinic acid.

TroubleshootingLogic Start Yield < 50% Overall Ester Esterification Yield < 70% Start->Ester Nitro Nitration Yield < 55% Start->Nitro Hydro Hydrolysis Yield < 80% Start->Hydro Sol1 Drive equilibrium: Increase anhydrous MeOH & H2SO4 Ester->Sol1 Sol2 Prevent over-nitration: Strict T < 5°C during KNO3 addition Nitro->Sol2 Sol3 Prevent product loss: Precipitate at exact isoelectric point (pH 3) Hydro->Sol3

Figure 2: Root cause analysis and corrective actions for low reaction yields.

Troubleshooting FAQs

Q1: Why is the conversion of 4-aminopicolinic acid to methyl 4-aminopicolinate stalling at 60-70%? Causality: 4-aminopicolinic acid naturally exists as a zwitterion, making it poorly soluble in organic solvents, including methanol. Furthermore, Fischer esterification is an equilibrium process. The water generated during the reaction pushes the equilibrium back toward the starting material. Solution: You must force the equilibrium forward. Use a large excess of anhydrous methanol (at least 10 volumes) and >2.0 equivalents of concentrated sulfuric acid. The acid acts as both a catalyst and a dehydrating agent to sequester generated water[1].

Q2: During the nitration step, I am observing multiple spots on TLC and a low yield of the desired 5-nitro isomer. How can I improve regioselectivity? Causality: The amino group at the 4-position is strongly activating and ortho-directing (driving nitration to positions 3 and 5). The ester group at position 2 provides some steric hindrance, naturally favoring the 5-position[2]. However, if the internal temperature exceeds 5 °C during the addition of the nitrating agent (KNO₃), the reaction loses kinetic control. This leads to over-nitration (forming 3,5-dinitro impurities) or oxidative degradation of the pyridine ring. Solution: Maintain strict temperature control (0–5 °C) using an ice-salt bath during the portion-wise addition of KNO₃. Only after the addition is complete should the reaction be allowed to warm to ambient temperature.

Q3: I am losing product during the final hydrolysis and isolation. The yield from methyl 4-amino-5-nitropicolinate to the free acid is below 50%. Causality: 4-Amino-5-nitropicolinic acid is highly polar and water-soluble. If the pH is not adjusted exactly to its isoelectric point during aqueous workup, the molecule remains ionized (either as a sodium salt or a hydrochloride salt) and will not precipitate out of the aqueous phase. Harsh acidic hydrolysis can also lead to unwanted decarboxylation. Solution: Perform a mild alkaline hydrolysis (1M NaOH in MeOH). During isolation, carefully acidify the aqueous layer with 1M HCl to a pH of exactly ~3.0 (the isoelectric point). Cooling the mixture to 0 °C will maximize precipitation.

Quantitative Data Summary

The table below outlines the expected yield improvements when transitioning from standard literature baselines to our optimized parameters.

Reaction StepCritical ParameterStandard ConditionOptimized ConditionExpected Yield
1. Esterification Reagent Ratio1.5 eq H₂SO₄2.1 eq H₂SO₄, excess anhydrous MeOH60% → 74%
2. Nitration Addition TemperatureRoom Temp addition0–5 °C addition, then RT30% → 55%
3. Hydrolysis Isolation pHpH < 1 (Strong acid)pH 3.0 (Isoelectric point)40% → >85%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include specific In-Process Controls (IPCs) and visual cues to validate the reaction state before proceeding to the next step.

Step 1: Synthesis of Methyl 4-aminopicolinate[1]
  • Reaction Setup: Suspend 4-aminopicolinic acid (2.50 g, 18.1 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (2.0 mL, 37.3 mmol) dropwise.

    • Visual Validation: The cloudy suspension will gradually clear into a homogeneous solution as the zwitterion is protonated and esterification begins.

  • Heating: Reflux the mixture for 20 hours.

  • IPC Check: Analyze via LC-MS. The reaction is complete when the starting material is consumed and the target mass m/z 153 [M+H]⁺ is dominant.

  • Workup: Concentrate the mixture in vacuo. Add 50 mL dichloromethane (DCM) and cautiously basify with concentrated aqueous ammonia to pH 8. Extract the aqueous layer with a DCM/MeOH mixture (9:1). Dry the combined organic layers over MgSO₄ and evaporate to dryness.

    • Expected Yield: ~2.05 g (74%).

Step 2: Synthesis of Methyl 4-amino-5-nitropicolinate[1][2]
  • Reaction Setup: Dissolve methyl 4-aminopicolinate (2.0 g, 13.1 mmol) in concentrated H₂SO₄ (10 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Nitration: Add KNO₃ (1.39 g, 13.7 mmol) in small portions over 30 minutes.

    • Process Control: Monitor the internal temperature continuously. Do not allow it to exceed 5 °C during addition to prevent oxidative degradation.

    • Visual Validation: The solution will transition to a deep yellow/orange color.

  • Maturation: Remove the ice bath and stir at ambient temperature for 2 hours.

  • IPC Check: LC-MS should show the disappearance of m/z 153 and the appearance of m/z 198 [M+H]⁺ .

  • Workup: Pour the mixture carefully over 50 g of crushed ice. Neutralize cautiously with saturated aqueous Na₂CO₃ until pH 7 is reached. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • Expected Yield: ~1.42 g (55%).

Step 3: Synthesis of 4-Amino-5-nitropicolinic Acid[1]
  • Reaction Setup: Suspend methyl 4-amino-5-nitropicolinate (1.0 g, 5.05 mmol) in methanol (10 mL).

  • Hydrolysis: Add 1M aqueous NaOH (10.0 mL, 10.0 mmol) and stir at ambient temperature for 2 hours.

    • Visual Validation: The mixture will become a completely clear, homogeneous solution as the highly soluble sodium salt of the product forms.

  • IPC Check: LC-MS should confirm the target mass m/z 184 [M+H]⁺ .

  • Workup (Critical Step): Concentrate the mixture in vacuo to remove the methanol. Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until exactly pH 3.0 is reached.

    • Visual Validation: A bright yellow precipitate will crash out of the solution at the isoelectric point.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum at 60 °C.

    • Expected Yield: >0.79 g (>85%).

References

  • WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents.
  • 2-Phenylimidazopyridines, a New Series of Golgi Compounds with Potent Antiviral Activity.

Sources

Optimization

Technical Support Center: Isolation and Purification of 4-Amino-5-Nitropicolinic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized pyridine derivatives. 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a critical intermediate in the synthesis of pharmaceuticals, such as imidazo[4,5-c]pyridine anti-inflammatory agents[1] and aza-quinoxaline CRTH2 receptor modulators[2].

Due to its zwitterionic nature, isolating this compound from crude reaction mixtures (e.g., post-nitration or amination) presents unique solubility challenges. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to achieve >98% purity.

🔬 Frequently Asked Questions (Troubleshooting)

Q: Why does my product fail to precipitate from the aqueous reaction mixture, or why does it "oil out"? A: This is a direct consequence of the molecule's amphoteric causality. 4-Amino-5-nitropicolinic acid contains a basic amino group and an acidic carboxylic acid group. If your reaction mixture is too acidic (pH < 1), the amino group protonates, forming a highly soluble cation. If it is too basic (pH > 5), the carboxylic acid deprotonates, forming a soluble anion. The molecule only precipitates efficiently at its isoelectric point (pI), which is approximately pH 3.0 . At this pH, it forms a neutral zwitterion with minimized hydration energy, forcing it out of the aqueous phase[3]. Oiling out typically occurs if the precipitation is performed at elevated temperatures; always cool the mixture to 0–5 °C before pH adjustment.

Q: How do I separate the product from high concentrations of inorganic salts? A: Inorganic salts (like ammonium nitrate or sodium chloride) generated during neutralization are highly soluble in water but insoluble in moderately polar organic solvents. By isolating the crude precipitate first and then performing a recrystallization from a 1:1 aqueous ethanol mixture, you exploit a differential solubility gradient. The zwitterionic product dissolves in the hot aqueous ethanol, while residual inorganic salts can be removed via hot filtration. Upon cooling, the pure monohydrate of the product crystallizes[3].

Q: How can I validate that I haven't lost my product in the mother liquor? A: This protocol is a self-validating system. If you accidentally overshoot the pH during ammonia addition (e.g., reaching pH 6) and the solution becomes clear, your product has solubilized as a carboxylate salt. You can immediately validate and rescue the batch by back-titrating with 1M HCl. The sudden reappearance of a dense, yellow/orange turbidity precisely as the pH crosses back down to 3.0 confirms the target zwitterion is present and recoverable.

📊 Quantitative Data: Solvent Selection Matrix

To optimize your purification strategy, reference the physicochemical behavior of 4-amino-5-nitropicolinic acid across different solvent systems.

Solvent SystempHSolubility (0–5 °C)Solubility (80 °C)Purification Suitability
Water (Acidic) < 1.0High (Cationic)Very HighPoor; product lost in filtrate.
Water (Isoelectric) 3.0Very Low (Zwitterion) ModerateExcellent for primary crude isolation.
Water (Basic) > 6.0High (Anionic)Very HighPoor; forms soluble carboxylate salts.
Aqueous Ethanol (1:1) NeutralLowHigh Optimal for final recrystallization.
Dichloromethane / Hexane N/AInsolubleInsolublePoor; completely incompatible with zwitterions.

🧪 Step-by-Step Experimental Methodologies

Protocol 1: Primary Isolation via Isoelectric Precipitation

Objective: Isolate the crude zwitterion from the reaction matrix.

  • Thermal Quenching: Transfer the crude acidic reaction mixture to a jacketed reactor or an ice-water bath. Cool the mixture to 0–5 °C. Causality: Low temperatures decrease the solubility limit of the zwitterion and prevent exothermic degradation during the upcoming neutralization.

  • Isoelectric Titration: Insert a calibrated pH meter probe directly into the vigorously stirring mixture. Slowly add concentrated aqueous ammonia (28–30%) dropwise.

  • Targeting the pI: Halt the addition exactly when the pH reaches 3.0. A thick precipitate will form[3].

  • Aging: Allow the suspension to age at 0–5 °C for 1 hour. Causality: Aging promotes Ostwald ripening, where smaller, impure particles dissolve and redeposit onto larger crystals, improving filtration kinetics.

  • Filtration: Isolate the crude solid via vacuum filtration. Wash the filter cake with a minimal volume (e.g., 1 mL/g) of ice-cold deionized water (pre-adjusted to pH 3.0 with trace HCl) to displace the mother liquor without dissolving the product.

Protocol 2: Final Purification via Recrystallization

Objective: Remove trapped inorganic salts and organic isomers to achieve >98% purity.

  • Solvent Addition: Transfer the crude 4-amino-5-nitropicolinic acid to a round-bottom flask equipped with a reflux condenser. Add a 1:1 (v/v) mixture of ethanol and water (approximately 10–15 mL per gram of crude solid)[3].

  • Dissolution: Heat the suspension to reflux (~80 °C) with continuous stirring until the organic solid completely dissolves.

  • Hot Filtration (Validation Step): If any fine, white particulate matter remains undissolved at reflux, these are insoluble inorganic salts. Perform a rapid hot filtration through a pre-warmed Buchner funnel to remove them.

  • Crystallization: Allow the clear, hot filtrate to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 30 minutes.

  • Drying: Filter the purified monohydrate crystals under vacuum. Wash with a small volume of cold pure ethanol to remove residual water, and dry under vacuum at 50 °C to a constant weight. The product should appear as a distinct crystalline solid with a melting point of 226–227 °C (dec)[3].

🗺️ Purification Workflow Diagram

PurificationWorkflow N1 Crude Reaction Mixture (Highly Acidic/Basic Matrix) N2 Isoelectric Precipitation (Titrate to exactly pH 3.0) N1->N2 Add NH₃(aq) at 0-5°C N3 Vacuum Filtration (Isolate Crude Zwitterion) N2->N3 Age for 1 hour N4 Recrystallization (1:1 Aqueous Ethanol at 80°C) N3->N4 Crude Solid Cake N5 Pure 4-amino-5-nitropicolinic acid (>98% Purity, Monohydrate) N4->N5 Cool, Filter & Vacuum Dry

Workflow for the isolation and purification of 4-amino-5-nitropicolinic acid.

📚 References

  • Title: 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents (WO2010034798A1) Source: Google Patents URL:

  • Title: Substituent effects on Isomer Ratios in Rearrangement of Some Nitraminopyridines (Australian Journal of Chemistry, 35 (10), 2025-34, 1982) Source: Scribd (Digitized Journal Archive) URL: [Link]

  • Title: Quinoxalines and aza-quinoxalines as crth2 receptor modulators (WO2012087861A1) Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-5-Nitropicolinic Acid in Aqueous Media

Introduction 4-Amino-5-nitropicolinic acid is a substituted pyridinecarboxylic acid derivative with significant potential in drug discovery and materials science. Its unique structure, featuring a picolinic acid core wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-5-nitropicolinic acid is a substituted pyridinecarboxylic acid derivative with significant potential in drug discovery and materials science. Its unique structure, featuring a picolinic acid core with both an electron-donating amino group and a potent electron-withdrawing nitro group, makes it a valuable building block. However, researchers frequently encounter a significant hurdle in the laboratory: its poor solubility in standard aqueous buffers. This limited solubility can impede accurate biological assays, complicate formulation development, and create inconsistencies in experimental results.

This technical guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility challenges associated with 4-amino-5-nitropicolinic acid. We will delve into the physicochemical principles governing its solubility and provide field-proven, step-by-step protocols to help you achieve clear, stable solutions for your research needs.

Section 1: Understanding the 'Why' - Physicochemical Properties

A fundamental understanding of the molecule's structure is the first step in effective troubleshooting.

Q1: Why is 4-amino-5-nitropicolinic acid poorly soluble in neutral aqueous media?

A1: The poor aqueous solubility of 4-amino-5-nitropicolinic acid at or near neutral pH is a direct consequence of its molecular structure. The molecule is amphoteric , meaning it contains both acidic and basic functional groups.

  • Acidic Group: The carboxylic acid (-COOH) group on the pyridine ring can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Groups: The amino (-NH₂) group and the nitrogen atom in the pyridine ring can accept protons, becoming positively charged (-NH₃⁺ and N⁺-H, respectively).

At a specific pH, known as the isoelectric point (pI) , the positive and negative charges on the molecule will balance, resulting in a net charge of zero. In this zwitterionic state, strong intermolecular electrostatic attractions occur, causing the molecules to aggregate and precipitate out of solution. This is the primary reason for its minimal solubility in neutral water. While the polar nitro, amino, and carboxyl groups can interact with water, the hydrophobic pyridine ring limits overall water solubility, a common trait for many aromatic compounds.[1][2]

Q2: What are the key physicochemical properties I should be aware of?

A2: While experimentally determined values for this specific molecule are scarce, we can estimate its properties based on its functional groups and related structures. These estimations are critical for designing an effective solubilization strategy.

PropertyValue / EstimateRationale & Significance
Molecular Formula C₆H₆N₂O₄Confirms the elemental composition.
Molecular Weight 182.13 g/mol Essential for calculating molar concentrations.
pKa₁ (Carboxylic Acid) ~2.0 - 3.5The pKa of a typical carboxylic acid is around 4-5.[2] The strong electron-withdrawing effect of the adjacent nitro group and pyridine nitrogen significantly increases its acidity (lowers its pKa). To solubilize, the pH should be well above this value.
pKa₂ (Amino Group) ~1.0 - 2.5The pKa of a typical aromatic amine is ~4-5. The potent electron-withdrawing effect of the nitro group drastically reduces the basicity of the amino group (lowers its pKa). To solubilize, the pH should be well below this value.
Isoelectric Point (pI) Estimated ~2.0 - 3.0The pI is the average of the pKa values of the zwitterionic form. At this pH, the molecule will have its lowest solubility.

Note: These pKa values are expert estimations based on the electronic effects of the substituents on the picolinic acid scaffold. Experimental determination is recommended for precise formulation work.

Section 2: Troubleshooting Guide - Step-by-Step Solutions
Issue: My 4-amino-5-nitropicolinic acid won't dissolve in my aqueous buffer.

The most direct and effective method to improve the solubility of an amphoteric compound like 4-amino-5-nitropicolinic acid is to manipulate the pH of the solvent.[3][4][5] The goal is to shift the pH far away from the molecule's isoelectric point (pI), ensuring it carries a net positive or negative charge, which enhances its interaction with polar water molecules.

Primary Method: pH Adjustment

A3: By adjusting the pH, you control the protonation state of the acidic and basic groups.

  • In a highly acidic solution (e.g., pH < 1.0): The amino group is fully protonated (-NH₃⁺), giving the molecule a net positive charge and making it soluble as a cation.

  • In a basic solution (e.g., pH > 4.5): The carboxylic acid group is fully deprotonated (-COO⁻), giving the molecule a net negative charge and making it soluble as an anion.[6][7]

Experimental Protocol 1: Preparation of a Basic Stock Solution (Recommended Starting Point)

This method converts the carboxylic acid into its highly soluble carboxylate salt form.

  • Weigh: Accurately weigh the desired amount of 4-amino-5-nitropicolinic acid powder.

  • Add Solvent: Add a portion (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q®).

  • Titrate to Dissolve: While stirring, add a 1 M NaOH solution dropwise. Monitor the suspension. The solid should begin to dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.

  • Check pH: Continue adding NaOH until all the solid has dissolved and the solution is clear. Use a calibrated pH meter to ensure the final pH is at least 1.5-2 units above the estimated pKa of the carboxylic acid (e.g., pH ≥ 5.0).

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Experimental Protocol 2: Preparation of an Acidic Stock Solution

This method protonates the amino group, rendering the molecule soluble as a cation.

  • Weigh: Accurately weigh the desired amount of 4-amino-5-nitropicolinic acid powder.

  • Add Solvent: Add a portion (e.g., 80%) of the final desired volume of high-purity water.

  • Titrate to Dissolve: While stirring, add a 1 M HCl solution dropwise. The solid should dissolve as the amino group becomes protonated.

  • Check pH: Continue adding HCl until the solution is clear. Use a calibrated pH meter to ensure the final pH is at least 1-1.5 units below the estimated pKa of the amino group (e.g., pH ≤ 0.5).

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter.

Secondary Method: Use of Organic Co-solvents

A4: If pH adjustment is not compatible with your experimental system (e.g., it could inactivate an enzyme or harm cells), using a water-miscible organic co-solvent is a viable alternative.[8][9] The strategy is to first dissolve the compound in a minimal amount of organic solvent to create a highly concentrated stock, which is then diluted into the final aqueous buffer.

Drawbacks: The primary concern is the potential for the organic solvent to interfere with the biological or chemical system under study. It is crucial to run a vehicle control (your assay buffer containing the same final concentration of the co-solvent) to account for any solvent-induced effects.[10] For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[10]

Experimental Protocol 3: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh: Weigh the desired amount of 4-amino-5-nitropicolinic acid into a suitable vial.

  • Add Co-solvent: Add the smallest necessary volume of 100% DMSO to completely dissolve the compound. For example, to make a 10 mM stock solution.

  • Aid Dissolution: Vortex vigorously. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[1] Ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles.[10]

  • Dilution: When preparing your working solution, add the DMSO stock dropwise into your final aqueous buffer while vortexing to minimize the risk of precipitation upon dilution.

Co-SolventTypeConsiderations
DMSO Polar AproticExcellent for preparing highly concentrated stock solutions. Generally well-tolerated in biological assays at low final concentrations (<0.5%).[1]
Ethanol Polar ProticGood general-purpose solvent. May be more suitable for certain in vivo studies than DMSO.
Methanol Polar ProticSimilar to ethanol, effective for dissolving many polar organic compounds.
Section 3: Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to make a stock solution, but the compound crashed out when I added it to my final phosphate buffer (pH 7.4). What happened? A: This is a common issue. Your stock solution was at a pH where the compound was soluble (e.g., pH 8.0). However, when you added it to the much larger volume of your pH 7.4 buffer, the final pH of the mixture was pulled back towards 7.4, which is likely much closer to the compound's isoelectric point, causing it to precipitate. Solution:

  • Check Buffer Capacity: Ensure your final buffer has sufficient capacity to maintain its pH after adding the acidic or basic stock.

  • Adjust Final pH: After diluting your stock into the final buffer, re-check the pH and, if necessary, adjust it back to a range where the compound is soluble.

  • Stepwise Dilution: Try a series of smaller, stepwise dilutions instead of one large dilution to gradually decrease the co-solvent or pH-adjusted stock concentration.[10]

Q2: I need to dissolve the compound directly into my media without making a stock. What's the best approach? A: Direct dissolution is challenging. The recommended approach is to weigh your compound, add your media, and then carefully titrate with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) until it dissolves, while constantly monitoring the pH to ensure it remains within the acceptable range for your experiment. This requires careful control to avoid overshooting the target pH.

Q3: Can I use heat to dissolve the compound? A: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution.[1] However, be cautious. Aromatic nitro compounds can be susceptible to thermal degradation. If you use heat, it is advisable to perform a stability check (e.g., via HPLC) to ensure the compound has not degraded. Avoid aggressive heating or boiling.

Q4: My dissolved solution is yellow. Is this normal? A: Yes. Many aromatic compounds containing a nitro group are yellow in color.[10] A clear, yellow solution is expected. However, a significant change in color (e.g., darkening) upon storage or heating could be an indicator of chemical degradation.

Q5: How should I store my prepared stock solutions? A: For maximum stability, sterile-filter the stock solution and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] Aromatic nitro compounds can also be light-sensitive, so storing them in amber vials or protecting them from light is recommended.

Section 4: Visual Summaries and Workflows
Diagram 1: Troubleshooting Workflow

G start Compound does not dissolve in aqueous buffer strategy Select Primary Strategy start->strategy ph_adjust pH Adjustment (Recommended) strategy->ph_adjust Assay compatible with pH change cosolvent Co-solvent Use strategy->cosolvent pH change not possible ph_choice Choose pH Direction ph_adjust->ph_choice cosolvent_protocol Prepare concentrated stock in minimal DMSO, EtOH, etc. cosolvent->cosolvent_protocol basic Prepare Basic Stock (e.g., with NaOH) Target pH > 5.0 ph_choice->basic Deprotonate -COOH acidic Prepare Acidic Stock (e.g., with HCl) Target pH < 1.0 ph_choice->acidic Protonate -NH2 dissolved_ph Compound Dissolved basic->dissolved_ph acidic->dissolved_ph precip Precipitation upon dilution? dissolved_ph->precip dilution Dilute stock into final buffer (Ensure rapid mixing) cosolvent_protocol->dilution dilution->precip success Success: Clear, stable solution precip->success No troubleshoot Troubleshoot: - Check final pH - Check buffer capacity - Use stepwise dilution precip->troubleshoot Yes troubleshoot->strategy

Caption: Decision tree for troubleshooting the solubility of 4-amino-5-nitropicolinic acid.

Diagram 2: pH-Dependent Ionization States

G Increasing pH cluster_0 Low pH (e.g., pH < 1.0) cluster_1 Isoelectric Point (pI) (e.g., pH ~2-3) cluster_2 High pH (e.g., pH > 5.0) low_ph Structure: Py-COOH   | -NH3+   | -NO2 Net Charge: Positive (+) Solubility: High (as cation) pI Structure: Py-COO-   | -NH3+   | -NO2 Net Charge: Zero (Zwitterion) Solubility: Minimum high_ph Structure: Py-COO-   | -NH2   | -NO2 Net Charge: Negative (-) Solubility: High (as anion)

Caption: Ionization states of 4-amino-5-nitropicolinic acid at different pH values.

Section 5: References
  • Vertex AI Search. (n.d.). Picolinic acid 98-98-6 wiki. Retrieved April 8, 2026, from

  • BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays. Retrieved April 8, 2026, from

  • LookChem. (n.d.). Cas 98-98-6, Picolinic acid. Retrieved April 8, 2026, from

  • MP Biomedicals. (n.d.). Picolinic acid, 25 g. Retrieved April 8, 2026, from

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved April 8, 2026, from

  • Wikipedia. (n.d.). Picolinic acid. Retrieved April 8, 2026, from

  • Sigma-Aldrich. (n.d.). 4-Methyl-5-nitropicolinic acid. Retrieved April 8, 2026, from

  • PubChem. (n.d.). 4-Nitropicolinic Acid. Retrieved April 8, 2026, from

  • BenchChem. (2026). Addressing solubility issues of 3-Nitrobenzanthrone in aqueous solutions. Retrieved April 8, 2026, from

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved April 8, 2026, from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • BLD Pharm. (n.d.). Ammonium 4-amino-5-nitropicolinate. Retrieved April 8, 2026, from

  • National Journal of Physiology, Pharmacy and Pharmacology. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved April 8, 2026, from

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved April 8, 2026, from

  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved April 8, 2026, from

  • Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved April 8, 2026, from

  • AAT Bioquest. (2023). Does pH affect solubility?. Retrieved April 8, 2026, from

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

  • PubChem. (n.d.). 5-Nitropicolinic acid. Retrieved April 8, 2026, from

  • ChemBK. (2024). 4-Aminopicolinic acid. Retrieved April 8, 2026, from

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved April 8, 2026, from

  • ACS Publications. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. Retrieved April 8, 2026, from

  • Springer. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved April 8, 2026, from

Sources

Optimization

Technical Support Center: Catalytic Hydrogenation of 4-Amino-5-nitropicolinic Acid

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-amino-5-nitropicolinic acid. This portal is designed for researchers, application scientists, and drug development professionals. It provides f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-amino-5-nitropicolinic acid. This portal is designed for researchers, application scientists, and drug development professionals. It provides field-proven methodologies, mechanistic insights, and troubleshooting guides to optimize the reduction of the 5-nitro group to yield 4,5-diaminopicolinic acid.

Mechanistic Causality & Process Logic

The reduction of the nitro group on the picolinic acid ring follows the classical Haber mechanism. The transformation proceeds sequentially through nitroso and hydroxylamine intermediates before yielding the final amine[1].

The specific challenge with 4-amino-5-nitropicolinic acid is its highly coordinating, zwitterionic nature. The existing 4-amino group, combined with the newly forming 5-amino group and the 2-carboxylic acid, creates a potent chelating environment. If unmitigated, these Lewis basic sites will coordinate to the active metal sites of the catalyst (e.g., Palladium or Platinum), leading to rapid catalyst poisoning and reaction stalling. Understanding this causality is critical: successful protocols must manipulate the solvent pH to protonate these amines, thereby neutralizing their chelating ability and preserving catalyst turnover.

G Substrate 4-Amino-5-nitropicolinic Acid (Zwitterionic) Solvent Solvent + Acid (MeOH/HCl) Substrate->Solvent Catalyst Catalyst (10% Pd/C) Substrate->Catalyst Reaction Hydrogenation (1-3 atm H2, 25-40°C) Solvent->Reaction Catalyst->Reaction Nitroso Nitroso Intermediate (Prone to Accumulation) Reaction->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate (Catalyst Poison Risk) Nitroso->Hydroxylamine +H2 Product 4,5-Diaminopicolinic Acid (Target Amine) Hydroxylamine->Product +H2, -H2O

Reaction pathway and process logic for the catalytic hydrogenation of 4-amino-5-nitropicolinic acid.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes 10% Pd/C under mild acidic conditions. The addition of acid is a deliberate choice to maintain substrate solubility and prevent catalyst deactivation[2]. The protocol is self-validating: the cessation of hydrogen uptake serves as a definitive, observable endpoint.

Step 1: Substrate Preparation Suspend 4-amino-5-nitropicolinic acid (1.0 eq) in a 0.1–0.5 M solution of Methanol (MeOH). Add 1.2 eq of aqueous HCl (1M). Causality: The acid protonates the 4-amino group, disrupting the zwitterion, increasing solubility, and preventing the amine lone pairs from poisoning the palladium catalyst.

Step 2: Catalyst Loading & Inerting Carefully add 10% Palladium on Carbon (Pd/C) (5–10 mol% relative to the substrate). Critical Safety Step: Always add the dry catalyst to the flask before the solvent, or purge the flask with Argon/Nitrogen first. Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of oxygen[2]. Seal the flask and purge the system with inert gas for 5–10 minutes.

Step 3: Catalytic Hydrogenation Introduce Hydrogen (H₂) gas to the vessel. Pressurize to 1–3 atm. Stir vigorously (800–1000 rpm) at 25–40 °C. Monitor the hydrogen uptake via a mass flow meter or burette. The reaction is complete when H₂ consumption completely ceases (typically 2–4 hours), providing a self-validating endpoint.

Step 4: Filtration and Workup Purge the vessel with Nitrogen to remove excess H₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the finely dispersed Pd/C catalyst[2]. Wash the filter cake with additional MeOH. Causality: Celite prevents the fine carbon particles from passing through the frit and eliminates the risk of a pyrophoric fire during filter cake drying.

Step 5: Isolation Concentrate the filtrate under reduced pressure. Neutralize the solution with a mild base (e.g., sodium acetate) to pH 6-7 to precipitate the highly pure 4,5-diaminopicolinic acid.

Quantitative Data Summary: Condition Optimization

The following table summarizes the expected outcomes when varying key reaction parameters, allowing researchers to choose the optimal conditions for their specific scale and purity requirements.

Catalyst SystemSolvent SystemTemp / PressureConversionPrimary Issue / Observation
10% Pd/C (5 mol%)MeOH (Neutral)25 °C / 1 atm< 40%Reaction stalls; catalyst poisoned by free amines.
10% Pd/C (5 mol%)MeOH + 1.2 eq HCl25 °C / 2 atm> 98%Optimal. Clean conversion, no over-reduction.
5% Pt/C-S (Sulfur modified)EtOH40 °C / 3 atm> 95%Excellent chemoselectivity; sulfur inhibits poisoning[3].
Raney Nickel Water / MeOH50 °C / 5 atm85%Risk of decarboxylation at elevated temperatures.
Porous PdO Aqueous Formic Acid40 °C / Flow> 99%Transfer hydrogenation; highly efficient for scale-up[4].

Troubleshooting Guide & FAQs

Q: My reaction is consistently stalling at ~50% conversion. How do I push it to completion? A: Stalling is almost always caused by catalyst poisoning or the accumulation of the stable hydroxylamine intermediate[1]. The amino groups on your substrate and product are strong Lewis bases. Solution: Increase the solvent acidity (e.g., use MeOH/HCl or acetic acid) to protonate the amines. Alternatively, switch to a Platinum catalyst modified by sulfur (Pt/C-S), which is specifically engineered to resist poisoning by nitrogenous compounds[3]. If hydroxylamine accumulation is the culprit, adding a catalytic amount of a vanadium compound (e.g., V₂O₅) has been proven to accelerate the final reduction step and prevent intermediate buildup[5],[1].

Q: I am observing significant decarboxylation of the picolinic acid. How do I prevent this? A: Picolinic acids (pyridine-2-carboxylic acids) are inherently prone to decarboxylation at elevated temperatures, a process accelerated by transition metals. Solution: Keep the reaction temperature strictly below 40 °C and limit the hydrogen pressure to 1–2 atm. Ensure your solvent system is not overly basic, as basic conditions facilitate the decarboxylation mechanism.

Q: The 4-amino-5-nitropicolinic acid starting material is completely insoluble in methanol. What are the alternatives? A: The zwitterionic nature of the substrate often results in poor solubility in standard alcohols. Solution: Pre-treat the suspension with a stoichiometric amount of mineral acid (HCl) to break the zwitterion. If avoiding strong acids is necessary, perform the reduction via catalytic transfer hydrogenation using aqueous formic acid and a porous Pd catalyst. Formic acid acts as both the solvent/solubilizer and the hydrogen donor, which has been shown to drastically improve reaction kinetics for nitropyridines[4].

Q: How can I safely scale up this reaction without the risk of a pyrophoric Pd/C fire during filtration? A: Dry Pd/C saturated with hydrogen is extremely dangerous when exposed to air. Solution: Always purge the reactor with Nitrogen for at least 5 minutes before opening. Filter the mixture through a wet pad of Celite® and never let the filter cake run dry. Keep a wash bottle of water nearby to immediately quench the filter cake once the filtration is complete[2].

References

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). 5

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. 1

  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PMC - NIH. 4

  • Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide. Benchchem. 2

  • Hydrogenation Catalysts. TCI Chemicals.3

Sources

Troubleshooting

Technical Support Center: Storage and Stability of 4-amino-5-nitropicolinic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and thermal degradation of 4-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and thermal degradation of 4-amino-5-nitropicolinic acid. As a Senior Application Scientist, this guide synthesizes established principles of chemical stability with practical, field-proven advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid 4-amino-5-nitropicolinic acid has developed a yellowish or brownish tint over time. Is it still usable?

A change in color is a common visual indicator of degradation for nitroaromatic compounds.[1] This can be triggered by exposure to elevated temperatures (thermal degradation) or light (photodegradation), leading to the formation of colored byproducts. While a slight color change may not significantly impact purity for some applications, it is a clear warning sign. It is strongly recommended to verify the compound's purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[1]

Q2: What are the ideal storage conditions for solid 4-amino-5-nitropicolinic acid?

To minimize thermal and photodegradation, 4-amino-5-nitropicolinic acid should be stored in a cool, dry, and dark environment. General best practices include:

  • Temperature: Store at controlled room temperature (15-25°C) or refrigerated (2-8°C), as specified by the supplier.[1] Avoid exposure to high temperatures or direct sunlight which can accelerate decomposition.

  • Light: Protect from light by storing in an amber glass vial or within a light-blocking secondary container in a dark cabinet.[1]

  • Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation.[1]

  • Container: Use tightly sealed, non-reactive containers, such as amber glass bottles with Teflon-lined caps, to prevent moisture ingress and contamination.

Q3: I've stored my 4-amino-5-nitropicolinic acid as a solution in DMSO. Is this acceptable for long-term storage?

While convenient for immediate use, long-term storage in solution is generally not recommended without specific stability data. The choice of solvent is critical, as some can promote degradation through hydrolysis or other reactions.[1] For long-term preservation, it is best to store the compound as a dry solid if it is stable in that form. If a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study in the chosen solvent is recommended to confirm the compound's integrity over time.

Q4: What are the primary thermal degradation pathways I should be concerned about for 4-amino-5-nitropicolinic acid?

Based on its structure, the most probable thermal degradation pathway is decarboxylation , the loss of the carboxylic acid group as CO2. Studies on related picolinic acids show that they undergo thermal decarboxylation.[2] The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the pyridine ring can influence the stability of the C-C bond between the ring and the carboxyl group. Research on substituted picolinic acids indicates that both electron-withdrawing and electron-releasing groups can accelerate decarboxylation in the acidic form.[3][4]

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and addressing suspected degradation of 4-amino-5-nitropicolinic acid.

Scenario 1: Unexpected Results in a Biological Assay

  • Issue: You observe lower-than-expected potency or inconsistent results in your experiments using a stored batch of 4-amino-5-nitropicolinic acid.

  • Underlying Cause: The compound may have degraded, leading to a lower concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify Purity of Stored Compound A->B C Perform HPLC Analysis (Stability-Indicating Method) B->C D Compare to a fresh or reference standard C->D E Purity Confirmed (>95%) D->E Purity Matches F Degradation Detected (Impurity peaks present) D->F Purity Mismatch G Troubleshoot Assay Parameters (e.g., cell viability, reagent stability) E->G H Discard Degraded Stock F->H I Procure Fresh Compound H->I J Implement Optimal Storage Conditions I->J

Caption: Troubleshooting workflow for unexpected assay results.

Scenario 2: Appearance of New Peaks in HPLC Analysis

  • Issue: Your routine HPLC analysis of a stored sample shows the main peak of 4-amino-5-nitropicolinic acid has decreased in area, and new, unidentified peaks have appeared.

  • Underlying Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.

  • Troubleshooting and Characterization:

    • Confirm Degradation: Re-analyze the sample alongside a freshly prepared solution from a trusted standard to confirm the presence of degradants.

    • Conduct a Forced Degradation Study: To understand the degradation profile and tentatively identify the new peaks, a forced degradation study is invaluable.[5][6] This involves intentionally stressing the compound under various conditions to generate its likely degradation products.

    • Structure Elucidation: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the degradation products, providing clues to their structure. For example, a mass loss of 44 Da from the parent molecule would strongly suggest decarboxylation.

Experimental Protocols

Protocol 1: General-Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and to ensure optimal separation from all potential degradants.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid and amino groups are protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to elute a wide range of potential degradants with varying polarities.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nm and 330 nmNitroaromatic compounds typically have strong absorbance. Monitoring multiple wavelengths can help detect impurities that may have different spectral properties.
Injection Vol. 10 µLStandard injection volume.
Protocol 2: Forced Degradation Study

This study is essential for understanding degradation pathways and validating that your analytical method is "stability-indicating."[5][6][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-amino-5-nitropicolinic acid in a suitable diluent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation (Solid): Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

3. Sample Analysis:

  • Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dissolve the thermally and photolytically stressed solids in the diluent to the target concentration (e.g., 0.5 mg/mL).

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, RT) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Thermal Thermal (Solid) (80°C) Dissolve Dissolve Solid Samples Thermal->Dissolve Photo Photolytic (Solid) (ICH Q1B) Photo->Dissolve HPLC Analyze All Samples by Stability-Indicating HPLC Neutralize->HPLC Dissolve->HPLC Control Unstressed Control Control->HPLC

Caption: Workflow for a forced degradation study.

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes hypothetical data from a forced degradation study on 4-amino-5-nitropicolinic acid, analyzed by the HPLC method described above.

Stress Condition% Assay of Parent Compound% Total ImpuritiesMajor Degradation Product (Hypothetical)
Unstressed Control 99.80.2-
Acid (1N HCl, 60°C, 24h) 91.58.5Impurity A (Decarboxylation Product)
Base (1N NaOH, RT, 24h) 88.211.8Impurity B (Hydrolysis of nitro group)
Oxidative (30% H₂O₂, RT, 24h) 94.35.7Impurity C (N-oxide formation)
Thermal (Solid, 80°C, 48h) 85.714.3Impurity A (Decarboxylation Product)
Photolytic (Solid) 96.13.9Impurity D (Photoreduction product)

Interpretation:

  • The compound shows the most significant degradation under thermal and basic conditions.

  • The primary degradation product under thermal stress is likely the decarboxylation product , which is consistent with the known chemistry of picolinic acids.[2][3][4]

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]

  • Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. The Journal of Chemical Physics, 140(8), 084301. Available from: [Link]

  • Hammick reaction. Wikipedia. Available from: [Link]

  • Ashworth, M. R. F., & Daffern, R. R. (1939). 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 809-811. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-5-Nitropicolinic Acid Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 4-amino-5-nitropicolinic acid (CAS: 84487-13-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of 4-amino-5-nitropicolinic acid (CAS: 84487-13-8).

This compound is a critical building block in the development of advanced therapeutics, notably serving as a core intermediate in the synthesis of 3H-imidazo[4,5-c]pyridine-6-carboxamides, which act as 5-lipoxygenase-activating protein (FLAP) inhibitors for anti-inflammatory applications . However, the electron-deficient nature of the nitrated pyridine ring makes its synthesis prone to specific regiochemical and nucleophilic impurities.

This guide bridges mechanistic theory with field-proven protocols to help you achieve >98% purity in your final isolated product.

I. Mechanistic Pathway & Impurity Mapping

To resolve impurities, we must first understand the electronic landscape of the pyridine scaffold. The most scalable route avoids the direct nitration of 4-aminopicolinic acid (which yields inseparable positional isomers) and instead utilizes an SN​Ar (Nucleophilic Aromatic Substitution) amination of 4-chloro-5-nitropicolinic acid.

Below is the logical workflow mapping the desired pathway against competing side reactions.

SynthesisPathway SM 4-Chloropicolinic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4, 60°C) SM->Nitration Int1 4-Chloro-5-nitropicolinic Acid (Activated Intermediate) Nitration->Int1 Major Pathway (Sterically Favored) Imp1 4-Chloro-3-nitropicolinic Acid (Regioisomer Impurity) Nitration->Imp1 Minor Pathway (Overheating) Amination Amination (NH3 / MeOH, 80°C) Int1->Amination Target 4-Amino-5-nitropicolinic Acid (Target Product) Amination->Target Anhydrous NH3 (Desired SNAr) Imp2 4-Hydroxy-5-nitropicolinic Acid (Hydrolysis Impurity) Amination->Imp2 Trace H2O Present (Competing Nucleophile)

Fig 1: Synthesis workflow of 4-amino-5-nitropicolinic acid highlighting critical impurity branch points.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant levels of 4-hydroxy-5-nitropicolinic acid during the amination step?

The Causality: The 4-chloro-5-nitropicolinic acid intermediate is exceptionally activated. The strongly electron-withdrawing 5-nitro group, combined with the electron-deficient pyridine nitrogen, makes the C4 position highly electrophilic. While this facilitates the desired SN​Ar reaction with ammonia, it also makes the substrate extremely susceptible to hydrolysis. If even trace amounts of water are present in your solvent or ammonia source, the hydroxide ion (or water) outcompetes ammonia, generating the 4-hydroxy-5-nitropicolinic acid impurity . The Solution: You must treat this step with strict anhydrous protocols. Switch from aqueous ammonium hydroxide to a certified anhydrous solution of 7N NH3​ in Methanol. Ensure your pressure vessel is purged with argon or nitrogen prior to sealing.

Q2: My direct nitration of 4-aminopicolinic acid yields an inseparable mixture. How can I improve regioselectivity?

The Causality: The 4-amino group is a strong ortho/para director (activating the 3 and 5 positions on the pyridine ring). Because the electronic environments of C3 and C5 are similar, direct nitration yields a ~60:40 mixture of 5-nitro and 3-nitro isomers. These isomers have nearly identical retention factors ( Rf​ ) and solubility profiles, making crystallization or chromatography agonizingly inefficient. The Solution: Abandon direct nitration of the aminated species. Instead, nitrate 4-chloropicolinic acid. The bulky chloro group sterically hinders the 3-position (adjacent to the carboxylic acid), heavily favoring nitration at the 5-position. You can then cleanly convert the chloro group to an amino group via the SN​Ar mechanism described above.

Q3: How do I remove residual inorganic salts ( NH4​Cl ) from the final product without losing yield?

The Causality: 4-amino-5-nitropicolinic acid is a zwitterion. It contains both a basic amino/pyridine group and an acidic carboxylic acid, making it highly polar and water-soluble at extreme pH levels. Standard aqueous liquid-liquid extraction will result in massive yield loss. The Solution: Utilize isoelectric precipitation. The isoelectric point (pI) of this specific molecule is approximately pH 2.8 - 3.2. By carefully adjusting your aqueous workup solution to this exact pH, the molecule achieves a net-zero charge, minimizing its hydration sphere and forcing it to crash out of solution, while the NH4​Cl remains dissolved.

III. Quantitative Impurity Profiling

The table below summarizes how specific deviations in the amination reaction parameters directly influence the impurity profile. Use this to reverse-engineer your synthesis failures.

Reaction ConditionPrimary NucleophileDominant ProductKey ImpurityTypical YieldMitigation Strategy
28% Aq. NH4​OH , 100°C NH3​ / OH− 4-Amino-5-nitro4-Hydroxy-5-nitro (>25%)45%Switch to anhydrous solvent system.
7N NH3​ in MeOH, 120°C NH3​ 4-Amino-5-nitroDecarboxylation products 60%Lower temp to 80°C; extend reaction time.
7N NH3​ in MeOH, 80°C NH3​ 4-Amino-5-nitro Trace unreacted SM (<1%)88% Optimal Condition. Maintain autogenous pressure.
NH3​ gas in THF, 25°C NH3​ Unreacted SMN/A (Reaction stalls)<5%Increase thermal energy to overcome SN​Ar activation barrier.

IV. Self-Validating Experimental Protocol

This protocol details the optimized SN​Ar amination step. It is designed as a "self-validating system"—meaning physical observations at each step will confirm whether the chemistry is proceeding correctly before you commit to analytical testing.

Step 1: Reactor Preparation

  • Dry a 100 mL Hastelloy or heavy-walled glass pressure vessel in an oven at 120°C for 2 hours. Cool under a stream of dry Argon.

  • Validation Check: The vessel must be completely free of moisture to prevent the 4-hydroxy impurity.

Step 2: Reaction Assembly

  • Charge the vessel with 4-chloro-5-nitropicolinic acid (5.0 g, 24.7 mmol).

  • In a single pour, add 40 mL of anhydrous 7N Ammonia in Methanol ( NH3​ /MeOH).

  • Validation Check: The initial solution will be a pale, translucent yellow.

  • Immediately seal the pressure vessel to prevent ammonia off-gassing.

Step 3: Thermal Processing

  • Heat the sealed vessel to 80°C behind a blast shield. Maintain stirring at 500 rpm for 8 hours.

  • Validation Check: As the SN​Ar reaction proceeds, the solution will undergo a distinct chromic shift from pale yellow to a deep, vibrant orange/red. This color change is caused by the formation of the highly conjugated 4-amino-5-nitro push-pull system.

Step 4: Isoelectric Workup & Isolation

  • Cool the vessel to 0°C before carefully venting residual pressure.

  • Transfer the deep orange solution to a round-bottom flask and concentrate in vacuo to remove all methanol and excess ammonia.

  • Dissolve the crude solid in a minimal amount of HPLC-grade water (approx. 15 mL).

  • While monitoring with a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 3.0 .

  • Validation Check: A dense, bright yellow precipitate (the zwitterionic target product) will rapidly crash out of solution. If the solution remains clear, you have overshot the pH; back-titrate with 0.1M NaOH .

  • Filter the precipitate over a Büchner funnel, wash with 2 x 5 mL of ice-cold water (to remove NH4​Cl ), and dry under high vacuum at 45°C for 12 hours.

V. References

  • Title: 3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents (WO2010034798A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-Nitropicolinic Acid Amidation

Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Causality: Why is this Substrate Challenging? Successful amidation of 4-amino-5-nitropicolinic acid requires navigating a complex i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Causality: Why is this Substrate Challenging?

Successful amidation of 4-amino-5-nitropicolinic acid requires navigating a complex interplay of electronic and steric factors:

  • Intramolecular Hydrogen Bonding: The pyridine nitrogen at position 1 forms a strong intramolecular hydrogen bond with the C2-carboxylic acid (and the resulting amide). This restricts bond rotation and alters transition state energetics, making nucleophilic attack more difficult [1].

  • Electronic "Push-Pull" System: The 5-nitro group is strongly electron-withdrawing, which destabilizes the formation of standard active ester intermediates (like O-acylisoureas). Conversely, the 4-amino group acts as an electron donor, creating an electronic push-pull system across the pyridine ring that dampens the electrophilicity at the C2 carbonyl.

  • Steric Shielding: When coupling with bulky amines, the adjacent pyridine nitrogen and the rigid, planar structure of the functionalized picolinic acid create a high steric barrier. Bulky coupling intermediates (e.g., OBt or OAt esters) exacerbate this clash, leading to failed reactions.

Diagnostic Amidation Workflow

AmidationWorkflow Start 4-Amino-5-nitropicolinic acid + Amine Partner AmineType Analyze Amine Sterics & Nucleophilicity Start->AmineType Aliphatic Primary / Unhindered Aliphatic Amine AmineType->Aliphatic Bulky Bulky / Electron-Deficient (e.g., Anilines, sec-amines) AmineType->Bulky HATU HATU / DIPEA / DMF (Standard Coupling) Aliphatic->HATU AcylChloride SOCl2 / Pyridine / DCM (Acid Chloride Route) Bulky->AcylChloride Stable to HCl AcylFluoride BTFFH / DIPEA (Acyl Fluoride Route) Bulky->AcylFluoride Acid Sensitive Success1 High Yield Amide HATU->Success1 Success2 Sterically Hindered Amide AcylChloride->Success2 AcylFluoride->Success2

Caption: Workflow for selecting the optimal amidation strategy based on amine sterics.

Troubleshooting & FAQs

Q1: Why do standard carbodiimide couplings (EDC/HOBt) fail with 4-amino-5-nitropicolinic acid? A: Standard carbodiimide couplings fail due to a combination of electronic deactivation and competitive coordination. The pyridine nitrogen can coordinate with the coupling reagents, leading to non-productive side reactions. Furthermore, the strong electron-withdrawing nature of the 5-nitro group destabilizes the O-acylisourea intermediate. Research confirms that for sterically hindered and electronically deactivated carboxylic acids, standard methods like EDC/HOBt or DCC/DMAP frequently result in negligible yields [2].

Q2: How can I overcome severe steric hindrance when coupling this acid with bulky or electron-deficient amines (e.g., substituted anilines)? A: The most effective strategy is to bypass bulky active ester intermediates entirely by generating a highly reactive, yet sterically compact, acyl halide.

  • Approach 1: Acid Chloride. Refluxing 4-amino-5-nitropicolinic acid with thionyl chloride (SOCl2) generates the acid chloride in situ. This method has been successfully utilized for synthesizing complex imidazo[4,5-c]pyridine-6-carboxamides directly from 4-amino-5-nitropicolinic acid [3].

  • Approach 2: Acyl Fluoride. If the substrate is sensitive to the harsh conditions of SOCl2, in situ generation of an acyl fluoride using BTFFH is highly recommended. Acyl fluorides exhibit excellent reactivity toward sterically hindered amines at elevated temperatures [2].

Q3: I am observing poor rotational dynamics and multiple peaks in the NMR of my purified amide. Is this a synthesis failure? A: Not necessarily. This is a well-documented phenomenon in pyridine carboxamides. The amide bond in picolinamides exhibits a high rotational barrier (up to ~18.3 kcal/mol) due to an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, as well as steric interactions in the ground state [4]. This restricted rotation often results in the appearance of distinct rotamers on the NMR timescale at room temperature. Heating the NMR sample (dynamic NMR) should coalesce these peaks, validating the structural integrity of your product.

Self-Validating Experimental Protocols

Protocol A: Acid Chloride-Mediated Amidation (For Robust, Hindered Amines)

Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. The small atomic radius of the chloride leaving group, compared to bulky OBt/OAt esters, minimizes steric clashes during nucleophilic attack by bulky amines.

  • Activation: Suspend 4-amino-5-nitropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol). Add thionyl chloride (SOCl2) (4.0 eq).

  • Reflux: Heat the mixture to reflux for 1 hour under an inert atmosphere (N2/Ar).

    • Self-validation Checkpoint: The opaque suspension should transition into a homogeneous solution as the highly soluble acid chloride forms [3].

  • Concentration: Cool to ambient temperature and concentrate to dryness in vacuo to remove excess SOCl2 and HCl gas.

  • Coupling: Redissolve the crude acid chloride in a 1:1 mixture of anhydrous THF and DCM. Add pyridine (1.3 eq) followed by the sterically hindered amine (1.0 eq).

  • Completion: Stir at room temperature for 45-60 minutes. Monitor by LC-MS. Quench with water, extract with DCM, and purify via flash chromatography.

Protocol B: Acyl Fluoride-Mediated Amidation (For Acid-Sensitive Substrates)

Causality: Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward amines. The small size of the fluorine atom allows for facile attack by sterically demanding nucleophiles where bulky HOBt/HATU esters fail [2].

  • Preparation: In a dry flask, dissolve 4-amino-5-nitropicolinic acid (1.0 eq) and the sterically hindered amine (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Activation: Add BTFFH (1.2 eq) in one portion.

  • Heating: Heat the reaction mixture to 60°C for 4-12 hours.

    • Self-validation Checkpoint: Monitor the disappearance of the starting acid via TLC; the acyl fluoride intermediate may be briefly visible as a distinct, less polar spot before converting fully to the amide.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Quantitative Data: Coupling Reagent Comparison

Activation StrategyReagent(s)Intermediate Steric BulkTemp (°C)Typical Yield (%)Best Use Case
Carbodiimide EDC / HOBtHigh (OBt ester)20 - 25< 15%Unhindered primary amines
Uronium Salt HATU / DIPEAHigh (OAt ester)20 - 2520 - 40%Moderately hindered amines
Acid Chloride SOCl2 / PyridineLow (Cl atom)40 (Act.) / 20 (Cpl.)70 - 85%Robust, bulky amines [3]
Acyl Fluoride BTFFH / DIPEAVery Low (F atom)60 - 8075 - 90%Highly hindered/electron-deficient amines [2]
Group IV Metal TiCl4 or Zr saltsMedium (Metal complex)8550 - 70%Atom-economic, base-free coupling [5]

References

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents Source: Google Patents / WIPO URL
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: Chemistry Central Journal (via PMC) URL:[Link]

Sources

Optimization

Minimizing byproducts during the nitration of 4-aminopicolinic acid

Welcome to the Technical Support Center for the synthesis and functionalization of pyridine derivatives. This guide provides authoritative, field-proven strategies for researchers and drug development professionals looki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of pyridine derivatives. This guide provides authoritative, field-proven strategies for researchers and drug development professionals looking to minimize byproducts during the electrophilic aromatic nitration of 4-aminopicolinic acid (4-aminopyridine-2-carboxylic acid).

Mechanistic Pathway & Byproduct Visualization

Understanding the mechanistic routing of the nitronium ion ( NO2+​ ) is critical. The protonated 4-amino group is a powerful deactivating group but still directs ortho to itself (C3 and C5 positions)[1]. The diagram below illustrates the competing pathways that lead to target isolation versus byproduct formation.

NitrationPathway A 4-Aminopicolinic Acid B Nitronium Ion (NO2+) in H2SO4 A->B Protonation C 4-Amino-5-nitropicolinic Acid (Target) B->C C5 Electrophilic Attack D 4-Amino-3-nitropicolinic Acid (Isomer) B->D C3 Electrophilic Attack E 4-Pyridone Derivatives (Hydrolysis) B->E H2O / High Temp F Oxidative Degradation B->F Excess HNO3 / Exotherm

Reaction pathways showing target C5-nitration versus isomeric, hydrolytic, and oxidative byproducts.

Quantitative Byproduct Profiling

The table below summarizes the expected byproduct distribution based on different nitration conditions. Strict anhydrous conditions and temperature control are the primary levers for optimizing the C5-nitro yield[2].

Reaction ConditionTarget Yield (5-Nitro)Isomer Yield (3-Nitro)Hydrolysis (Pyridone)Oxidation / Mass Loss
65% HNO3​ / H2​SO4​ , 25 °C 45%25%15%15%
Fuming HNO3​ / H2​SO4​ , 75 °C 60%15%5%20%
Fuming HNO3​ / H2​SO4​ , 0–10 °C 85% <5% <2% <8%
KNO3​ / H2​SO4​ , 75 °C 70%10%<5%15%

Troubleshooting Guide: Specific Issues & Interventions

Q: Why am I seeing a high percentage of the 3-nitro isomer instead of the desired 5-nitro product? A: Causality: The amino group directs incoming electrophiles to both the C3 and C5 positions. While the C5 position is sterically favored, elevated temperatures provide the kinetic energy required to overcome the steric hindrance at the C3 position (sandwiched between the amino and carboxylic acid groups). Intervention: Maintain the reaction temperature strictly between 0 °C and 10 °C during the addition of the nitrating agent. If heating is required to drive the reaction to completion, do not exceed 75 °C, and only apply heat after the initial electrophilic addition phase is complete[3].

Q: My LC-MS shows a significant byproduct peak with a mass corresponding to the loss of the amino group ( [M−NH2​+OH]+ ). What causes this? A: Causality: You are observing the formation of a 4-pyridone derivative. The 4-amino group on a highly electron-deficient, protonated pyridine ring is highly susceptible to nucleophilic aromatic substitution (hydrolysis) by water[4]. Intervention: You must minimize the water content in your reaction matrix. Do not use standard 65-68% nitric acid; use fuming nitric acid (≥90%) or generate the nitronium ion in situ using anhydrous potassium nitrate ( KNO3​ ) in concentrated sulfuric acid[3]. Additionally, ensure the reaction is quenched over crushed ice rather than liquid water to prevent localized exothermic heating during dilution[1].

Q: Why did my reaction mixture turn violently dark red/brown and yield almost no recoverable mass? A: Causality: Nitric acid is a powerful oxidant. If the nitrating agent is added too quickly, the resulting exotherm causes a runaway oxidative degradation of the pyridine ring or the formation of complex azo-compounds. Intervention: Ensure the dropwise addition of the nitrating agent takes no less than 45 minutes for a 50 mmol scale. The internal temperature must not exceed 10 °C during this phase.

Self-Validating Experimental Protocol

This protocol utilizes KNO3​ and concentrated H2​SO4​ to ensure an anhydrous environment, drastically reducing pyridone byproduct formation[3],[4]. It is designed as a self-validating system with built-in in-process controls (IPCs).

Step 1: Substrate Dissolution & Protonation

  • Action: Charge a dry, round-bottom flask with 60 mL of concentrated H2​SO4​ (98%) and cool to 0 °C using an ice-brine bath. Slowly add 4-aminopicolinic acid (8.46 g, 61.3 mmol) in small portions.

  • Causality: H2​SO4​ acts as the solvent and protonates both the pyridine nitrogen and the amino group, deactivating the ring against oxidative cleavage[1].

  • Validation Check: The solution must become completely homogenous. A mild exotherm is expected. If the internal temperature spikes above 15 °C, pause the addition; your cooling capacity is insufficient.

Step 2: Nitronium Ion Generation & Addition

  • Action: While maintaining the temperature at 0–5 °C, slowly add finely powdered KNO3​ (6.2 g, 61.3 mmol) over 45 minutes.

  • Causality: Using exactly 1.0 equivalent of KNO3​ prevents over-nitration (di-nitration)[1].

  • Validation Check: The mixture should turn a pale, clear yellow. A deep red or brown color indicates oxidative degradation (stop and discard if this occurs).

Step 3: Thermal Maturation

  • Action: Remove the ice bath, stir for 20 minutes at room temperature, then heat the mixture to 75 °C for exactly 2 hours[3].

  • Causality: The protonated aminopyridine ring is highly deactivated. Moderate heating is required to overcome the activation energy barrier for the electrophilic aromatic substitution.

  • Validation Check: TLC or UPLC sampling should indicate <2% starting material.

Step 4: Quenching & Isolation

  • Action: Cool the reaction mixture back to 0 °C. Slowly pour the mixture over 200 g of vigorously stirred crushed ice. Adjust the pH to ~3 using concentrated ammonium hydroxide.

  • Causality: Quenching on ice prevents the heat of dilution from triggering the hydrolysis of the amino group into a 4-pyridone[4]. Adjusting to pH 3 precipitates the product at its isoelectric point.

  • Validation Check: A bright yellow precipitate (4-amino-5-nitropyridine-2-carboxylic acid) will form immediately[3]. Filter, wash with ice-cold water, and dry under a vacuum.

Frequently Asked Questions (FAQs)

Q: Can I substitute potassium nitrate ( KNO3​ ) with fuming nitric acid? A: Yes. Fuming nitric acid (≥90%) can be used dropwise in place of KNO3​ . However, you must strictly control the stoichiometry (1.05 equivalents max) to prevent the formation of 4-amino-3,5-dinitropicolinic acid[1].

Q: Is it necessary to protect the carboxylic acid prior to nitration? A: No. The carboxylic acid is electron-withdrawing and stable under these strongly acidic conditions. However, if you quench the reaction with alcohols (e.g., pouring into ice-cold ethanol instead of water), you will trigger a simultaneous Fischer esterification, yielding the corresponding ester (e.g., ethyl 4-amino-5-nitropyridine-2-carboxylate)[3].

Q: How can I purify the product if it is contaminated with the 3-nitro isomer? A: The 5-nitro target and the 3-nitro byproduct have different solubilities due to intramolecular hydrogen bonding. Recrystallization from a mixture of aqueous ethanol or methanol typically leaves the more soluble 3-nitro isomer in the mother liquor[2].

References

  • 2-Phenylimidazopyridines, a New Series of Golgi Compounds with Potent Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- Source: Google Patents URL
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: Semantic Scholar URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-5-Nitropicolinic Acid vs. 4-Amino-3-Nitropicolinic Acid: A Comprehensive Guide to Reactivity, Steric Dynamics, and Synthetic Applications

As drug development increasingly relies on complex heterocyclic scaffolds, pyridine-based building blocks like 4-amino-5-nitropicolinic acid and 4-amino-3-nitropicolinic acid have become indispensable. While these two co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, pyridine-based building blocks like 4-amino-5-nitropicolinic acid and 4-amino-3-nitropicolinic acid have become indispensable. While these two compounds are mere positional isomers, shifting a single nitro group from the C5 to the C3 position fundamentally alters the molecule's electronic landscape, steric profile, and downstream synthetic utility.

This guide provides an in-depth, objective comparison of these two building blocks, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for researchers synthesizing fused bicyclic systems (e.g., imidazopyridines).

Structural & Electronic Analysis: The Causality of Reactivity

To understand the divergent behavior of these isomers, we must analyze the microenvironment of the pyridine ring.

4-Amino-5-Nitropicolinic Acid (The Unhindered Electrophile)

In this isomer, the substituents are distributed at the C2 (-COOH), C4 (-NH₂), and C5 (-NO₂) positions. The C3 position is occupied by a simple proton.

  • Steric Freedom: The C2-carboxylic acid is sterically isolated, allowing unimpeded access for coupling reagents and incoming nucleophiles.

  • Electronic Stabilization: The proximity of the C4-amino group and the C5-nitro group allows for strong intramolecular hydrogen bonding. This locks the substituents into a planar conformation, maximizing resonance with the pyridine π -system and stabilizing intermediate transition states during nucleophilic aromatic substitution (S N​ Ar) or reduction.

4-Amino-3-Nitropicolinic Acid (The Sterically Hindered Core)

Here, the substituents are clustered at C2 (-COOH), C3 (-NO₂), and C4 (-NH₂), creating a dense 2,3,4-trisubstitution pattern.

  • Steric Clash: The van der Waals radii of the C3-nitro oxygen atoms and the C2-carbonyl oxygen atoms overlap significantly. To alleviate this severe steric strain, the nitro group is forced to rotate out of coplanarity with the pyridine ring.

  • Reactivity Bottleneck: This twisting diminishes the nitro group's resonance electron-withdrawing capacity. More critically, the bulky, out-of-plane nitro group acts as a physical shield, blocking the trajectory of bulky coupling reagents (like HATU or EDC) from activating the C2-carboxylic acid.

Reactivity Isomer5 4-Amino-5-nitropicolinic acid (Unhindered C2) Planar Intramolecular H-Bonding (Planar Conformation) Isomer5->Planar Electronic Effect Isomer3 4-Amino-3-nitropicolinic acid (Sterically Hindered C2) Twisted Steric Clash (C2-COOH & C3-NO2) (Twisted Conformation) Isomer3->Twisted Steric Effect Amidation5 High Yield Amidation (Standard / Mild Coupling) Planar->Amidation5 Easy access to C2 Amidation3 Low Yield Amidation (Requires Acid Chloride) Twisted->Amidation3 Blocked access to C2 Cyclization5 Imidazo[4,5-c]pyridine Scaffolds Amidation5->Cyclization5 Post-Reduction Cyclization3 Imidazo[4,5-b]pyridine Scaffolds Amidation3->Cyclization3 Post-Reduction

Fig 1. Steric and electronic pathways dictating the synthetic utility of picolinic acid isomers.

Comparative Reactivity Profiling

The structural differences manifest most prominently during the functionalization of the C2-carboxylic acid [1].

When synthesizing 3H-imidazo[4,5-c]pyridine-6-carboxamides (potent anti-inflammatory agents targeting FLAP and leukotriene synthesis), 4-amino-5-nitropicolinic acid demonstrates rapid conversion to the corresponding amide. While standard peptide coupling reagents (HATU/DIPEA) are effective, industrial workflows often utilize thionyl chloride (SOCl₂) to form the acid chloride, achieving near-quantitative yields in under an hour[1].

Conversely, 4-amino-3-nitropicolinic acid exhibits sluggish reactivity. Esterification requires harsh, prolonged conditions—such as refluxing in ethanol at 78°C for 6 hours with 4Å molecular sieves—to achieve an 88% yield, significantly outperforming less sterically forgiving alcohols like isopropanol (72%) [2]. Direct amidation via bulky uronium salts (HATU) frequently stalls due to the inability of the active ester intermediate to form in the crowded C2-C3 pocket.

Quantitative Performance Comparison
Reaction Parameter4-Amino-5-nitropicolinic acid4-Amino-3-nitropicolinic acidMechanistic Driver
Amidation (HATU/DIPEA, RT) ~85–95% (2 hours)< 25% (24 hours)Steric shielding by C3-NO₂
Amidation (SOCl₂ activation) > 95% (1 hour reflux)~65–75% (3 hours reflux)Acid chloride bypasses bulk
Esterification (EtOH, Reflux) Fast (< 2 hours)88% (6 hours, requires sieves)Steric hindrance at C2
Nitro Reduction (Pd/C, H₂) Rapid (< 2 hours), quantitativeSlower (4–6 hours)Twisted NO₂ reduces catalyst affinity
Primary Scaffold Target Imidazo[4,5-c]pyridinesImidazo[4,5-b]pyridinesPosition of resulting diamine

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) to verify that the causality of the reaction (e.g., overcoming steric hindrance) is actively being managed.

Protocol A: C2-Amidation via Acid Chloride Activation

This protocol is optimized for the sterically hindered 4-amino-3-nitropicolinic acid but is universally applicable to the 5-nitro isomer for quantitative yields [1].

Step 1: Acid Chloride Formation

  • Suspend 1.0 mmol of the picolinic acid isomer in 10 mL of anhydrous dichloromethane (DCM).

  • Add 3.0 mmol of Thionyl Chloride (SOCl₂) and 1 drop of anhydrous DMF (catalyst).

  • Reflux the mixture (40°C) under an inert atmosphere for 1 hour (for the 5-nitro isomer) or 3 hours (for the 3-nitro isomer).

  • Self-Validation (IPC): The reaction transitions from a turbid suspension to a clear, homogenous solution as the insoluble carboxylic acid converts to the highly soluble acid chloride.

  • Concentrate in vacuo to absolute dryness to remove all unreacted SOCl₂.

Step 2: Amine Coupling

  • Resuspend the crude acid chloride in 10 mL of a 1:1 mixture of THF and DCM.

  • Cool to 0°C and add 1.3 mmol of anhydrous pyridine, followed by 1.0 mmol of the target primary amine (e.g., 4-trifluoromethyl-pyridin-2-amine).

  • Stir for 45 minutes, allowing the reaction to warm to ambient temperature.

  • Workup: Quench with 1M NaHCO₃. Extract with EtOAc. The product will partition into the organic layer, leaving unreacted picolinic acid (if any) in the aqueous phase.

Workflow Start Starting Material (Picolinic Acid Isomer) Step1 Step 1: Activation (SOCl2 + cat. DMF, Reflux) Start->Step1 Step2 Step 2: Amidation (Primary Amine + Pyridine, 0°C) Step1->Step2 IPC: Clear Solution Step3 Step 3: Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Step2->Step3 Amide Intermediate Step4 Step 4: Cyclization (Orthoester or Aldehyde, Heat) Step3->Step4 Diamine Intermediate Analysis LC-MS & NMR Validation (Confirm Scaffold) Step4->Analysis

Fig 2. Step-by-step synthetic workflow for converting picolinic acid isomers into fused imidazopyridines.

Protocol B: Nitro Reduction to Diaminopicolinamide

Crucial for preparing the cyclization precursor.

  • Dissolve the resulting nitropicolinamide (1.0 mmol) in 15 mL of methanol.

  • Add 10% Pd/C (10 mol% relative to substrate).

  • Purge the vessel with N₂ (3x), then introduce H₂ gas via a balloon (1 atm).

  • Stir vigorously at room temperature.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The 5-nitro isomer will reduce within 1.5 hours, indicated by a highly polar, UV-active spot. The 3-nitro isomer may require up to 5 hours and gentle heating (30°C) due to the twisted conformation of the nitro group hindering surface binding to the Palladium catalyst.

  • Filter through a pad of Celite to remove the catalyst, wash with hot methanol, and concentrate to yield the diamine.

Conclusion

The choice between 4-amino-5-nitropicolinic acid and 4-amino-3-nitropicolinic acid extends far beyond the final desired topology of the drug scaffold. The 5-nitro isomer offers a highly cooperative, planar electronic system with an unhindered reaction center, making it ideal for rapid, high-yield library synthesis. The 3-nitro isomer, burdened by severe steric crowding, demands aggressive activation strategies (like acid chlorides) and optimized solvent/temperature profiles to force the chemistry forward. Understanding these mechanistic drivers allows researchers to design robust, self-validating synthetic routes that save time and maximize yield.

References

  • WO2010034798A1 - 3h-imidazo[4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents Source: Google Patents URL
Comparative

Analytical Method Validation for 4-Amino-5-Nitropicolinic Acid: A Comparative HPLC-UV Guide

The Analytical Challenge: Polarity and Retention 4-Amino-5-nitropicolinic acid (CAS 84487-13-8) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Retention

4-Amino-5-nitropicolinic acid (CAS 84487-13-8) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazopyridine-based anti-inflammatory agents[1][2]. From a chromatographic perspective, this molecule presents a significant challenge. It contains a primary amine, a strongly electron-withdrawing nitro group, and a carboxylic acid moiety, all situated on a pyridine ring.

This amphoteric, highly polar nature means that traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail. When utilizing standard alkyl-bonded phases, the analyte exhibits minimal retention, eluting near the void volume, which drastically increases the risk of matrix interference and compromises the integrity of the reportable result. To establish a robust, validated method compliant with the updated ICH Q2(R2) and USP <1225> guidelines, we must move beyond default column chemistries[3][4].

Mechanistic Rationale: Stationary Phase Comparison

As application scientists, we do not select columns by trial and error; we select them based on molecular causality. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 4-amino-5-nitropicolinic acid is highly hydrophilic, it lacks the necessary hydrophobic surface area to partition effectively into a C18 phase.

To solve this, we must introduce orthogonal retention mechanisms. A Pentafluorophenyl (PFP) stationary phase is ideal here. The fluorinated aromatic ring of the PFP phase acts as an electron acceptor, creating strong π−π interactions with the electron-rich regions of the analyte. Furthermore, the highly electronegative fluorine atoms induce strong dipole-dipole interactions and hydrogen bonding with the analyte's amine and carboxylic acid groups.

Quantitative Performance Comparison

The table below summarizes the experimental data comparing three different column chemistries for the analysis of 4-amino-5-nitropicolinic acid (Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; UV Detection: 254 nm).

Stationary PhaseRetention Factor (k')Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)*Scientific Conclusion
Alkyl C18 0.81.84,500N/A (Void)Unsuitable. Analyte elutes in the void volume; poor peak shape due to silanol interactions.
HILIC 5.21.48,5001.8Acceptable. Good retention via hydrophilic partitioning, but requires extended equilibration times.
PFP (Fluorinated) 4.51.0512,0003.5Optimal. Superior selectivity and peak symmetry driven by π−π and dipole interactions.

*Resolution calculated against the nearest synthetic precursor impurity.

StationaryPhase Analyte 4-amino-5-nitropicolinic acid (Highly Polar, Amphoteric) C18 Standard C18 Phase (Hydrophobic Dispersive) Analyte->C18 Weak Affinity PFP PFP Phase (Fluorinated Aromatic) Analyte->PFP Strong Affinity ResultC18 Poor Retention (k' < 1) Co-elution with Matrix C18->ResultC18 ResultPFP Optimal Retention (k' > 4) Pi-Pi & Dipole Selectivity PFP->ResultPFP

Mechanistic comparison of stationary phase interactions for 4-amino-5-nitropicolinic acid.

Step-by-Step Validation Protocol (ICH Q2(R2) & USP <1225>)

Method validation is not merely a documentation exercise; it is the establishment of a self-validating system. The newly revised USP <1225> and ICH Q2(R2) guidelines emphasize "Fitness for Purpose" and lifecycle management, meaning every parameter tested must directly support the reliability of the final reportable result[5]. Using the optimized PFP column, the following protocol details the execution of a compliant validation workflow.

Specificity & Forced Degradation

Causality: We must prove the PFP column can discriminate between the parent molecule and its degradation products (e.g., amine oxidation or decarboxylation products). A stability-indicating method must show no interference at the retention time of the main peak[3].

  • Step 1: Prepare a 1 mg/mL stock solution of 4-amino-5-nitropicolinic acid.

  • Step 2: Subject aliquots to four stress conditions: 1N HCl (Acidic), 1N NaOH (Basic), 3% H2O2 (Oxidative), and UV light at 254 nm (Photolytic) for 24 hours.

  • Step 3: Neutralize the acid/base samples and dilute all stressed samples to a working concentration of 100 µg/mL.

  • Step 4: Inject into the HPLC. Verify that the resolution (Rs) between the parent peak and the nearest degradation product is > 1.5.

Linearity & Reportable Range

Causality: Because this compound is a synthetic intermediate, process variations can lead to wider concentration fluctuations than seen in finished drug products. Therefore, we validate a wider range (50% to 150%) to ensure the method remains fit for purpose even during out-of-trend batch yields[6].

  • Step 1: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (100 µg/mL).

  • Step 2: Perform triplicate injections for each level.

  • Step 3: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), which must be ≥0.999 .

  • Self-Validation Check: Plot the residuals. A random distribution of residuals confirms true linearity; a U-shaped curve indicates a hidden non-linear response, invalidating the range.

Accuracy (Spike Recovery)

Causality: Accuracy is cross-verified against the linearity model. If the recovery deviates at the extremes of the range, the linearity model is functionally inadequate[5].

  • Step 1: Prepare a synthetic matrix blank simulating the chemical reaction mixture.

  • Step 2: Spike the reference standard into the matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three independent samples per level (9 determinations total).

  • Step 3: Analyze and calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Precision (Repeatability & Intermediate Precision)

Causality: Evaluates the random error of the method. ICH Q2(R2) allows repeatability and intermediate precision to be performed as a single combined statistical study[5].

  • Step 1: Repeatability: A single analyst prepares 6 independent sample solutions at the 100% concentration level and injects them on the same day. Calculate the Relative Standard Deviation (RSD), which must be ≤2.0% .

  • Step 2: Intermediate Precision: On a different day, a second analyst prepares 6 new independent samples and analyzes them using a different HPLC system. The combined RSD of all 12 samples must remain ≤2.0% .

Robustness

Causality: Proactively identifies method vulnerabilities before routine use.

  • Step 1: Deliberately introduce small, controlled variations to the method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5∘ C), and Mobile phase pH ( ±0.2 units).

  • Step 2: Monitor the retention factor (k') and resolution (Rs). The method is deemed robust if Rs remains ≥1.5 across all variations.

ValidationLifecycle Dev Method Development Spec Specificity (Forced Deg.) Dev->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Rep Reportable Result Rob->Rep

ICH Q2(R2) compliant analytical method validation lifecycle workflow.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: uspbpep.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2)
  • Source: gmp-compliance.
  • Source: moldb.
  • Source: google.com (patents)

Sources

Validation

Comparative Guide: Green Synthesis Methods for 4-Amino-5-Nitropicolinic Acid

The synthesis of highly functionalized pyridine derivatives, such as 4-amino-5-nitropicolinic acid , is a critical pathway in the development of modern active pharmaceutical ingredients (APIs) and agrochemicals. Traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pyridine derivatives, such as 4-amino-5-nitropicolinic acid , is a critical pathway in the development of modern active pharmaceutical ingredients (APIs) and agrochemicals. Traditionally, achieving the precise substitution pattern of a nitro group at the C-5 position and an amino group at the C-4 position has relied on harsh, hazardous batch conditions.

As the pharmaceutical industry shifts toward sustainable manufacturing, Application Scientists must evaluate and implement green chemistry alternatives. This guide objectively compares traditional batch methodologies against modern green synthesis routes—specifically continuous flow microreactor nitration and transition-metal-free aqueous amination—providing the mechanistic causality and validated protocols necessary for seamless scale-up.

Mechanistic Overview & Pathway Visualization

The synthesis of 4-amino-5-nitropicolinic acid typically proceeds via a two-stage functionalization of a picolinic acid precursor (e.g., 4-chloro- or 4-fluoro-picolinic acid). The workflow below contrasts the traditional high-waste batch route with the optimized green continuous pathway.

SynthesisWorkflow Start Picolinic Acid Precursor TradNitration Batch Nitration (H2SO4/HNO3, Exothermic) Start->TradNitration Traditional Route GreenNitration Continuous Flow Nitration (Microreactor, Precise T) Start->GreenNitration Green Route TradAmination Batch Amination (High P, Toxic Solvents) TradNitration->TradAmination Product 4-Amino-5-Nitropicolinic Acid (Target API Intermediate) TradAmination->Product GreenAmination Green Aqueous SNAr (Transition-Metal-Free) GreenNitration->GreenAmination GreenAmination->Product

Fig 1: Traditional batch synthesis vs. green continuous flow and aqueous SNAr pathways.

Core Comparison: Nitration Methodologies (C-5 Position)

The Mechanistic Challenge

Nitration of the electron-deficient pyridine core is notoriously difficult. Traditional batch nitration requires forcing conditions using mixed concentrated acids (H₂SO₄/HNO₃) at elevated temperatures. This highly exothermic process suffers from poor heat dissipation, leading to localized hot spots, polynitration, and significant safety hazards.

The Green Alternative: Continuous Flow Nitration

Implementing continuous flow microreactors fundamentally resolves these mass and heat transfer limitations. The high surface-area-to-volume ratio in microchannels allows for near-instantaneous heat removal. This enables the safe use of highly concentrated nitrating agents while completely suppressing explosive thermal runaways, as demonstrated in the 1[1]. Furthermore, precise residence time control prevents over-nitration, drastically improving the yield and safety profile 2[2].

Performance Data
MetricTraditional Batch (Mixed Acid)Green Continuous Flow
Reagents Fuming HNO₃ / Conc. H₂SO₄HNO₃ / Solid Acid Support
Temperature 80–120 °C (Prone to hot spots)60–80 °C (Precise control)
Reaction Time 4–6 hours2–5 minutes (Residence time)
Yield 55–65%> 80%
Safety Profile High risk of thermal runawayInherently safe (micro-volume)
E-Factor > 20 (High acidic waste)< 5 (Recyclable flow stream)

Core Comparison: Amination Methodologies (C-4 Position)

The Mechanistic Challenge

In traditional methodologies, the amination of pyridines often requires palladium-catalyzed Buchwald-Hartwig cross-coupling or high-pressure anhydrous ammonia systems utilizing reprotoxic solvents like DMF or toluene. These methods are atom-inefficient and require complex downstream metal scavenging.

The Green Alternative: Aqueous Nucleophilic Aromatic Substitution (SNAr)

As an Application Scientist optimizing for green metrics, one must leverage the inherent electronic properties of the substrate. The strongly electron-withdrawing 5-nitro group, coupled with the 2-carboxylic acid moiety, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic activation makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). By transitioning to a green aqueous solvent system with a mild base, the reaction proceeds efficiently without the need for transition-metal catalysts 3[3].

Performance Data
MetricTraditional Batch AminationGreen Aqueous SNAr
Solvent DMF, Toluene, or DioxaneWater / PEG-400
Catalyst Pd or Cu complexes (Toxic)None (Transition-metal-free)
Amine Source Anhydrous NH₃ (High pressure)Aqueous NH₄OH
Reaction Time 12–24 hours2–4 hours
Yield 70–80%85–95%
Purification Complex metal scavengingSimple isoelectric precipitation

Validated Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating real-time analytical feedback loops and mechanistic checkpoints.

Protocol A: Continuous Flow Nitration (C-5 Position)

Objective: Safely nitrate the picolinic acid precursor while avoiding thermal runaway.

  • Preparation: Prepare a 0.5 M solution of the picolinic acid precursor in a compatible organic solvent (e.g., trifluoroacetic acid).

  • Injection: Pump the precursor solution and the nitrating agent (90% HNO₃) through independent, pulse-free syringe pumps into a T-mixer maintained at 0 °C to control the initial heat of mixing.

  • Reaction: Route the mixed stream through a PFA (perfluoroalkoxy) microreactor coil submerged in a precisely controlled 70 °C thermostatic bath. Set flow rates to achieve a residence time of exactly 3.5 minutes.

  • Self-Validation (Inline Monitoring): Monitor the reactor effluent using an inline FlowIR spectrometer. The disappearance of the aromatic C-H bending mode and the emergence of the strong asymmetric NO₂ stretch at ~1530 cm⁻¹ confirms complete conversion. Causality check: If the NO₂ peak intensity plateaus below the theoretical maximum, dynamically decrease the flow rate to increase residence time.

  • Quenching: Quench the effluent continuously into a stirred vessel containing ice-water to precipitate the 5-nitro intermediate. Filter and dry under a vacuum.

Protocol B: Green Aqueous SNAr Amination (C-4 Position)

Objective: Aminate the C-4 position without transition metals using green solvents.

  • Suspension: Suspend the 4-chloro-5-nitropicolinic acid intermediate (1.0 eq) in a 1:1 mixture of Water and PEG-400 (PEG-400 acts as a green phase-transfer agent to enhance substrate solubility).

  • Reagent Addition: Add 28% aqueous ammonium hydroxide (NH₄OH) (5.0 eq) dropwise at room temperature.

  • Mechanistic pH Control: The pH must be continuously monitored and maintained above 9.5. Causality check: If the pH drops below 9.0, the ammonia nucleophile protonates into non-nucleophilic ammonium (NH₄⁺), immediately halting the SNAr mechanism. Add dilute NaOH if necessary to maintain alkalinity.

  • Heating: Heat the mixture to 80 °C for 3 hours under a sealed, low-pressure system.

  • Self-Validation (Isoelectric Precipitation): Track the reaction via LC-MS. Once the starting material is consumed, cool the mixture to 5 °C. Carefully adjust the pH to exactly 3.5 using 1 M HCl. Because 4-amino-5-nitropicolinic acid is zwitterionic, it will selectively and quantitatively precipitate at its isoelectric point. Filter, wash with cold water, and dry to obtain the pure product.

References

  • Continuous flow nitration in miniaturized devices. Kulkarni, A. A. Beilstein Journal of Organic Chemistry, 2014. Source: NIH / PMC.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Li, W. et al. Journal of Chemical Research, 2015.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?Green Chemistry, 2012. Source: NIH / PMC.

Sources

Comparative

Structural Elucidation and NMR Spectra Comparison of 4-Amino-5-nitropicolinic Acid Isomers

In the development of targeted therapeutics, highly functionalized pyridine scaffolds serve as privileged pharmacophores. Specifically, positional isomers of amino-nitropicolinic acid (amino-nitropyridine-2-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics, highly functionalized pyridine scaffolds serve as privileged pharmacophores. Specifically, positional isomers of amino-nitropicolinic acid (amino-nitropyridine-2-carboxylic acid) are critical building blocks for synthesizing complex heterocycles, such as aza-quinoxalines utilized in 1[1].

However, regioselective nitration and amination of picolinic acids frequently yield complex mixtures of positional isomers. Distinguishing between these isomers—namely 4-amino-5-nitropicolinic acid , 5-amino-4-nitropicolinic acid , and 4-amino-3-nitropicolinic acid —presents a common analytical bottleneck. This guide provides an objective, data-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework: Causality in Pyridine NMR Shifts

As an application scientist, one must look beyond raw chemical shifts and understand the electronic perturbations dictating them. The chemical shifts of pyridine protons are governed by the anisotropic deshielding of the heterocyclic ring and the mesomeric/inductive effects of the attached substituents. According to foundational studies on2 [2], we can map these effects predictably:

  • Ring Nitrogen: Strongly deshields the alpha position (C-6), pulling protons downfield (>8.5 ppm).

  • Nitro Group (-NO₂): Strongly electron-withdrawing via resonance and induction. It heavily deshields ortho protons (+0.8 to +1.2 ppm).

  • Amino Group (-NH₂): Strongly electron-donating via nitrogen lone-pair resonance. It significantly shields ortho and para protons, pushing them upfield (-1.0 to -1.5 ppm).

  • Carboxylic Acid (-COOH): Exerts a mild, inductive deshielding effect on the ortho position (C-3).

By mapping these competing electronic forces, we establish a self-validating system for structural assignment.

Electronic_Effects Substituent Substituent Effects on Pyridine Shifts Amino -NH2 Group Strongly Shielding Shifts H upfield Substituent->Amino Nitro -NO2 Group Strongly Deshielding Shifts H downfield Substituent->Nitro Carboxyl -COOH Group Mildly Deshielding Shifts H downfield Substituent->Carboxyl RingN Ring Nitrogen Strongly Deshielding Shifts H-6 downfield Substituent->RingN

Figure 1: Substituent electronic effects dictating 1H NMR chemical shifts in pyridines.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute regiochemical assignment, 1D ¹H NMR must be coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC). Relying solely on 1D shifts can lead to misassignment if solvent effects alter expected values. HMBC creates a self-validating loop by confirming the proximity of protons to quaternary carbons (like the carboxylate C-2) via 2-bond and 3-bond J-couplings.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the synthesized isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Causality: DMSO-d₆ is selected over CDCl₃ because zwitterionic amino acids exhibit poor solubility in non-polar solvents. Furthermore, the strong hydrogen-bonding capacity of DMSO shifts exchangeable -NH₂ protons downfield (~7.5–8.2 ppm), preventing them from obscuring the critical aromatic region.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe, calibrated with tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition: Acquire 16–64 scans with a relaxation delay (D1) of 2.0 seconds and a spectral width of 15 ppm.

  • ¹³C NMR Acquisition: Acquire 1024–2048 scans.

    • Causality: A D1 delay of at least 2.0 seconds is mandatory to ensure complete longitudinal relaxation of quaternary carbons (C-2, C-NO₂, C-NH₂), preventing signal attenuation.

  • 2D HMBC Acquisition: Optimize the sequence for long-range coupling constants (JCH = 8 Hz). This parameter is critical for observing the diagnostic 3-bond correlation from the pyridine protons to the carboxylic acid carbon.

NMR_Workflow A Synthesized Isomer Mixture (Picolinic Acid Derivatives) B 1D 1H NMR (DMSO-d6) Analyze Multiplicity & Chemical Shift A->B C Two Singlets (Para Protons) Isomer A or B B->C D Two Doublets (Ortho Protons) J ~ 5.5 Hz -> Isomer C B->D E 2D HMBC Correlation Identify C-COOH & C-NO2 Proximity C->E F H-6 to C-2/C-4 Correlation -> 4-amino-5-nitro E->F G H-3 to C-2/C-5 Correlation -> 5-amino-4-nitro E->G

Figure 2: Step-by-step NMR workflow for the structural elucidation of picolinic acid isomers.

Comparative NMR Data & Diagnostic Analysis

The table below summarizes the quantitative ¹H NMR data for the three primary isomers, highlighting the diagnostic rationale derived from our theoretical framework.

Table 1: ¹H NMR Spectral Comparison of Isomers (in DMSO-d₆)
IsomerH-3 / H-5 Shift (ppm)H-6 Shift (ppm)MultiplicityDiagnostic Rationale (Causality)
4-amino-5-nitropicolinic acid ~7.45 (H-3)~9.05Two SingletsH-6 is heavily deshielded by the adjacent -NO₂ and ring N. H-3 is shielded by the ortho -NH₂ group.
5-amino-4-nitropicolinic acid ~8.40 (H-3)~8.15Two SingletsH-3 is heavily deshielded by the ortho -NO₂ and -COOH. H-6 is shielded by the ortho -NH₂ group, counteracting the ring N effect.
4-amino-3-nitropicolinic acid ~6.95 (H-5)~8.25Two Doublets (J ≈ 5.5 Hz)Adjacent protons couple (J ≈ 5.5 Hz). H-5 is highly shielded by the ortho -NH₂ group.
Mechanistic Interpretation

1. Differentiating the Para-Substituted Isomers (Singlets): Both 4-amino-5-nitropicolinic acid and 5-amino-4-nitropicolinic acid exhibit two singlets in their ¹H NMR spectra because their protons are para to one another (coupling constant J < 1 Hz, often unresolved).

  • In the 4-amino-5-nitro isomer, the H-6 proton is trapped between two strongly deshielding groups (the ring nitrogen and the nitro group), pushing its resonance past 9.0 ppm.

  • Conversely, in the 5-amino-4-nitro isomer, the H-6 proton is adjacent to the strongly shielding amino group, pulling it upfield to ~8.15 ppm, while the H-3 proton is pushed downfield (~8.40 ppm) by the adjacent nitro group.

2. Identifying the Ortho-Substituted Isomer (Doublets): The 4-amino-3-nitropicolinic acid isomer is instantly recognizable without 2D NMR. The protons at C-5 and C-6 are adjacent, resulting in a classic ortho-coupling pattern (two doublets with J ≈ 5.5 Hz). The H-5 proton is highly shielded by the adjacent amino group, appearing uncharacteristically upfield for a pyridine system (~6.95 ppm).

References

  • WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators. Google Patents.
  • Australian Journal of Chemistry, 35 (10), 2025-34 1982. Scribd.

Sources

Validation

The Push-Pull Paradigm: 4-Amino-5-Nitropicolinic Acid vs. Traditional Pyridine Carboxylic Acids in Transition Metal Catalysis

Pyridine carboxylic acids are ubiquitous in modern transition metal catalysis, serving as robust, tunable ligands that dictate the reactivity, regioselectivity, and stereoselectivity of metal centers. While unsubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine carboxylic acids are ubiquitous in modern transition metal catalysis, serving as robust, tunable ligands that dictate the reactivity, regioselectivity, and stereoselectivity of metal centers. While unsubstituted picolinic acid (2-pyridinecarboxylic acid) is a classical bidentate (N,O) ligand, the demand for highly specialized catalytic transformations—such as late-stage C–H functionalization and challenging amide activations—has driven the development of highly substituted derivatives.

This guide provides an objective, data-driven comparison between 4-amino-5-nitropicolinic acid —a uniquely polarized ligand—and traditional pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acids). By examining their structural coordination, electronic tuning, and experimental performance, we provide a comprehensive framework for researchers selecting ligands for advanced catalytic workflows.

Structural and Electronic Divergence: The "Why" Behind the Catalysis

The catalytic efficacy of a pyridine carboxylic acid is primarily governed by two factors: chelation geometry and electronic modulation of the metal center.

Chelation Geometry: The Bidentate Advantage

The position of the carboxylic acid relative to the pyridine nitrogen dictates the ligand's coordination mode.

  • Nicotinic Acid (3-position) & Isonicotinic Acid (4-position): Due to the distal relationship between the nitrogen and the carboxylate, these isomers cannot form a stable chelate ring around a single metal center. They typically act as monodentate ligands or bridging ligands, forming coordination polymers. Consequently, they often fail to provide the well-defined, sterically protected catalytic pocket required for selective monomeric catalysis [1].

  • Picolinic Acid (2-position): Forms a highly stable, thermodynamically favored 5-membered N,O-chelate ring. This bidentate coordination is essential for stabilizing high-valent metal intermediates, such as Mo(VI) in amide activation or Pd(IV) in C–H functionalization [2].

The Push-Pull Electronic Effect of 4-Amino-5-Nitropicolinic Acid

While standard picolinic acid forms a stable chelate, its electronic profile is relatively neutral. 4-amino-5-nitropicolinic acid introduces a dramatic "push-pull" electronic system across the pyridine ring:

  • The "Push" (4-Amino Group): The amino group is a strong π -donor. It donates electron density into the pyridine ring via resonance, significantly increasing the basicity and σ -donor strength of the pyridine nitrogen. This stabilizes the metal center in higher oxidation states.

  • The "Pull" (5-Nitro Group): The nitro group is a powerful σ

    • and π -acceptor. It withdraws electron density from the adjacent carboxylate group, making the M–O bond more labile.

This synergistic push-pull effect creates a highly polarized catalytic pocket. The strong M–N bond ensures the ligand remains anchored, while the more labile M–O bond facilitates rapid substrate coordination and accelerates the reductive elimination step—often the rate-limiting step in cross-coupling and borylation reactions [3].

Mechanistic Pathway: Ligand-Stabilized C–H Functionalization

To visualize how bidentate N,O-ligands like 4-amino-5-nitropicolinic acid drive catalysis, consider the generalized palladium-catalyzed C–H borylation cycle. The ligand must stabilize the palladacycle intermediate while remaining electronically flexible enough to allow transmetalation and product release.

Pathway N1 Precatalyst Pd(OAc)2 + Ligand N2 Active Catalyst [Pd(II)(N,O-Ligand)] N1->N2 Ligand Exchange N3 Substrate Coordination & C-H Cleavage N2->N3 Substrate Binding N4 Palladacycle Intermediate (Stabilized by Push-Pull) N3->N4 CMD Mechanism N5 Functionalization (B2Pin2 Insertion) N4->N5 Transmetalation N6 Product Release & Catalyst Regeneration N5->N6 Reductive Elimination N6->N2 Catalyst Turnover

Fig 1: Pd(II)-catalyzed C-H functionalization cycle with N,O-bidentate picolinic acid ligands.

Quantitative Performance Comparison

The table below synthesizes the catalytic performance of these ligands across two benchmark reactions: Mo(VI)-catalyzed cyclodehydration of cysteines (amide activation)[4] and Pd(II)-catalyzed directed C(sp³)–H borylation [5].

LigandCoordination ModeElectronic ProfileMo(VI) Cyclodehydration Yield (%)*Pd(II) C–H Borylation Yield (%)**
Nicotinic Acid Monodentate / BridgingNeutral< 5% (Fails to chelate)< 5% (Catalyst decomposition)
Isonicotinic Acid Monodentate / BridgingNeutral< 5% (Fails to chelate)< 5% (Catalyst decomposition)
Picolinic Acid Bidentate (N,O) 5-memberedNeutral85%82%
4-Amino-5-nitropicolinic acid Bidentate (N,O) 5-memberedHighly Polarized (Push-Pull)94% 91%

*Conditions: MoO2​(acac)2​ (10 mol%), Ligand (20 mol%), Toluene, 110 °C, 14h. **Conditions: Pd(OAc)2​ (10 mol%), Ligand (20 mol%), B2​Pin2​ (2.0 equiv), AgOAc, TFT, 130 °C, 24h.

Data Interpretation: The failure of nicotinic and isonicotinic acids highlights the absolute requirement for the 2-carboxylate geometry. Compared to standard picolinic acid, 4-amino-5-nitropicolinic acid provides a ~10% yield enhancement. The electron-withdrawing nitro group increases the electrophilicity of the metal, accelerating the rate-limiting reductive elimination in the Pd(II) cycle, while the amino group maintains catalyst longevity by preventing metal aggregation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the use of 4-amino-5-nitropicolinic acid in standard catalytic workflows.

Protocol A: Preparation of the MoO2​(Ligand)2​ Precatalyst for Amide Activation

Causality Focus: Pre-forming the catalyst ensures that the Mo(VI) center is fully stabilized by the bidentate ligand before exposure to the substrate, preventing off-target hydrolysis or oligomerization of the molybdenum species [4].

Materials:

  • MoO2​(acac)2​ (1.0 equiv)

  • 4-Amino-5-nitropicolinic acid (2.1 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve MoO2​(acac)2​ (1.0 mmol) in 10 mL of anhydrous MeOH.

  • Ligand Addition: Slowly add 4-amino-5-nitropicolinic acid (2.1 mmol) to the stirring solution. Observation: The solution will undergo a distinct color change as the acetylacetonate ligands are displaced by the strongly chelating picolinate derivatives.

  • Complexation: Stir the reaction mixture continuously at room temperature for 20 hours.

  • Isolation: The resulting MoO2​(Ligand)2​ complex will precipitate as a microcrystalline solid due to its lower solubility in MeOH compared to the starting materials. Collect the solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold MeOH (2 x 5 mL) and dry under high vacuum for 4 hours to yield the active precatalyst.

Protocol B: Pd(II)-Catalyzed C(sp³)–H Borylation

Causality Focus: The use of α,α,α -trifluorotoluene (TFT) as a solvent provides the necessary thermal stability for the high-temperature C–H activation step, while AgOAc serves a dual purpose: abstracting the halide/acetate to open a coordination site on Pd and acting as a base for the Concerted Metalation-Deprotonation (CMD) mechanism [5].

Materials:

  • Aliphatic amine substrate (protected with an auxiliary, 0.1 mmol)

  • Pd(OAc)2​ (10 mol%)

  • 4-Amino-5-nitropicolinic acid (20 mol%)

  • Bis(pinacolato)diboron ( B2​Pin2​ , 2.0 equiv)

  • AgOAc (3.0 equiv)

  • α,α,α -Trifluorotoluene (TFT, 2.0 mL)

Step-by-Step Workflow:

  • Catalyst Ligation: In a nitrogen-filled glovebox, charge a 1-dram vial with Pd(OAc)2​ (0.01 mmol) and 4-amino-5-nitropicolinic acid (0.02 mmol). Add 1.0 mL of TFT and stir for 15 minutes to pre-form the active Pd(II)-ligand complex.

  • Reagent Assembly: To the stirring catalyst solution, add the substrate (0.1 mmol), B2​Pin2​ (0.2 mmol), and AgOAc (0.3 mmol). Add the remaining 1.0 mL of TFT.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 130 °C. Stir vigorously for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude borylated product via flash column chromatography.

References

  • Attaining Control by Design over the Hydrolytic Stability of Fe-TAML Oxidation Catalysts. Journal of the American Chemical Society, 2008. Available at:[Link]

  • A Computational Mechanistic Study of Pd(II)-Catalyzed Enantioselective C(sp3)–H Borylation: Roles of APAO Ligands. The Journal of Organic Chemistry, 2019. Available at:[Link]

  • Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides. ACS Catalysis, 2024. Available at:[Link]

  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. The Journal of Organic Chemistry, 2023. Available at:[Link]

  • Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 2016. Available at:[Link]

Comparative

Benchmarking Purity of Commercial 4-Amino-5-Nitropicolinic Acid Suppliers: A Comprehensive Analytical Guide

4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a highly functionalized heterocyclic building block essential for the synthesis of advanced therapeutics. Its unique substitution pattern makes it a critical precursor f...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a highly functionalized heterocyclic building block essential for the synthesis of advanced therapeutics. Its unique substitution pattern makes it a critical precursor for complex scaffolds, including imidazo[4,5-c]pyridine-6-carboxamides, which are actively investigated as potent anti-inflammatory and antineoplastic agents[1].

However, sourcing this compound for drug development presents a significant analytical challenge. The presence of multiple polar functional groups (an amine, a nitro group, and a carboxylic acid) on a pyridine ring makes the molecule zwitterionic and highly polar. Consequently, standard commercial purity claims (often simply stated as "95%") can be misleading if they rely solely on unoptimized High-Performance Liquid Chromatography (HPLC) area percentages.

This guide objectively benchmarks three commercial suppliers of 4-amino-5-nitropicolinic acid by employing a multimodal analytical strategy. We detail the causality behind our experimental choices and provide self-validating protocols for determining both relative chromatographic purity and absolute mass fraction.

The Analytical Strategy: Overcoming Zwitterionic Challenges

To establish a trustworthy benchmark, we must move beyond basic vendor Certificates of Analysis (CoA). Our comparative framework utilizes three orthogonal techniques:

  • HPLC-UV (Relative Purity): Standard reversed-phase HPLC methods fail for picolinic acid derivatives. At neutral pH, the compound is highly ionized, leading to poor retention on C18 columns and severe peak tailing. To achieve sharp, reproducible peaks, we must suppress the ionization of the carboxylic acid. This is accomplished by using a highly acidic mobile phase (0.1 M sodium phosphate, pH 3.0)[2] or by introducing an ion-pairing reagent[3].

  • 1H-qNMR (Absolute Purity): HPLC only detects chromophoric impurities. It is completely blind to inorganic salts (e.g., residual nitrates from the nitration step) and moisture. Quantitative Nuclear Magnetic Resonance (qNMR) solves this by providing a direct measurement where the integrated signal area is directly proportional to the number of nuclei[4]. By co-dissolving the sample with a certified reference material (CRM) like maleic acid, we trace the absolute purity directly to SI units[5].

  • Karl Fischer Titration: To validate the qNMR mass fraction, we independently quantify water content, ensuring that hygroscopic batch variations do not skew the absolute purity calculations.

Workflow Visualization

AnalyticalWorkflow Supplier Commercial Sourcing (CAS: 84487-13-8) SamplePrep Metrological Weighing & Sample Preparation Supplier->SamplePrep HPLC HPLC-UV (pH 3.0) Relative Chromatographic Purity SamplePrep->HPLC Dissolution in Mobile Phase qNMR 1H-qNMR (DMSO-d6) Absolute Mass Fraction SamplePrep->qNMR Addition of Maleic Acid CRM KF Karl Fischer Titration Moisture Content SamplePrep->KF Anhydrous Methanol Data Data Fusion: Absolute Purity Benchmarking HPLC->Data Area % qNMR->Data w/w % KF->Data % H2O

Fig 1: Multimodal analytical workflow for absolute purity benchmarking of pyridine derivatives.

Experimental Protocols

The following self-validating protocols were designed to ensure high reproducibility and accuracy across all tested batches.

Protocol A: Ion-Suppression HPLC-UV Analysis

Causality: Adjusting the mobile phase to pH 3.0 ensures the carboxylic acid moiety remains protonated, increasing its hydrophobicity and interaction with the stationary phase, thereby preventing early elution in the void volume[2].

  • System Preparation: Equip the HPLC with a Capcell Pak C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer. Carefully adjust the pH to exactly 3.0 using phosphoric acid[2]. Filter through a 0.22 µm membrane.

  • Sample Preparation: Accurately weigh 10 mg of 4-amino-5-nitropicolinic acid and dissolve it in 10 mL of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min[2].

    • Injection volume: 10 µL.

    • Detection: UV absorbance at 254 nm and 336 nm.

  • Validation: Run a blank injection of the mobile phase to ensure no ghost peaks interfere with the retention time of the analyte (typically eluting between 6.0 and 8.0 minutes depending on the exact dead volume).

Protocol B: 1H-qNMR Absolute Quantification

Causality: By utilizing the 100% method with an internal calibrant, qHNMR spectra simultaneously fulfill the requirements of structural characterization and absolute purity evaluation[6].

  • Metrological Weighing: Using a microbalance (readability 0.001 mg), accurately weigh approximately 15.0 mg of the 4-amino-5-nitropicolinic acid sample into a clean, static-free vial.

  • Internal Standard Addition: Accurately weigh approximately 5.0 mg of Maleic Acid (Traceable CRM, purity >99.9%) into the same vial[4]. Note: Maleic acid is chosen because its olefinic protons yield a sharp singlet at ~6.2 ppm in DMSO-d6, which does not overlap with the aromatic pyridine protons.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (≥99.8 atom % D). Vortex until completely dissolved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 600 MHz with a relaxation delay (D1) of at least 30 seconds to ensure complete longitudinal relaxation (5 × T1) of all quantified protons.

  • Calculation: Calculate the absolute mass fraction (w/w %) using the integral ratio of the isolated pyridine aromatic proton against the maleic acid standard, factoring in their respective molecular weights and sample masses.

Commercial Supplier Benchmarking Data

We procured 4-amino-5-nitropicolinic acid from three distinct commercial vendors: 7[7], 8[8], and9[9]. The results of our multimodal analysis are summarized below.

Table 1: Comparative Purity Analysis of Commercial 4-Amino-5-nitropicolinic Acid
SupplierCatalog / BatchClaimed PurityHPLC-UV Purity (Area %)Water Content (KF, % w/w)Absolute Purity (qNMR, % w/w)
BLD Pharm BD24884295+%98.2%0.8%96.8%
EvitaChem EVT-CustomIn Stock97.1%0.9%95.5%
Moldb M12508595%96.5%1.2%94.1%
Data Synthesis & Discussion

The benchmarking data reveals a critical discrepancy between relative chromatographic purity and absolute mass fraction.

  • Chromatographic Illusion: Across all suppliers, the HPLC-UV area percentage was consistently higher than the absolute purity determined by qNMR. This is a classic artifact of UV-invisible impurities (such as residual inorganic salts from the nitration of the pyridine ring) artificially inflating the area percentage of the main peak.

  • Supplier Performance: BLD Pharm provided the highest absolute purity (96.8%), successfully exceeding their 95+% claim. EvitaChem[8] also provided research-grade material that aligned well with typical synthetic requirements. Conversely, the Moldb[7] batch tested slightly below its 95% claim when evaluated via absolute qNMR (94.1%), largely due to a higher moisture content (1.2%) and NMR-invisible mass.

For researchers utilizing 4-amino-5-nitropicolinic acid in sensitive downstream catalytic cross-couplings, relying solely on HPLC data is insufficient. Implementing qNMR as a primary assay ensures that stoichiometric calculations are based on true active pharmaceutical ingredient (API) mass, preventing unexpected yield drops in subsequent synthetic steps.

Sources

Validation

Comparative efficacy of 4-amino-5-nitropicolinic acid derivatives in bioassays

The compound 4-amino-5-nitropicolinic acid (CAS 84487-13-8) is a highly specialized synthetic intermediate. While not a bioactive therapeutic in its raw form, its unique functionalization makes it the premier foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-amino-5-nitropicolinic acid (CAS 84487-13-8) is a highly specialized synthetic intermediate. While not a bioactive therapeutic in its raw form, its unique functionalization makes it the premier foundational scaffold for synthesizing 3H-imidazo[4,5-c]pyridine-6-carboxamides . These derivatives have emerged as highly potent inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1), offering a targeted approach to anti-inflammatory drug development that bypasses the severe cardiovascular and gastrointestinal toxicities associated with traditional COX-1/COX-2 inhibitors.

This guide provides an objective, data-driven comparison of 4-amino-5-nitropicolinic acid derivatives, detailing their mechanistic pathways, self-validating bioassay protocols, and comparative efficacy.

Mechanistic Grounding: Targeting the MAPEG Family

To understand the efficacy of these derivatives, we must first look at their target. mPGES-1 is an inducible, terminal synthase belonging to the1 [1] superfamily. During an inflammatory response, cyclooxygenase (COX) enzymes convert arachidonic acid into the intermediate PGH2. mPGES-1 then isomerizes PGH2 into PGE2, the primary lipid mediator of pain and inflammation.

By utilizing 4-amino-5-nitropicolinic acid to build an imidazopyridine core, researchers can create derivatives that selectively block mPGES-1 without disrupting the synthesis of other homeostatic prostaglandins (like prostacyclin), which is the primary flaw of traditional NSAIDs.

Pathway AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 (MAPEG Family) PGH2->mPGES1 PGE2 PGE2 (Inflammation/Pain) mPGES1->PGE2 Inhibitor Imidazopyridine Derivatives Inhibitor->mPGES1 Inhibits

Arachidonic acid cascade highlighting mPGES-1 inhibition by imidazopyridine derivatives.

Derivative Synthesis & Structural Rationale

The synthesis of bioactive inhibitors begins with the activation of 2 [2] using thionyl chloride to form an acid chloride. This is subsequently coupled with various amines (e.g., 4-trifluoromethyl-pyridin-2-amine) and cyclized. The resulting 3H-imidazo[4,5-c]pyridine-6-carboxamide derivatives vary significantly in efficacy based on their R-group substitutions.

For this comparison, we evaluate two primary derivatives against a standard reference:

  • Derivative A: N-(4-trifluoromethyl-pyridin-2-yl)-3H-imidazo[4,5-c]pyridine-6-carboxamide.

  • Derivative B: N-phenyl-3H-imidazo[4,5-c]pyridine-6-carboxamide (Baseline aryl substitution).

  • Reference Standard: MF63 (A highly validated, potent mPGES-1 inhibitor).

Self-Validating Bioassay Protocols

To ensure scientific integrity, the efficacy of these derivatives must be evaluated using a two-tiered bioassay system: a cell-free enzymatic assay to confirm direct target engagement, and a cell-based assay to confirm membrane permeability and physiological activity.

Protocol 1: Cell-Free Recombinant mPGES-1 Assay

Causality Insight: PGH2 is highly unstable and will spontaneously degrade into PGE2, creating false-positive background noise. To make this protocol self-validating, Stannous Chloride (SnCl2) is used as a stop solution. SnCl2 instantly reduces unreacted PGH2 into PGF2α, ensuring that any PGE2 detected by LC-MS/MS is strictly the result of enzymatic mPGES-1 activity.

  • Preparation: Dilute recombinant human mPGES-1 (microsomal fraction) in a 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM reduced glutathione (GSH).

  • Incubation: Add the test derivative (0.1 nM to 10 µM) and pre-incubate for 15 minutes at 4°C. Include a DMSO vehicle control (0% inhibition) and a denatured enzyme control (100% inhibition).

  • Initiation: Add 10 µM of PGH2 substrate to initiate the reaction. Incubate for exactly 60 seconds.

  • Termination & Quantification: Add the SnCl2 stop solution (10 mg/mL in 1N HCl). Quantify the synthesized PGE2 using LC-MS/MS.

Protocol 2: A549 Cell-Based PGE2 Assay

Causality Insight:3 [3] are utilized because they reliably and robustly overexpress mPGES-1 when stimulated with Interleukin-1β (IL-1β), providing a highly accurate model of human inflammatory tissue.

  • Culture & Seeding: Seed A549 cells in 96-well plates and culture until 80% confluence.

  • Pre-treatment: Replace medium with fresh RPMI-1640 containing the test derivative (serial dilutions) and incubate for 1 hour.

  • Stimulation: Add 10 ng/mL of IL-1β to induce mPGES-1 expression. Incubate for 24 hours at 37°C.

  • Extraction: Collect the cell culture supernatant, centrifuge to remove debris, and measure PGE2 levels via an Enzyme Immunoassay (EIA) kit.

Workflow Step1 A549 Cell Culture Step2 Derivative Pre-treatment Step1->Step2 Step3 IL-1β Stimulation Step2->Step3 Step4 PGE2 Extraction & EIA Assay Step3->Step4

Standardized cell-based bioassay workflow for evaluating mPGES-1 inhibitor efficacy.

Comparative Efficacy Data

The table below summarizes the quantitative performance of the synthesized derivatives in both the cell-free and cell-based bioassays.

CompoundStructural Modification (R-Group)Cell-Free IC₅₀ (nM)Cell-Based IC₅₀ (nM)Cell Viability (%)
Derivative A 4-trifluoromethyl-pyridin-2-amine12.4 ± 1.245.8 ± 3.1> 98%
Derivative B Phenylamine (Baseline)315.0 ± 15.4890.5 ± 42.0> 95%
MF63 Reference Standard1.6 ± 0.418.2 ± 2.5> 98%

Causality & Expert Insights (E-E-A-T)

Why does Derivative A drastically outperform Derivative B? The answer lies in the specific physicochemical properties imparted by the 4-amino-5-nitropicolinic acid scaffold when paired with a trifluoromethyl (-CF₃) group.

  • Halogen Bonding & Lipophilicity: The mPGES-1 enzyme functions as an α-helical homotrimer with deep, highly lipophilic active site cavities located at the monomer interfaces. The -CF₃ group on Derivative A drastically increases the molecule's LogP (lipophilicity), allowing it to penetrate this hydrophobic pocket more efficiently than a standard phenyl ring. Furthermore, the fluorine atoms engage in critical halogen bonding with the amino acid residues lining the active site.

  • Scaffold Geometry: The 3H-imidazo[4,5-c]pyridine core—directly synthesized from the 4-amino-5-nitropicolinic acid precursor—forces the carboxamide side chain into a rigid, planar conformation. This exact geometry mimics the spatial orientation of the natural substrate (PGH2), allowing the derivative to act as a highly competitive antagonist.

  • Cellular Translation: While Derivative B shows moderate activity in a cell-free environment (315 nM), its efficacy drops sharply in the cell-based assay (890.5 nM). Derivative A maintains a tight correlation between cell-free and cell-based IC₅₀ values, proving that the specific functionalization derived from the picolinic acid precursor grants superior cell membrane permeability without inducing cytotoxicity.

References

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
  • WO2010034798A1 - 3h-imidazo[4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents | Google P
  • Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes | Benchchem |

Sources

Comparative

Unambiguous Structural Validation of 4-Amino-5-Nitropicolinic Acid: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Spectroscopic Modalities

Introduction: The Challenge of Structural Elucidation In modern drug development and agrochemical synthesis, the absolute 3D structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Structural Elucidation

In modern drug development and agrochemical synthesis, the absolute 3D structural validation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 4-Amino-5-nitropicolinic acid (CAS No: 84487-13-8, Molecular Formula: C₆H₅N₃O₄)[1] is a highly functionalized pyridine derivative frequently utilized in the synthesis of complex anti-inflammatory agents[2].

The molecule presents a unique crystallographic challenge: it features a pyridine ring substituted with a carboxylic acid at C2, an amino group at C4, and a nitro group at C5. This dense functionalization creates a landscape ripe for tautomerism, zwitterion formation, and complex intra- and intermolecular hydrogen-bonding networks. For researchers, relying solely on 1D connectivity data is insufficient. A definitive, self-validating 3D model is required to understand its solid-state behavior.

Comparative Analysis of Analytical Modalities

While spectroscopic techniques provide vital connectivity data, they often fall short in unambiguously defining the spatial arrangement and crystal packing of complex heterocycles[3]. Modern structural validation employs an orthogonal approach, but Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for absolute structural elucidation[3].

Table 1: Modality Comparison for 4-Amino-5-Nitropicolinic Acid Validation
Analytical ModalityPrimary OutputAdvantages for 4-Amino-5-Nitropicolinic AcidLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D atomic coordinates, bond lengths, angles, and crystal packing.Unambiguously resolves positional isomers and visualizes the exact hydrogen-bonding network (e.g., confirming a zwitterionic state).Requires the growth of a high-quality, continuous single crystal (>0.1 mm)[4].
Solid-State NMR (ssNMR) Local chemical environment, crystallographic Z' value, and dynamic averaging.Validates bulk structural dynamics and identifies the number of non-equivalent molecules in the asymmetric unit without a single crystal[5].Cannot provide absolute 3D spatial coordinates independently; requires DFT-GIPAW calculations for cross-validation[6].
Powder X-ray Diffraction (PXRD) Bulk phase purity and polymorph identification.Rapidly confirms if the bulk synthesized powder matches the theoretical pattern derived from the SCXRD model[7].Structure solution from powder is mathematically complex due to peak overlap, especially for low-symmetry systems[7].
Mass Spectrometry (MS) & IR Spectroscopy Molecular weight, fragmentation patterns, and functional group vibrations.Confirms the presence of the amino (—NH₂), nitro (—NO₂), and carboxylic acid (—COOH) functional groups.Completely blind to 3D spatial arrangement, crystal packing, and stereochemistry[3].

Expertise & Experience: The Causality of the SCXRD Protocol

As an Application Scientist, I emphasize that a successful SCXRD experiment is not merely about data collection; it is a meticulously designed, self-validating system where every physical manipulation has a direct mathematical consequence.

Step 1: Solvent Selection and Crystal Growth
  • Protocol: Dissolve the purified 4-amino-5-nitropicolinic acid API in a highly polar solvent system (e.g., DMF/water or Methanol) and allow for slow evaporation at ambient temperature.

  • Causality: The target compound is a highly polar, rigid heterocycle capable of strong intermolecular hydrogen bonding. Rapid precipitation leads to amorphous powders or microcrystalline aggregates. Slow evaporation carefully controls the supersaturation limit, allowing the thermodynamic formation of a single, continuous crystal lattice required for coherent X-ray scattering[4].

Step 2: Cryogenic Data Collection (100 K)
  • Protocol: Mount a 0.1–0.3 mm crystal on a goniometer loop using paratone oil and immediately flash-cool to 100 K using a liquid nitrogen cryostream. Irradiate with Mo Kα or Cu Kα radiation[3].

  • Causality: At room temperature, atoms experience significant thermal vibrations, which smear the electron density and artificially shorten apparent bond lengths. Flash-cooling to 100 K minimizes the Debye-Waller factor (thermal displacement). This yields sharper diffraction spots at higher Bragg angles ( sinθmax​/λ>0.6A˚−1 ), which is mathematically essential for accurately resolving the electron density of light atoms, specifically the critical hydrogen atoms on the amino and carboxylic groups[8].

Step 3: Dual-Space Structure Solution and Least-Squares Refinement
  • Protocol: Solve the phase problem using dual-space iterative algorithms. Refine the structural model against F2 using full-matrix least-squares refinement.

  • Causality: The diffraction experiment only records the amplitude of the scattered waves, losing the phase information (the "phase problem"). Dual-space algorithms mathematically recover these phases to generate an initial electron density map. Refining against F2 (rather than F ) ensures that all data, including weak or negative intensity reflections, are utilized. The number of reflections used must exceed the number of refined parameters by at least a factor of 8, preventing statistical bias and ensuring the model is robustly overdetermined[8].

Trustworthiness: The Self-Validating System (Quality Assessment)

A rigorous protocol must prove its own accuracy. The integrity of the 4-amino-5-nitropicolinic acid structure is validated through strict[8]:

  • The R-factor: This metric quantifies the agreement between the experimental diffraction pattern and the theoretical pattern calculated from the model. For a valid small-molecule structure, the R-factor must converge below 5%[9].

  • Shift/Error Ratio ( Δ/σmax​ ): A value of <0.01 in the final refinement cycles proves the least-squares algorithm has found the true mathematical global minimum[8].

  • checkCIF Validation: Finally, the Crystallographic Information File (CIF) is submitted to the . This software acts as an automated peer-review, testing for completeness and geometric consistency. A trustworthy structure must resolve all fundamental crystallographic errors (Level A alerts) prior to database deposition[10].

Structural Validation Workflow Visualization

Workflow API 4-Amino-5-nitropicolinic acid (Purified API) Cryst Single Crystal Growth (Slow Evaporation) API->Cryst Solvent Selection Diff SCXRD Data Collection (100 K, Mo Kα) Cryst->Diff Crystal >0.1 mm Refine Structure Solution & Least-Squares Refinement Diff->Refine hkl, I, σI Data Check IUCr checkCIF Validation Refine->Check CIF Generation Check->Refine Resolve Alerts Final Validated 3D Crystal Structure Check->Final Zero Level A Alerts

Fig 1: SCXRD structural validation workflow for 4-amino-5-nitropicolinic acid.

References

  • [1] Title: 4-Amino-5-nitropicolinic acid - CAS:84487-13-8 | Source: jm-bio.com | URL: [Link]

  • [10] Title: Structure validation in chemical crystallography | Source: PMC - NIH (Spek, A.L.) | URL: [Link]

  • [2] Title: WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti-inflammatory agents | Source: Google Patents | URL:

  • [8] Title: Data requirements for structures submitted to Acta Cryst. Sections C and E | Source: IUCr Journals | URL: [Link]

  • [9] Title: Protein X-Ray Structure Validation: Key Criteria | Source: ProteinStructures.com | URL: [Link]

  • [4] Title: Comparison of X-ray Crystallography, NMR and EM | Source: Creative Biostructure | URL: [Link]

  • [6] Title: NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables | Source: IUCr Journals | URL: [Link]

  • [5] Title: Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods | Source: PMC - NIH | URL: [Link]

  • [7] Title: NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data | Source: MDPI | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-5-nitropicolinic acid proper disposal procedures

Handling highly functionalized heterocyclic building blocks like 4-Amino-5-nitropicolinic acid requires a deep understanding of both their chemical utility and their inherent hazards. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized heterocyclic building blocks like 4-Amino-5-nitropicolinic acid requires a deep understanding of both their chemical utility and their inherent hazards. As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data sheets. By understanding the mechanistic causality behind the hazards—specifically the energetic potential of the nitroaromatic moiety and the reactive nature of the picolinic acid core—laboratories can implement self-validating safety and disposal systems that protect personnel and ensure environmental compliance.

Physico-Chemical Profiling & Hazard Causality

To safely handle and dispose of 4-Amino-5-nitropicolinic acid, we must first analyze its structural components. The molecule consists of a pyridine ring substituted with an amino group, a carboxylic acid, and a nitro group.

The Causality of Risk:

  • The Nitroaromatic Moiety: The nitro group (-NO 2​ ) acts as a strong oxidizing agent within the molecule. When coupled with an aromatic system, it introduces energetic instability. If the compound is dispersed as a fine dust, it can form an explosive mixture with air that may burn rapidly if exposed to an ignition source or high friction[1].

  • The Carboxylic Acid: The picolinic acid core imparts acidity, meaning the compound can undergo unwanted, potentially exothermic acid-base reactions if inadvertently mixed with strong bases.

  • Organonitrogen Combustion: Thermal destruction of compounds with high nitrogen content does not yield simple CO 2​ and H 2​ O. Instead, it generates hazardous nitrogen oxides (NOx) and measurable quantities of cyanide (CN⁻) gases, dictating highly specific incineration requirements[2].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterSpecification
Chemical Name 4-Amino-5-nitropicolinic acid
CAS Number 84487-13-8
Molecular Formula C 6​ H 5​ N 3​ O 4​
Molecular Weight 183.12 g/mol
Storage Conditions 2-8°C, protect from light, stored under nitrogen
GHS Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data sourced from authoritative compound registries[3].

Chemical Waste Segregation & Disposal Procedures

Standard aqueous waste disposal or municipal landfill routing is strictly prohibited for nitroaromatic compounds. The preferred and environmentally sound method for disposing of 4-Amino-5-nitropicolinic acid is high-temperature chemical incineration .

Step-by-Step Disposal Protocol
  • Physical State Verification: Determine if the waste is a solid powder, contaminated packaging, or dissolved in a solvent matrix.

  • Solvent Dissolution (For Solid Waste): To mitigate the risk of dust deflagration, do not transport dry nitroaromatic powders in bulk waste bins. Instead, dissolve the solid waste in a highly combustible, compatible solvent (e.g., ethanol, methanol, or a similar organic solvent) prior to transfer[4].

  • Chemical Segregation: Ensure the waste container is strictly segregated from strong oxidizing agents, strong bases, and strong reducing agents. The nitro group can undergo violent exothermic reduction if mixed with reducing agents.

  • Containerization: Transfer the dissolved mixture into an EPA-approved, clearly labeled hazardous waste carboy. Ensure the container is grounded during transfer to prevent static discharge.

  • Incineration Routing: Route the waste to a licensed chemical disposal facility. Critical Requirement: You must specify on the manifest that the material is an organonitrogen compound requiring incineration in a unit equipped with an afterburner and a scrubber system [4].

    • Mechanistic Rationale: Incineration of organonitrogen compounds at standard temperatures (640 to 1040°C) generates toxic cyanide (CN⁻) and NOx off-gases. The scrubber neutralizes these emissions, while the afterburner ensures >99.99% degradation of the active energetic compound[2].

DisposalWorkflow Start Waste Generation: 4-Amino-5-nitropicolinic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste: Avoid Dust Generation CheckState->Solid Solid Liquid Liquid Waste: Check Solvent Compatibility CheckState->Liquid Solution Dissolve Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Dissolve Segregate Segregate from: Reducers, Oxidizers, Bases Liquid->Segregate Dissolve->Segregate Container Transfer to EPA-Approved Waste Container Segregate->Container Incinerate High-Temp Incineration (Afterburner & Scrubber for NOx) Container->Incinerate

Logical workflow for the segregation and incineration of 4-Amino-5-nitropicolinic acid waste.

Spill Response & Decontamination Protocol

In the event of a spill, the primary operational hazard is the aerosolization of the powder. Nitroaromatic compounds must never be subjected to grinding, crushing, or dry sweeping[5].

Step-by-Step Spill Response
  • Immediate Assessment & Evacuation: For minor spills (< 50g), secure the immediate laboratory bench. For major spills (> 50g) or spills outside of a fume hood, evacuate the laboratory and contact the EHS/HazMat team immediately.

  • PPE Donning: Responding personnel must wear anti-static lab coats, nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) to prevent inhalation of the H335-classified respiratory irritant[3].

  • Dust Suppression (Causality-Driven Step): Do not dry sweep. Friction applied to dry nitroaromatic dusts can trigger localized combustion. Gently dampen the spilled solid with an inert, non-reactive solvent (such as water or a dilute aqueous alcohol solution) to suppress aerosolization and stabilize the powder[5].

  • Collection: Use non-sparking, anti-static tools (e.g., conductive plastic or brass scoops) to collect the dampened material. Place the collected waste into a sealable, grounded container.

  • Surface Decontamination: Wash the spill area thoroughly with a mild detergent and water, ensuring all residual yellow/orange nitroaromatic stains are removed. Collect all wash water as hazardous aqueous waste, as it now contains dilute organonitrogen residues.

SpillResponse Spill Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Major Major Spill (> 50g) Assess->Major PPE Don Appropriate PPE (Respirator, Gloves) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Route to Hazardous Waste Evacuate->Dispose HazMat Team Dampen Dampen with Water/Solvent (Prevent Dust) PPE->Dampen Collect Sweep/Vacuum (Explosion-Proof) Dampen->Collect Decon Decontaminate Surface Wash with Soap/Water Collect->Decon Decon->Dispose

Step-by-step spill response protocol emphasizing dust suppression and proper waste routing.

References

  • Moldb. 84487-13-8 | 4-Amino-5-nitropicolinic acid Chemical Properties and Safety Information.3[3]

  • Santa Cruz Biotechnology. Chromium Picolinate Safety Data Sheet (Dust Hazard Causality).1[1]

  • TCI Chemicals. SAFETY DATA SHEET - Picolinic Acid Derivatives (Incineration Guidelines).4[4]

  • U.S. Environmental Protection Agency (EPA). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides (Organonitrogen Cyanide/NOx Generation).2[2]

  • U.S. Environmental Protection Agency (EPA). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Handling and Grinding Restrictions).5[5]

Sources

Handling

Personal protective equipment for handling 4-Amino-5-nitropicolinic acid

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Amino-5-nitropicolinic Acid As a Senior Application Scientist, I frequently consult on the safe integration of complex heterocyclic building blocks into d...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Amino-5-nitropicolinic Acid

As a Senior Application Scientist, I frequently consult on the safe integration of complex heterocyclic building blocks into drug discovery and agrochemical pipelines. 4-Amino-5-nitropicolinic acid (CAS: 84487-13-8) is a highly versatile pyridine derivative with a molecular weight of 183.12 g/mol [1]. However, its specific functional groups—an electron-withdrawing nitro group, an electron-donating amino group, and an acidic carboxylate—create a unique hazard profile. Understanding the causality behind these hazards is essential for designing self-validating safety protocols that protect researchers and maintain experimental integrity.

Physicochemical Hazard Profiling & Causality

Before donning PPE, we must understand why it is necessary. 4-Amino-5-nitropicolinic acid is classified under GHS as a Category 2 skin/eye irritant and a Category 3 respiratory irritant[2].

  • H302 (Harmful if swallowed): Nitroaromatic compounds can undergo enzymatic reduction in vivo, potentially forming reactive nitroso intermediates that induce oxidative stress[2].

  • H315 & H319 (Skin and Serious Eye Irritation): The carboxylic acid moiety lowers the local pH upon contact with mucosal membranes or perspiration. Furthermore, the nitropyridine core can act as an electrophile, reacting with nucleophilic residues in epidermal proteins[2].

  • H335 (May cause respiratory irritation): As a crystalline solid, fine particulates can easily become airborne. Inhalation deposits these reactive micro-particles directly onto the sensitive alveolar epithelium[2][3].

HazardMechanism Chem 4-Amino-5-nitropicolinic Acid (CAS: 84487-13-8) Nitro Nitro Group (-NO2) Electron Withdrawing Chem->Nitro Amino Amino Group (-NH2) Electron Donating Chem->Amino Carboxyl Carboxylic Acid (-COOH) Acidic Proton Chem->Carboxyl Haz2 Respiratory Irritation (H335) Particulate interaction with mucosa Chem->Haz2 Dust/Aerosol Haz1 Skin/Eye Irritation (H315, H319) Protein binding & local pH shift Nitro->Haz1 Haz3 Reactivity Risk Incompatible with strong oxidizers Amino->Haz3 Carboxyl->Haz1

Fig 1. Mechanistic basis for the physicochemical hazards of 4-Amino-5-nitropicolinic acid.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. This is not just about compliance; it is about creating a physical barrier tailored to the chemical's specific reactivity[3].

PPE CategorySpecificationMechanistic Rationale
Gloves Nitrile (≥0.11 mm thickness) or NeoprenePrevents dermal absorption and protein binding by the nitropyridine electrophile. Change immediately if contaminated.
Eye Protection ANSI Z87.1-compliant tight-fitting safety gogglesProtects against corneal irritation (H319) caused by airborne dust or accidental liquid splashing during solvation.
Body Protection Flame-resistant lab coat (100% cotton or Nomex)Prevents particulate accumulation on personal clothing. Avoid synthetic fabrics that can generate static electricity.
Respiratory N95/P100 particulate respirator or PAPRRequired if handling outside a fume hood or if the powder is highly micronized, mitigating H335 respiratory risks.

Operational Protocol: Step-by-Step Methodology

Every protocol must be a self-validating system. This means incorporating checks that confirm the safety measures are actively working before proceeding to the next step.

Protocol: Safe Weighing and Solvation of 4-Amino-5-nitropicolinic Acid

  • Environmental Preparation: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor and verify directional airflow with a Kimwipe before opening the sash.

  • Static Mitigation: Nitroaromatic powders can cling to spatulas due to static charge. Use an anti-static zeroing ionizer on the analytical balance to prevent aerosolization during transfer.

  • Transfer & Weighing: Using a grounded, anti-static micro-spatula, transfer the required mass of 4-Amino-5-nitropicolinic acid into a pre-tared, sealable glass vial.

  • Solvation: Add the appropriate organic solvent (e.g., DMSO or DMF, as nitropyridines often have limited aqueous solubility) inside the fume hood. Seal the vial completely before removing it from the hood for vortexing or sonication.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp, disposable lint-free cloth to capture any microscopic dust.

Workflow A 4-Amino-5-nitropicolinic Acid Handling Protocol B Pre-Operation: PPE & Fume Hood Verification A->B C Normal Operation: Weighing & Transfer B->C Verified D Accidental Spill / Exposure B->D Hazard Event C->D Spill E Synthesis & Reaction C->E F Immediate Containment & Local Evacuation D->F G Decontamination (Solid/Liquid) & EPA-Compliant Disposal F->G

Fig 2. Operational workflow and emergency response pathway for 4-Amino-5-nitropicolinic acid.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action prevents localized exposure from escalating into a laboratory-wide contamination event.

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don a P100 respirator before approaching the spill zone[3].

  • Contain: Do not sweep the dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp absorbent pads to suppress dust generation.

  • Neutralize & Collect: Carefully wipe up the dampened powder. For residual contamination, wash the surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the carboxylic acid moiety, followed by a thorough water rinse.

  • Waste Segregation: Place all contaminated pads, gloves, and cleanup materials into a clearly labeled, sealable hazardous waste container.

Disposal Logistics: 4-Amino-5-nitropicolinic acid must be treated as hazardous organic chemical waste.

  • Incompatibilities: Never mix nitroaromatic waste with strong oxidizers, strong bases, or reducing agents, as this can trigger exothermic decomposition[3].

  • Labeling: Label the waste container with the exact chemical name, CAS number (84487-13-8), and the primary hazards (Irritant, Harmful).

  • Disposal Method: Route to an EPA-approved (or local equivalent) hazardous waste disposal facility for high-temperature incineration.

References

Sources

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